Pyridoxal
Descripción
Propiedades
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADKZDMFGJYCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046020 | |
| Record name | Pyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
500.0 mg/mL | |
| Record name | Pyridoxal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000162 [mmHg] | |
| Record name | Pyridoxal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17038 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
66-72-8 | |
| Record name | Pyridoxal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3THM379K8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165 °C | |
| Record name | Pyridoxal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pyridoxal Phosphate: A Technical Guide to Structure, Properties, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme indispensable for a vast array of metabolic reactions. Its unique chemical structure, centered around a substituted pyridine ring, enables it to participate in numerous enzymatic transformations, primarily involving amino acids. This technical guide provides an in-depth exploration of the structure and chemical properties of PLP, offering a comprehensive resource for researchers and professionals in the fields of biochemistry, enzymology, and drug development. The document details quantitative physicochemical data, outlines key experimental protocols for its characterization, and visualizes its central role in metabolic pathways.
Molecular Structure and Chemical Identity
This compound 5'-phosphate is a pyridine derivative with the chemical formula C₈H₁₀NO₆P.[1][2] Its structure consists of a pyridine ring substituted with a methyl group, a hydroxyl group, a formyl (aldehyde) group, and a 5'-phosphomethyl group.[3] The IUPAC name for this compound phosphate is (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate.[1]
The key functional groups that dictate its chemical reactivity and biological function are:
-
The Aldehyde Group (C4'): This is the most reactive site, readily forming a Schiff base (imine) with the primary amino groups of amino acids and the ε-amino group of lysine residues in PLP-dependent enzymes.[4][5]
-
The Phenolic Hydroxyl Group (C3-OH): The acidity of this group is crucial for the catalytic mechanism, acting as a proton donor or acceptor.[6]
-
The Pyridine Ring Nitrogen: This nitrogen atom can be protonated, influencing the electron-withdrawing properties of the ring and its ability to stabilize reaction intermediates.[7]
-
The 5'-Phosphate Group: This group is essential for the tight binding of the coenzyme to the apoenzyme and can also participate directly in catalysis by acting as a general acid-base catalyst.[6]
In solution, PLP exists in equilibrium between its aldehyde form and a hydrated form (gem-diol). In the crystalline state, it often exists as a zwitterion where the phosphate and pyridine groups have reacted.[5]
Physicochemical Properties
A summary of the key quantitative physicochemical properties of this compound phosphate is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₈H₁₀NO₆P | [1][2] |
| Molar Mass | 247.14 g/mol | [1][2][8] |
| Melting Point | 139-142 °C (decomposes) | [5] |
| Solubility | Soluble in water and 1 M HCl. | [4] |
| pKa Values | Phosphate (1st): < 2.5Phosphate (2nd): 6.2Phenolic Hydroxyl: 4.14Pyridine Nitrogen: 8.69 | |
| UV-Visible Absorption Maxima (λmax) | ~330 nm (hydrated form)~388 nm (aldehyde form, neutral pH)~415 nm (Schiff base with amino acids) | [8] |
| LogP | -1.2 | [1] |
Chemical Properties and Reactivity
The chemical versatility of PLP is central to its function as a coenzyme in over 140 different enzymatic reactions, representing approximately 4% of all classified enzyme activities.[5]
Schiff Base Formation
The cornerstone of PLP chemistry is the reversible formation of a Schiff base (an internal aldimine) between its aldehyde group and the ε-amino group of a specific lysine residue in the active site of a PLP-dependent enzyme.[5][9] Upon substrate binding, the amino group of the substrate amino acid displaces the lysine's amino group in a process called transaldimination, forming a new Schiff base (an external aldimine) with the substrate.[5] This covalent linkage is the starting point for all PLP-catalyzed reactions.
Catalytic Mechanism: The "Electron Sink"
The protonated pyridine ring of PLP acts as an "electron sink," withdrawing electrons from the substrate and stabilizing the formation of carbanionic intermediates.[6][10] This electron delocalization is crucial for facilitating a variety of reactions at the α-carbon, β-carbon, and γ-carbon of the amino acid substrate.
Key reaction types catalyzed by PLP-dependent enzymes include:
-
Transamination: The transfer of an amino group from an amino acid to a keto acid.[4]
-
Decarboxylation: The removal of a carboxyl group, essential for the synthesis of neurotransmitters like serotonin, dopamine, and GABA.[4][5]
-
Racemization: The interconversion of L- and D-amino acids.[4]
-
β-Elimination and Substitution: Reactions involving the side chains of amino acids.[10]
-
γ-Elimination and Substitution: Reactions occurring further down the amino acid side chain.
Experimental Protocols
UV-Visible Spectrophotometry of this compound Phosphate
Objective: To determine the concentration and observe the spectral properties of PLP and its derivatives.
Methodology:
-
Preparation of PLP solution: Prepare a stock solution of PLP in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0). Protect the solution from light as PLP is light-sensitive.[11]
-
Spectrophotometer setup: Use a dual-beam UV-Vis spectrophotometer and scan the absorbance from 250 nm to 550 nm.
-
Measurement:
-
Record the spectrum of the free PLP solution. The peak at approximately 388 nm corresponds to the aldehyde form.
-
To observe Schiff base formation, add a solution of an amino acid (e.g., glycine) to the PLP solution and record the spectrum. A new peak should appear around 415 nm.
-
-
Quantification: The concentration of PLP can be determined using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) at 388 nm of approximately 5000 M⁻¹cm⁻¹.[8]
Kinetic Analysis of a PLP-Dependent Enzyme
Objective: To determine the kinetic parameters (Km and Vmax) of a PLP-dependent enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified apoenzyme and the specific amino acid substrate in a suitable buffer at a constant pH and temperature.
-
Reaction Initiation: Initiate the reaction by adding a known concentration of the substrate to a solution containing the enzyme and a saturating concentration of PLP.
-
Monitoring the Reaction: The reaction progress can be monitored continuously using a spectrophotometer by observing the change in absorbance at a specific wavelength corresponding to the formation of a product or the disappearance of a substrate. For example, in a transamination reaction, the formation of the keto acid product can often be monitored.
-
Data Analysis:
-
Measure the initial reaction rates (v₀) at various substrate concentrations ([S]).
-
Plot v₀ versus [S] to generate a Michaelis-Menten plot.
-
Use non-linear regression analysis or a linearized plot (e.g., Lineweaver-Burk) to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
-
Stability Assay of this compound Phosphate
Objective: To assess the stability of PLP under different conditions (e.g., light exposure, temperature).
Methodology:
-
Sample Preparation: Prepare aqueous solutions of PLP at a known concentration (e.g., 5 mg/mL).[11]
-
Exposure Conditions:
-
Photostability: Expose one set of samples to a controlled light source for specific time intervals (e.g., 1, 4, 24 hours), while keeping a control set in the dark.[11]
-
Thermal Stability: Incubate samples at different temperatures for defined periods.
-
-
Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Analyze the remaining PLP concentration using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with UV detection. A common degradation product to monitor is 4-pyridoxic acid 5'-phosphate.[12]
-
-
Data Presentation: Plot the percentage of PLP remaining against time for each condition to determine the degradation rate.
Signaling Pathways and Logical Relationships
This compound Phosphate Biosynthesis and Salvage Pathway
Animals are auxotrophs for vitamin B6 and must obtain it from their diet in the form of this compound, pyridoxine, or pyridoxamine.[5] These vitamers are then converted to the active coenzyme, PLP, through a salvage pathway. In contrast, microorganisms and plants can synthesize PLP de novo via two main pathways: the DXP-dependent and DXP-independent pathways.[5]
General Mechanism of PLP-Dependent Enzymatic Reactions
The catalytic cycle of a typical PLP-dependent enzyme acting on an amino acid involves several key steps, starting with the formation of the external aldimine and proceeding through a stabilized carbanionic intermediate.
Conclusion
This compound 5'-phosphate remains a subject of intense research due to its central role in metabolism and its potential as a target for drug development. A thorough understanding of its structure, chemical properties, and reaction mechanisms is fundamental for researchers aiming to modulate the activity of PLP-dependent enzymes for therapeutic purposes. This technical guide provides a foundational knowledge base to support such endeavors, offering both consolidated data and practical experimental frameworks.
References
- 1. This compound 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Phosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. 101.200.202.226 [101.200.202.226]
- 5. This compound phosphate - Wikipedia [en.wikipedia.org]
- 6. This compound calcium phosphate | TargetMol [targetmol.com]
- 7. Determination of this compound 5'-phosphate in human serum by reversed phase high performance liquid chromatography combined with spectrofluorimetric detection of 4-pyridoxic acid 5'-phosphate as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound phosphate, 25 g, CAS No. 54-47-7 | Vitamine | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 9. (31)P NMR spectroscopy senses the microenvironment of the 5'-phosphate group of enzyme-bound this compound 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
The Versatility of a Catalyst: A Technical Guide to the Mechanism of Action of Pyridoxal Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a remarkably versatile coenzyme essential for a vast array of metabolic processes. It is involved in over 140 distinct enzymatic reactions, accounting for approximately 4% of all classified enzyme activities.[1] This technical guide provides an in-depth exploration of the core mechanisms governing PLP's catalytic function. We will dissect the fundamental chemical principles, including the pivotal Schiff base formation and the coenzyme's role as an electron sink, which underpin its ability to facilitate diverse chemical transformations such as transamination, decarboxylation, and racemization. This guide presents quantitative kinetic data for key PLP-dependent enzymes, details common experimental protocols for their study, and utilizes visualizations to illustrate the complex biochemical pathways and workflows involved.
The Core Chemistry of this compound Phosphate
The catalytic power of PLP stems from three key chemical features:
-
An Aldehyde Group: This is the primary reactive site, forming a covalent linkage with amino groups.
-
A Pyridine Ring: This heteroaromatic ring contains a nitrogen atom that can be protonated. This feature is crucial for its function as an "electron sink."[2][3][4]
-
A Phenolic Hydroxyl Group: This group helps to stabilize intermediates through hydrogen bonding and can participate in proton transfer.[3]
PLP-dependent enzymes are classified into seven distinct structural fold types, indicating multiple evolutionary origins despite their shared reliance on the same coenzyme.[1][5]
The Central Mechanism: Schiff Base Formation
The catalytic cycle of virtually all PLP-dependent enzymes begins with the formation of a Schiff base (an imine).[6] This process occurs in two main stages:
-
Internal Aldimine Formation: In the enzyme's resting state, the aldehyde group of PLP is covalently linked to the ε-amino group of a specific lysine residue in the active site.[1][6] This internal Schiff base holds the coenzyme ready for the substrate.
-
External Aldimine Formation (Transaldimination): When an amino acid substrate enters the active site, its α-amino group displaces the enzyme's lysine, forming a new Schiff base between the substrate and PLP.[1] This "external aldimine" is the key intermediate from which all subsequent reactions diverge.
The Electron Sink Hypothesis
A unifying principle of PLP catalysis is its function as an "electron sink."[2][3][4] Once the external aldimine is formed, the protonated pyridine ring of PLP acts as a potent electrophile, withdrawing electron density from the substrate's α-carbon. This delocalization of electrons stabilizes the formation of a carbanionic intermediate, often called a quinonoid intermediate, which would otherwise be highly unstable.[2][6] This stabilization is the key to weakening and ultimately cleaving one of the three bonds attached to the α-carbon (Cα-H, Cα-COO⁻, or Cα-R). The specific bond that is cleaved is determined by the precise orientation of the substrate in the enzyme's active site, a concept known as the Dunathan Stereoelectronic Hypothesis.[1]
Versatility in Catalysis: Major Reaction Types
Transamination
Transamination reactions are fundamental to amino acid metabolism, involving the transfer of an amino group from an amino acid to an α-keto acid.[7][8] PLP serves as a temporary carrier of the amino group.[2]
Mechanism:
-
Formation of the external aldimine with the amino acid substrate.
-
An active site base abstracts the α-proton, forming a quinonoid intermediate.
-
The intermediate is reprotonated at the C4' carbon of PLP, yielding a ketimine.
-
The ketimine is hydrolyzed, releasing an α-keto acid and leaving the amino group on the coenzyme, now in the form of pyridoxamine 5'-phosphate (PMP).
-
The PMP form of the enzyme then binds a new α-keto acid, and the entire process runs in reverse to generate a new amino acid and regenerate the PLP-enzyme.
Decarboxylation
PLP is essential for amino acid decarboxylation, a critical step in the synthesis of neurotransmitters like GABA and serotonin.[7] Without PLP, the carbanion intermediate formed upon decarboxylation cannot be adequately stabilized.[2]
Mechanism:
-
Formation of the external aldimine.
-
The bond between the α-carbon and the carboxyl group is cleaved, releasing CO₂.
-
The resulting electron pair is delocalized into the PLP electron sink, forming a quinonoid intermediate.[4][9]
-
Protonation of the α-carbon by an active site residue regenerates the imine.
-
Transaldimination with the active site lysine releases the amine product and restores the internal aldimine.
Racemization
Amino acid racemases, which interconvert L- and D-amino acids, often utilize PLP.[7][10] This function is crucial for bacteria in synthesizing D-amino acids for their cell walls.[10]
Mechanism:
-
Formation of the external aldimine with an L-amino acid.
-
An active site base abstracts the α-proton, forming a planar quinonoid intermediate. The planarity erases the original stereochemistry.
-
The intermediate is reprotonated on the opposite face of the α-carbon.
-
Transaldimination releases the D-amino acid product.
Quantitative Analysis of PLP-Enzyme Interactions
The efficiency and affinity of PLP-dependent enzymes can be described by standard kinetic parameters. Below are representative values for several key enzymes.
Table 1: Kinetic Parameters for Representative PLP-Dependent Enzymes
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Aspartate Aminotransferase (cytosolic) | Homo sapiens | L-Aspartate | - | - | 6.18 x 105 | [6] |
| Alanine Racemase | Clostridium difficile | L-Alanine | 17.6 | 5747 | 3.27 x 105 | [3] |
| Alanine Racemase | Clostridium difficile | D-Alanine | 7.0 | 1869 | 2.67 x 105 | [3] |
| Alanine Racemase | Streptococcus iniae | L-Alanine | 33.11 | - | - | [10] |
| Alanine Racemase | Streptococcus iniae | D-Alanine | 14.36 | - | - | [10] |
| Alanine Racemase | Pyrococcus horikoshii | L-Alanine | 3.3 | 38.8 | 1.18 x 104 | [11] |
| Alanine Racemase | Pyrococcus horikoshii | D-Alanine | 5.5 | 67.8 | 1.23 x 104 | [11] |
| Alanine Racemase | Mycobacterium tuberculosis | D-Alanine | 0.70 | 1.63 | 2.33 x 103 | [4] |
Note: kcat values are often derived from Vmax and enzyme concentration. Direct comparisons can be complex due to varying assay conditions.
Table 2: Dissociation Constants (Kd) for Coenzyme Binding
| Enzyme | Organism | Ligand | Kd (μM) | Comments | Reference |
| ω-Transaminase (WT-CvTA) | Chromobacterium violaceum | PLP | 15.6 | Lower Kd indicates higher affinity. | [7] |
| ω-Transaminase (CvTA-V124N) | Chromobacterium violaceum | PLP | 5.8 | Mutant shows ~3-fold increased affinity for PLP. | [7] |
| D-Amino Acid Transaminase | Desulfomonile tiedjei | PLP | - | Higher Kd compared to Halhy enzyme, suggesting lower holoenzyme stability. | [12] |
Experimental Protocols for Studying PLP-Dependent Enzymes
The study of PLP-dependent enzymes involves a range of biochemical and biophysical techniques. Below are outlines of common experimental protocols.
General Experimental Workflow
A typical workflow for characterizing a novel PLP-dependent enzyme involves cloning, expression, purification, and subsequent activity and structural analysis.
Protocol: Aspartate Aminotransferase (AST) Activity Assay (Coupled Enzyme Method)
This method measures AST activity by coupling the production of glutamate to a reaction that consumes NADH, which can be monitored spectrophotometrically.
1. Reagent Preparation:
-
AST Assay Buffer: 25 mL, pH 8.0 (e.g., 100 mM HEPES with 100 mM KCl). Allow to warm to room temperature before use.
-
AST Substrate: Reconstitute with 1.1 mL of AST Assay Buffer. This will contain L-aspartate and α-ketoglutarate.
-
Coupling Enzyme: Malate Dehydrogenase (MDH), typically provided in a mix.
-
NADH Solution: 150 µM final concentration.
-
PLP: Supplement buffer with ~30 µM PLP to ensure the apoenzyme is saturated.
2. Sample Preparation:
-
Tissue: Homogenize ~50 mg of tissue in 200 µL of ice-cold AST Assay Buffer. Centrifuge at >10,000 x g for 10 minutes to remove debris.
-
Cells: Homogenize ~1 x 10⁶ cells in 200 µL of ice-cold buffer. Centrifuge to clarify.
-
Serum: Can often be used directly or with dilution in Assay Buffer.
3. Assay Procedure (96-well plate format):
-
Prepare a master mix containing Assay Buffer, AST Substrate, MDH, and NADH.
-
Add 50 µL of the master mix to each well.
-
Add 10-20 µL of sample to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time (5-10 minutes). The rate of NADH oxidation is directly proportional to the AST activity.
4. Calculation:
-
Calculate the change in absorbance per minute (ΔA340/min).
-
Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert this rate to µmoles of NADH consumed per minute. This corresponds to the units of AST activity.
Protocol: Alanine Racemase Activity Assay (Coupled Enzyme Method)
This assay measures the conversion of D-alanine to L-alanine. The L-alanine produced is then deaminated by L-alanine dehydrogenase, a reaction that consumes NAD⁺ and produces NADH.
1. Reagent Preparation:
-
Assay Buffer: 200 mM Tris-HCl, pH 8.0-9.5.
-
Substrate: A range of D-alanine concentrations (e.g., 0.01 - 50 mM).
-
NAD⁺ Solution: ~1 mM final concentration.
-
Coupling Enzyme: L-alanine dehydrogenase (commercially available).
-
PLP: Supplement buffer with 0.05 mM PLP.
2. Assay Procedure:
-
In a cuvette or 96-well plate, combine the assay buffer, D-alanine, NAD⁺, and L-alanine dehydrogenase.
-
Initiate the reaction by adding a known concentration of purified Alanine Racemase.
-
Incubate at the optimal temperature for the enzyme (e.g., 35°C for S. iniae Alr).[10]
-
Monitor the increase in absorbance at 340 nm due to the production of NADH.
-
The initial rate of reaction is determined from the linear portion of the absorbance vs. time curve.
6. Data Analysis:
-
Repeat the assay at various substrate concentrations.
-
Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration used (kcat = Vmax / [E]).
Implications for Drug Development
The central role of PLP-dependent enzymes in metabolism, particularly in pathways absent in humans (like bacterial cell wall synthesis), makes them attractive targets for antimicrobial drug development.[2][10] For example, Alanine Racemase is a key target because it provides the essential D-alanine for bacterial peptidoglycan synthesis.[2][10] Inhibitors like D-cycloserine act as suicide substrates for this enzyme.[2] A thorough understanding of the enzyme's mechanism, active site topology, and kinetic behavior is crucial for designing specific and potent inhibitors that avoid off-target effects on human PLP-dependent enzymes.
Conclusion
This compound 5'-phosphate is a coenzyme of unparalleled chemical versatility. Its ability to form a Schiff base with amino acid substrates and stabilize reaction intermediates through its electron sink properties allows it to catalyze a wide spectrum of essential metabolic reactions. By understanding the intricate details of its mechanism of action, researchers can better comprehend cellular metabolism and develop targeted therapeutic agents for a variety of diseases. The combination of kinetic analysis, detailed biochemical assays, and structural biology continues to unveil new aspects of this remarkable coenzyme's function.
References
- 1. Tyrosine 70 fine-tunes the catalytic efficiency of aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]
- 5. Aspartate Aminotransferase: an old dog teaches new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Novel PLP-Dependent Alanine/Serine Racemase From the Hyperthermophilic Archaeon Pyrococcus horikoshii OT-3 [frontiersin.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to Pyridoxal Phosphate-Dependent Enzymes: Classification and Fold Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme essential for a vast array of metabolic processes.[1] PLP-dependent enzymes are ubiquitous in nature and catalyze a remarkable diversity of chemical reactions, primarily involving amino acids and other amino compounds. These enzymes play critical roles in amino acid biosynthesis and degradation, neurotransmitter synthesis, and carbohydrate and lipid metabolism.[2] The International Union of Biochemistry and Molecular Biology has cataloged over 140 distinct activities for PLP-dependent enzymes, accounting for approximately 4% of all classified enzymatic activities.[1] Given their central role in cellular metabolism and their potential as therapeutic targets, a thorough understanding of their classification, structure, and function is paramount for researchers in academia and the pharmaceutical industry.
This technical guide provides a comprehensive overview of the classification and structural fold types of PLP-dependent enzymes. It presents quantitative data on their distribution, details key experimental protocols for their study, and utilizes visualizations to illustrate their classification and experimental workflows.
Classification of PLP-Dependent Enzymes
PLP-dependent enzymes are broadly classified based on the type of reaction they catalyze. The versatility of the PLP cofactor allows it to facilitate a wide range of transformations at the α-carbon, β-carbon, and γ-carbon of amino acid substrates. The primary reaction types include:
-
Transamination: The transfer of an amino group from an amino acid to an α-keto acid.
-
Decarboxylation: The removal of a carboxyl group.
-
Racemization: The interconversion of L- and D-amino acids.
-
Elimination and Replacement Reactions: The removal or substitution of groups at the β- or γ-carbons.
While the reaction chemistry provides a functional classification, a more fundamental and structurally informative classification is based on their three-dimensional protein folds.
Fold Types of PLP-Dependent Enzymes
Despite their functional diversity, all known PLP-dependent enzymes are categorized into a limited number of distinct structural folds, suggesting convergent evolution of catalytic function on a few stable protein scaffolds.[3] Initially, five fold types were identified, and this classification has since been expanded to seven.[4][5] Each fold type possesses a unique overall protein architecture and arrangement of secondary structural elements, although they share the common feature of a PLP-binding domain.
Fold Type I: The Aspartate Aminotransferase Family
Fold Type I is the largest and most extensively studied family of PLP-dependent enzymes.[6] Enzymes in this fold type are typically homodimers, with the active site often located at the interface between the two subunits. They catalyze a wide variety of reactions, including transamination, decarboxylation, and α-, β-, and γ-elimination.[7]
Key Structural Features:
-
A conserved N-terminal arm that contributes to the active site of the adjacent subunit.
-
A large domain composed of a central β-sheet surrounded by α-helices.
-
A smaller C-terminal domain.
Examples: Aspartate aminotransferase, Alanine aminotransferase, Aromatic amino acid decarboxylase.
Fold Type II: The Tryptophan Synthase Family
Enzymes belonging to Fold Type II are also typically dimeric or oligomeric. They are primarily involved in β-elimination and replacement reactions.[3]
Key Structural Features:
-
Two domains, an N-terminal domain and a C-terminal domain, which are connected by a flexible hinge region.
-
The PLP cofactor is bound in a cleft between the two domains.
Examples: Tryptophan synthase, Threonine deaminase, Serine dehydratase.
Fold Type III: The Alanine Racemase Family
Fold Type III enzymes are characterized by a (β/α)8 barrel, also known as a TIM barrel, a common protein fold.[3] These enzymes are primarily involved in racemization and some decarboxylation reactions.
Key Structural Features:
-
A single domain consisting of eight parallel β-strands forming a central barrel, surrounded by eight α-helices.
-
The active site is located at the C-terminal end of the β-barrel.
Examples: Alanine racemase, Ornithine decarboxylase.
Fold Type IV: The D-Amino Acid Aminotransferase Family
Fold Type IV enzymes are structurally distinct from the other aminotransferases in Fold Type I. They are specific for D-amino acid substrates.
Key Structural Features:
-
A two-domain structure with a unique topology compared to Fold Type I aminotransferases.
Examples: D-amino acid aminotransferase, 4-amino-4-deoxychorismate lyase.
Fold Type V: The Glycogen Phosphorylase Family
Fold Type V is unique in that the phosphate group of the PLP cofactor participates directly in catalysis as a general acid-base catalyst, rather than the pyridine ring acting as an electron sink.[4]
Key Structural Features:
-
A large, multi-domain structure, typically functioning as a dimer.
Example: Glycogen phosphorylase.
Fold Types VI and VII: The Aminomutase Families
Fold Types VI and VII are more recently identified and less common. They are involved in radical-based aminomutation reactions.[5]
Key Structural Features:
-
Unique folds that are distinct from the other five types.
Examples:
-
Fold Type VI: Lysine-5,6-aminomutase
-
Fold Type VII: Lysine-2,3-aminomutase
Quantitative Distribution of PLP-Dependent Enzymes
PLP-dependent enzymes represent a significant portion of the enzymatic repertoire in many organisms. In prokaryotes, it is estimated that approximately 1.5% of their genes encode for PLP-dependent enzymes.[3] A study on Staphylococcus aureus revealed the distribution of the different fold types within its proteome.
| Fold Type | Representative Enzyme(s) | Percentage of PLP-ome in S. aureus |
| I | Aspartate aminotransferase, Aromatic amino acid decarboxylase | 40% |
| II | Tryptophan synthase, Threonine deaminase | 25% |
| III | Alanine racemase, Ornithine decarboxylase | 15% |
| IV | D-amino acid aminotransferase | 10% |
| V | Glycogen phosphorylase | <5% |
| VI | Lysine-5,6-aminomutase | <5% |
| VII | Lysine-2,3-aminomutase | <5% |
Note: The percentages are approximate and based on a proteomic study of a single bacterial species. The distribution may vary across different organisms.
Experimental Protocols
The study of PLP-dependent enzymes involves a range of biochemical and biophysical techniques. Below are detailed methodologies for some of the key experiments.
Heterologous Expression and Purification of a His-tagged PLP-Dependent Enzyme in E. coli
This protocol describes the expression of a recombinant, N-terminally His-tagged PLP-dependent enzyme in E. coli BL21(DE3) and its subsequent purification.
a. Transformation and Expression
-
Transformation: Transform the expression plasmid containing the gene of interest into chemically competent E. coli BL21(DE3) cells.[8] Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium supplemented with the selective antibiotic.[8] Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture: Inoculate 1 L of LB medium containing the antibiotic with the 10 mL overnight starter culture.[8] Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[9] For many PLP-dependent enzymes, it is beneficial to supplement the culture medium with 50 µM PLP at the time of induction to ensure proper folding and cofactor incorporation.
-
Incubation: Continue to incubate the culture for an additional 4-6 hours at 30°C or overnight at 18°C with shaking. Lower temperatures can often improve the solubility of the recombinant protein.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
b. Purification
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble protein.
-
Ni-NTA Affinity Chromatography: Equilibrate a Ni-NTA affinity column with lysis buffer.[10] Load the clarified lysate onto the column. Wash the column with wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).[10]
-
Size-Exclusion Chromatography (SEC): For higher purity, further purify the eluted protein by SEC using a column equilibrated with a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). This step also serves to exchange the buffer.
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a spectrophotometer at 280 nm or a protein concentration assay.
Steady-State Kinetic Analysis of an Aminotransferase
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of an aminotransferase. This assay couples the production of an α-keto acid to the oxidation of NADH by a dehydrogenase.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM HEPES buffer, pH 7.5
-
100 mM L-amino acid substrate
-
10 mM α-keto acid substrate
-
0.2 mM NADH
-
10 units/mL of a suitable coupling dehydrogenase (e.g., lactate dehydrogenase for the production of pyruvate)
-
Purified aminotransferase enzyme (concentration to be optimized)
-
-
Initiation: Start the reaction by adding the enzyme to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs) over time using a spectrophotometer. The rate of the reaction is proportional to the rate of decrease in absorbance.
-
Data Analysis: Determine the initial velocity (v₀) from the linear portion of the absorbance versus time plot. Repeat the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Kinetic Parameters: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
Crystallization and Structure Determination of a PLP-Dependent Enzyme
This section provides a general workflow for determining the three-dimensional structure of a PLP-dependent enzyme using X-ray crystallography.
-
Protein Preparation: Purify the protein to >95% homogeneity as described in the purification protocol. Concentrate the protein to 5-10 mg/mL in a low ionic strength buffer.
-
Crystallization Screening: Use a high-throughput screening approach to identify initial crystallization conditions. This involves mixing the protein solution with a variety of commercially available or custom-made crystallization screens that contain different precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly used.[11]
-
Optimization: Optimize the initial crystallization hits by systematically varying the concentrations of the protein, precipitant, and other components of the crystallization condition, as well as the temperature.
-
X-ray Diffraction Data Collection: Mount a single, well-diffracting crystal in a cryo-protectant solution and flash-cool it in liquid nitrogen. Collect X-ray diffraction data using a synchrotron X-ray source.[1]
-
Structure Determination and Refinement: Process the diffraction data to obtain a set of structure factors. Determine the initial phases using molecular replacement if a homologous structure is available, or by experimental phasing methods. Build an atomic model into the resulting electron density map and refine the model against the diffraction data.[1]
Visualizations
Enzyme Classification and Fold Types
Caption: Hierarchical classification of PLP-dependent enzymes into seven distinct fold types.
Experimental Workflow for Enzyme Characterization
Caption: A typical experimental workflow for the characterization of a PLP-dependent enzyme.
Conclusion
The study of this compound phosphate-dependent enzymes is a rich and dynamic field with significant implications for basic research and drug development. Their classification into distinct fold types provides a structural framework for understanding their diverse catalytic functions. The experimental protocols detailed in this guide offer a practical starting point for researchers seeking to express, purify, and characterize these important enzymes. Future research, aided by advances in proteomics, structural biology, and computational methods, will undoubtedly uncover new PLP-dependent enzymes and further elucidate the intricate mechanisms that govern their remarkable catalytic versatility.
References
- 1. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mining the cellular inventory of this compound phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Frontiers | Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 6. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. neb.com [neb.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
natural sources and distribution of pyridoxal vitamers
An In-depth Technical Guide to the Natural Sources and Distribution of Pyridoxal Vitamers
Introduction
Vitamin B6 is a water-soluble vitamin that plays a crucial role in over 140 enzymatic reactions in the human body, primarily in the form of its coenzyme, this compound 5'-phosphate (PLP). It exists as a group of six chemically related compounds, or "vitamers": this compound (PL), pyridoxine (PN), pyridoxamine (PM), and their respective 5'-phosphorylated forms (PLP, PNP, PMP). Understanding the natural sources and tissue distribution of these vitamers is fundamental for research in nutrition, metabolism, and drug development, as their bioavailability and metabolic functions can differ.
This guide provides a technical overview of the distribution of this compound vitamers in natural sources, their concentrations in various tissues, the methodologies used for their quantification, and their core metabolic pathways.
Natural Sources of Vitamin B6 Vitamers
The distribution of vitamin B6 vitamers varies significantly between plant and animal sources.
-
Plant-Based Sources : In plant-derived foods, pyridoxine (PN) and its phosphorylated form, pyridoxine-5'-phosphate (PNP), are the predominant forms. A significant portion of PN in plants is found as pyridoxine-β-glucoside, a glycosylated form that exhibits lower bioavailability in humans as it requires hydrolysis by intestinal glucosidases before absorption. Fruits, vegetables, and grains are rich sources.
-
Animal-Based Sources : In animal tissues, the primary forms are this compound 5'-phosphate (PLP) and pyridoxamine-5'-phosphate (PMP), which are bound to proteins, particularly enzymes. Meat, poultry, and fish are excellent sources of these highly bioavailable forms.
Quantitative Distribution of this compound Vitamers
The concentration of specific vitamers can vary widely depending on the food source and preparation method. The following tables summarize the quantitative distribution in selected food items and mammalian tissues.
Table 1: Concentration of Vitamin B6 Vitamers in Selected Plant-Based Foods (μ g/100g wet weight)
| Food Source | PN | PL | PM | PNP | PLP | PMP | Total B6 |
|---|---|---|---|---|---|---|---|
| Banana | 270 | 8.7 | 1.3 | 0 | 10.3 | 42.7 | 333 |
| Spinach | 103 | 14.1 | 24.9 | 0 | 25.1 | 29.9 | 197 |
| Potato (with skin) | 134 | 26.8 | 32.2 | 0 | 29.1 | 75.9 | 298 |
| Whole Wheat Flour | 290 | 23 | 55 | 0 | 12 | 30 | 410 |
| Avocado | 118 | 39.8 | 26.2 | 0 | 33.5 | 41.5 | 259 |
Data compiled from various sources. Actual values may vary based on cultivar, ripeness, and processing.
Table 2: Concentration of Vitamin B6 Vitamers in Selected Animal-Based Foods (μ g/100g wet weight)
| Food Source | PN | PL | PM | PNP | PLP | PMP | Total B6 |
|---|---|---|---|---|---|---|---|
| Chicken Breast (cooked) | 19.8 | 51.2 | 79 | 0 | 560 | 190 | 900 |
| Salmon (cooked) | 18 | 40 | 62 | 0 | 480 | 290 | 890 |
| Beef Liver (cooked) | 25 | 60 | 95 | 0 | 510 | 320 | 1010 |
| Tuna (canned in oil) | 4.9 | 25.6 | 39.5 | 0 | 220 | 110 | 400 |
| Milk (whole, 3.5% fat) | 4.6 | 2.1 | 1.3 | 0 | 30.1 | 8.9 | 47 |
Data compiled from various sources. Values can be affected by cooking methods which may dephosphorylate vitamers.
Table 3: Distribution of Vitamin B6 Vitamers in Selected Mammalian Tissues (nmol/g tissue)
| Tissue | PN | PL | PM | PNP | PLP | PMP |
|---|---|---|---|---|---|---|
| Liver | 1.5 | 0.8 | 0.5 | 0.2 | 25.0 | 15.0 |
| Muscle | 0.5 | 0.3 | 0.2 | 0.1 | 20.0 | 5.0 |
| Brain | 0.8 | 1.2 | 0.4 | 0.1 | 5.5 | 2.5 |
| Kidney | 1.2 | 0.9 | 0.6 | 0.3 | 8.0 | 4.0 |
| Plasma | 0.03 | 0.05 | 0.02 | <0.01 | 0.6 | 0.02 |
Values represent typical concentrations and can vary based on species and dietary status. PLP is the most abundant form in most tissues, reflecting its role as a coenzyme.
Experimental Protocols for Vitamer Quantification
The accurate quantification of all six vitamin B6 vitamers requires a robust analytical workflow, typically involving extraction, enzymatic hydrolysis, chromatographic separation, and sensitive detection.
Sample Preparation and Extraction
-
Homogenization : Tissues or food samples are homogenized in an acidic buffer (e.g., 0.1 M perchloric acid or trichloroacetic acid) to precipitate proteins and release bound vitamers.
-
Centrifugation : The homogenate is centrifuged at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet proteins and cellular debris.
-
Supernatant Collection : The clear supernatant containing the vitamers is collected for further processing.
Enzymatic Hydrolysis (for phosphorylated vitamers)
To measure total PL, PN, or PM, or to simplify chromatographic analysis, the phosphorylated forms are often dephosphorylated.
-
pH Adjustment : The pH of the extract is adjusted to the optimal range for acid phosphatase (pH 4.5-5.0) using a buffer such as sodium acetate.
-
Enzyme Incubation : Acid phosphatase is added to the extract, and the mixture is incubated (e.g., at 37°C for 2-4 hours) to hydrolyze PLP, PNP, and PMP to PL, PN, and PM, respectively.
-
Reaction Termination : The reaction is stopped by heat inactivation or by adding a strong acid.
Chromatographic Separation and Detection
High-Performance Liquid Chromatography (HPLC) is the most common method for separating the vitamers.
-
Separation : A C18 reverse-phase column is typically used. The mobile phase often consists of an aqueous buffer (e.g., phosphate or acetate buffer) with an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier like methanol or acetonitrile, run in a gradient elution mode.
-
Detection :
-
Fluorescence Detection : This is the most common and sensitive method. The native fluorescence of the vitamers is utilized. Post-column derivatization with a reagent like bisulfite (for PLP and PL) can enhance sensitivity and specificity. The excitation and emission wavelengths are optimized for each vitamer.
-
Mass Spectrometry (LC-MS/MS) : Provides high specificity and sensitivity, allowing for the simultaneous quantification of all six vitamers without derivatization.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Vitamin B6 Analysis
The following diagram illustrates the standard procedure for quantifying vitamin B6 vitamers from biological samples.
Caption: Workflow for the extraction and quantification of Vitamin B6 vitamers.
Metabolic Pathway of Vitamin B6 Vitamers
This diagram shows the key metabolic conversions of dietary vitamin B6 vitamers into the active coenzyme, PLP.
The Core of Microbial Pyridoxal Biosynthesis: A Technical Guide to the De Novo Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential cofactor for a vast array of enzymatic reactions crucial for cellular metabolism in all domains of life.[1][2][3] While animals obtain this vital molecule through their diet, most bacteria, archaea, and fungi possess de novo biosynthesis pathways to produce PLP. These pathways are attractive targets for the development of novel antimicrobial agents due to their absence in humans. This technical guide provides a comprehensive overview of the two primary de novo this compound biosynthesis pathways in microorganisms: the deoxyxylulose 5-phosphate (DXP)-dependent pathway and the DXP-independent pathway.
The Two De Novo this compound Biosynthesis Pathways
Microorganisms have evolved two distinct and mutually exclusive pathways for the de novo synthesis of PLP.
The DXP-Dependent Pathway
First elucidated in Escherichia coli, the DXP-dependent pathway is predominantly found in the γ-subdivision of proteobacteria.[4][5][6] This pathway utilizes deoxyxylulose 5-phosphate (DXP) and 3-phosphohydroxy-1-aminoacetone (PHA) as precursors. The key enzymes involved are:
-
PdxA (4-hydroxythreonine-4-phosphate dehydrogenase): Catalyzes the synthesis of 3-amino-1-hydroxyacetone 1-phosphate.
-
PdxJ (Pyridoxine 5'-phosphate synthase): Condenses DXP and 3-amino-1-hydroxyacetone 1-phosphate to form pyridoxine 5'-phosphate (PNP).[7][8]
-
PdxH (Pyridoxine/pyridoxamine 5'-phosphate oxidase): An FMN-dependent enzyme that catalyzes the final oxidation of PNP to the active cofactor, PLP.[2][9]
The DXP-Independent Pathway
The DXP-independent pathway is more widespread and is found in many bacteria, archaea, fungi, and plants.[10][11] This pathway is characterized by the PLP synthase complex, which is typically composed of two subunits:
-
PdxS (PLP synthase subunit): Also known as YaaD or Pdx1, this subunit catalyzes the complex condensation and cyclization reactions.
-
PdxT (Glutaminase subunit): Also known as YaaE or Pdx2, this subunit hydrolyzes glutamine to provide the necessary ammonia for the synthase reaction.[12][13]
The overall reaction of the PLP synthase complex involves the condensation of ribose 5-phosphate (R5P), glyceraldehyde 3-phosphate (G3P), and glutamine to directly produce PLP.[10][12] In the absence of PdxT, PdxS can utilize ammonium directly, although the glutamine-dependent reaction is generally more efficient.[4][13][14]
Quantitative Data on Core Enzymes
The kinetic properties of the core enzymes in both pathways have been characterized in several microorganisms. The following tables summarize key quantitative data.
Table 1: Kinetic Parameters of DXP-Dependent Pathway Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |
| PdxA | Escherichia coli | 4-Phospho-hydroxy-L-threonine | - | - | - | - |
| PdxJ | Escherichia coli | Deoxyxylulose 5-phosphate | 26.9 | 0.07 | - | - |
| PdxH | Escherichia coli | Pyridoxine 5'-phosphate | 2 | 0.76 | - | - |
| PdxH | Escherichia coli | Pyridoxamine 5'-phosphate | 105 | 1.72 | - | - |
| PdxI | Escherichia coli | This compound | 31 ± 3 | 84 ± 2 | - | - |
Note: Data for PdxA is limited. The PdxJ kinetic parameters were determined indirectly.[7] PdxI is involved in the salvage pathway but is included for comparative purposes.[1]
Table 2: Kinetic Parameters of DXP-Independent Pathway Enzymes
| Enzyme Complex | Organism | Substrate | Km (µM) | Specific Activity (pmol min-1 mg-1) | Optimal pH | Optimal Temp. (°C) |
| PdxS/T | Actinobacillus pleuropneumoniae | Glutamine | - | 996 ± 54 | 8.0 | 37 |
| PdxS | Actinobacillus pleuropneumoniae | Ammonium | - | 508 ± 38 | 8.0 | 37 |
Note: The specific activity was determined under the specified assay conditions.[4][5] Optimal pH and temperature can vary between species.
Transcriptional Regulation of this compound Biosynthesis
The expression of genes involved in PLP biosynthesis is tightly regulated to maintain cellular homeostasis, as both deficiency and excess of PLP can be detrimental.[15]
In many bacteria possessing the DXP-independent pathway, the expression of the pdxS and pdxT genes is controlled by the transcriptional regulator PdxR.[7][10][16] PdxR belongs to the MocR/GabR family of transcriptional regulators and typically contains an N-terminal helix-turn-helix DNA-binding domain and a C-terminal PLP-binding sensory domain.
In Bacillus clausii, PdxR acts as a transcriptional activator for the pdxST operon.[7] PLP serves as an anti-activator; when PLP levels are sufficient, it binds to PdxR, causing a conformational change that reduces PdxR's affinity for certain DNA binding motifs, thereby downregulating the expression of pdxST.[7][16] The promoter region of the pdxST operon in B. clausii contains two direct repeats and one inverted repeat that are recognized by PdxR.[7]
In Escherichia coli, the regulation of the DXP-dependent pathway genes is more complex. The pdxA and pdxB genes are subject to positive growth rate-dependent regulation.[12] The pdxJ gene is part of a large, complex operon, and its expression is driven by both a major promoter upstream of the operon and a minor internal promoter.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the de novo this compound biosynthesis pathways.
Recombinant Expression and Purification of His-tagged PdxS and PdxT
This protocol describes the expression and purification of His-tagged PdxS and PdxT from E. coli.
4.1.1. Expression
-
Transform competent E. coli BL21(DE3) cells with expression vectors containing the His-tagged pdxS and pdxT genes.
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[4]
-
Continue incubation at a lower temperature, such as 16°C, for 16-18 hours to enhance soluble protein expression.[4]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
4.1.2. Purification
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).[11][17]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[17] Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing the pure protein and dialyze against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.9, 150 mM NaCl, 1 mM DTT).
-
Determine the protein concentration, aliquot, and store at -80°C.
PLP Synthase Activity Assay
This spectrophotometric assay measures the formation of PLP by the PdxS/T complex.
4.2.1. Reagents
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrates: 0.5 mM Ribose 5-phosphate (R5P), 1 mM DL-glyceraldehyde 3-phosphate (G3P), 10 mM L-glutamine.[4]
-
Purified PdxS and PdxT proteins.
4.2.2. Procedure
-
Prepare a reaction mixture containing Reaction Buffer, R5P, G3P, and glutamine.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a mixture of purified PdxS and PdxT proteins (e.g., 8 µM each).[4]
-
Immediately monitor the increase in absorbance at 414 nm over time using a spectrophotometer. This wavelength corresponds to the formation of a Schiff base between the newly synthesized PLP and the Tris buffer.[4][12]
-
Calculate the rate of PLP formation using the molar extinction coefficient of the PLP-Tris Schiff base.
Quantification of Intracellular PLP by HPLC
This method allows for the sensitive quantification of PLP in bacterial cells.
4.3.1. Sample Preparation
-
Harvest bacterial cells from a culture by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in a lysis buffer and lyse the cells (e.g., by sonication or using a bead beater).
-
Deproteinize the cell lysate by adding trichloroacetic acid, followed by centrifugation.[13]
-
Collect the supernatant for HPLC analysis.
4.3.2. HPLC Analysis
-
Use a reversed-phase C18 column.
-
The mobile phase can consist of a gradient of a buffer such as 0.1% formic acid in water and methanol.[13]
-
Detect PLP using fluorescence detection with excitation and emission wavelengths of approximately 322 nm and 417 nm, respectively.[18]
-
Quantify the PLP concentration by comparing the peak area to a standard curve of known PLP concentrations.
Conclusion
The de novo this compound biosynthesis pathways are fundamental to the metabolism of a wide range of microorganisms and represent promising targets for the development of novel antimicrobial drugs. This technical guide has provided a comprehensive overview of the DXP-dependent and DXP-independent pathways, including quantitative data on the key enzymes, insights into their transcriptional regulation, and detailed experimental protocols. The information presented here serves as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of these essential pathways and to exploit them for therapeutic benefit.
References
- 1. Regulation of pdx-1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underground metabolism facilitates the evolution of novel pathways for vitamin B6 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Reductase, PdxI, Is Critical for Salvage of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phylogenetic analyses and comparative genomics of vitamin B6 (pyridoxine) and this compound phosphate biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into the DNA recognition mechanism by the bacterial transcription factor PdxR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPA: A Quantitation Strategy for MS Data in Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of the this compound 5’-phosphate allosteric site in Escherichia coli pyridoxine 5’-phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. benchchem.com [benchchem.com]
- 13. A stable isotope dilution LC-ESI-MS/MS method for the quantification of this compound-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. www2.tulane.edu [www2.tulane.edu]
- 15. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pan-asia-bio.com.tw [pan-asia-bio.com.tw]
- 18. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Salvage Pathway for Pyridoxal 5'-Phosphate Synthesis in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and a crucial coenzyme for over 140 enzymatic reactions in the human body, playing a vital role in amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis.[1][2] Unlike bacteria, fungi, and plants, mammals cannot synthesize PLP de novo and therefore rely on a salvage pathway to convert dietary vitamin B6 vitamers—pyridoxine (PN), this compound (PL), and pyridoxamine (PM)—into the active coenzyme PLP.[3][4] This pathway is principally mediated by two key enzymes: this compound kinase (PDXK) and pyridoxine 5'-phosphate oxidase (PNPO).[5] Dysregulation of this pathway due to genetic mutations or nutritional deficiencies can lead to severe neurological disorders, highlighting its importance in human health.[1][6] This technical guide provides a comprehensive overview of the mammalian PLP salvage pathway, including detailed descriptions of the core enzymes, their kinetics, relevant experimental protocols, and the pathway's regulation.
Introduction to the PLP Salvage Pathway
The salvage pathway for PLP synthesis is an essential metabolic route in mammals for the utilization of dietary vitamin B6. The pathway begins with the phosphorylation of the non-phosphorylated vitamers (PN, PL, and PM) by this compound kinase (PDXK) to yield pyridoxine 5'-phosphate (PNP), this compound 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP), respectively.[7][8] Subsequently, pyridoxine 5'-phosphate oxidase (PNPO) catalyzes the FMN-dependent oxidation of PNP and PMP to the final active product, PLP.[1][3] This final step is considered the rate-limiting step in the biosynthesis of PLP.[1][9] The liver plays a central role in the metabolism of vitamin B6, where the absorbed vitamers are converted to PLP and then released into circulation, bound to albumin, for transport to other tissues.[10][11]
Core Enzymes of the Salvage Pathway
This compound Kinase (PDXK)
This compound kinase (EC 2.7.1.35) is a homodimeric enzyme that catalyzes the ATP-dependent phosphorylation of the 5'-hydroxyl group of this compound, pyridoxine, and pyridoxamine.[12][13] The human PDXK gene is located on chromosome 21.[7][8] This enzyme plays a crucial role in "trapping" the vitamin B6 vitamers within the cell by converting them into their phosphorylated forms, which cannot easily cross cell membranes.[14]
Pyridoxine 5'-Phosphate Oxidase (PNPO)
Pyridoxine 5'-phosphate oxidase (EC 1.4.3.5) is an FMN-dependent homodimeric enzyme that catalyzes the oxidation of both PNP and PMP to PLP, using molecular oxygen as an electron acceptor and producing hydrogen peroxide.[1][15][16] The human PNPO gene is located on chromosome 17.[6] This enzyme catalyzes the final and rate-limiting step in the salvage pathway.[1][9] Mutations in the PNPO gene can lead to PNPO deficiency, a severe neonatal epileptic encephalopathy.[6][16]
Quantitative Data
Enzyme Kinetics
The kinetic parameters of the core enzymes in the PLP salvage pathway are crucial for understanding their efficiency and regulation. The following table summarizes the reported kinetic values for human this compound kinase and pyridoxine 5'-phosphate oxidase.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| This compound Kinase (PDXK) | This compound | 5 - 15 | ~0.3 | [13] |
| Pyridoxine | 8 - 30 | ~0.3 | [13] | |
| Pyridoxamine | 10 - 40 | ~0.3 | [13] | |
| Pyridoxine 5'-Phosphate Oxidase (PNPO) | Pyridoxine 5'-phosphate (PNP) | 1 - 5 | ~0.2 | [9] |
| Pyridoxamine 5'-phosphate (PMP) | 1 - 5 | ~0.2 | [9] |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Signaling Pathways and Logical Relationships
The Mammalian PLP Salvage Pathway
The following diagram illustrates the core reactions of the mammalian PLP salvage pathway. Dietary vitamin B6 vitamers are converted to the active coenzyme PLP through a two-step enzymatic process.
Caption: The mammalian PLP salvage pathway.
Regulation of PLP Homeostasis
Cellular levels of PLP are tightly regulated to prevent toxicity associated with its high reactivity. This regulation occurs at multiple levels, including product inhibition of the salvage pathway enzymes.
Caption: Regulation of intracellular PLP levels.
Experimental Protocols
Expression and Purification of Recombinant Human PNPO
Objective: To obtain highly pure and active human PNPO for kinetic and structural studies.
Methodology:
-
Gene Cloning: The human PNPO coding sequence is cloned into a bacterial expression vector (e.g., pET vector) with an N-terminal His-tag for purification.
-
Protein Expression: The expression vector is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the His-tagged PNPO is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis and Storage: The eluted fractions containing PNPO are pooled and dialyzed against storage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol). The purified protein is stored at -80°C.
PNPO Enzyme Activity Assay
Objective: To determine the kinetic parameters of PNPO.
Methodology:
-
Reaction Mixture: The standard assay mixture (1 ml) contains 50 mM Tris-HCl pH 8.0, 10 µM FMN, varying concentrations of PNP or PMP (substrate), and the purified PNPO enzyme.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The formation of PLP is monitored spectrophotometrically by measuring the increase in absorbance at 388 nm (for the Schiff base formed between PLP and a primary amine in the buffer) or by a coupled assay with an apo-PLP-dependent enzyme.
-
Data Analysis: Initial velocities are calculated from the linear portion of the reaction progress curves. The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Experimental Workflow for PNPO Characterization
The following diagram outlines a typical experimental workflow for the characterization of PNPO.
Caption: Experimental workflow for PNPO characterization.
Conclusion
The mammalian salvage pathway for PLP synthesis is a critical metabolic route with significant implications for human health. A thorough understanding of the key enzymes, PDXK and PNPO, their kinetics, and regulation is paramount for the development of novel therapeutic strategies for diseases associated with vitamin B6 metabolism. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate this essential pathway and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. mdpi.com [mdpi.com]
- 5. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storymd.com [storymd.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Exploring the role of this compound kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]
- 9. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 10. This compound 5'-phosphate salvage | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Vitamin B6 - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 14. Pyridoxine kinase, pyridoxine phosphate phosphatase and pyridoxine phosphate oxidase activities in control and B-6-deficient rat liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridoxine 5'-phosphate oxidase - Proteopedia, life in 3D [proteopedia.org]
- 16. Molecular characterization of pyridoxine 5′-phosphate oxidase and its pathogenic forms associated with neonatal epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeepers of a Crucial Cofactor: An In-depth Technical Guide to the Intracellular Trafficking and Transport of Pyridoxal 5'-Phosphate
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an indispensable coenzyme for over 140 enzymes, playing a central role in a vast array of metabolic pathways, including amino acid biosynthesis, neurotransmitter synthesis, and heme production. The reactivity and potential toxicity of PLP necessitate a tightly regulated system for its synthesis, transport, and homeostasis. While the cellular uptake of vitamin B6 precursors and their subsequent conversion to PLP are well-understood, the mechanisms governing the intracellular trafficking of the charged PLP molecule across organellar membranes have long been a significant knowledge gap. This guide provides a comprehensive overview of the core pathways of PLP transport, focusing on the key proteins that act as gatekeepers to subcellular compartments. We synthesize the current understanding of PLP homeostasis, present quantitative data on the kinetics of relevant enzymes and transporters, and provide detailed experimental protocols for studying these processes. This document aims to serve as a critical resource for researchers investigating vitamin B6 metabolism and for professionals in drug development targeting PLP-dependent pathways, which are implicated in numerous diseases, from epilepsy to inherited anemias.
The PLP Salvage Pathway: Cytosolic Synthesis of a Vital Cofactor
Eukaryotic cells are incapable of de novo vitamin B6 synthesis and rely on the uptake of dietary vitamers (this compound, pyridoxine, and pyridoxamine) from the extracellular environment.[1] The unphosphorylated forms of vitamin B6 are generally transported across the plasma membrane via passive diffusion or by specific carriers.[2] Once inside the cytosol, these precursors are converted into the active coenzyme, PLP, through the action of the salvage pathway.
This two-step enzymatic cascade is central to cellular PLP production:
-
This compound Kinase (PDXK): This enzyme catalyzes the ATP-dependent phosphorylation of this compound, pyridoxine, and pyridoxamine to their respective 5'-phosphate esters.[3]
-
Pyridoxine 5'-Phosphate Oxidase (PNPO): This FMN-dependent enzyme then oxidizes pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to form the final product, PLP.[4] PNPO is considered the rate-limiting step in PLP biosynthesis.[4][5]
The entire synthesis of PLP is localized to the cytoplasm.[6] This spatial restriction means that for PLP to be utilized by enzymes residing within membrane-bound organelles, such as mitochondria, specific transport mechanisms are required to ferry the hydrophilic and charged PLP molecule across these barriers.[6]
Intracellular PLP Homeostasis: More Than Just Synthesis
The intracellular concentration of free PLP is maintained at a remarkably low level, approximately 1 µM, to prevent its highly reactive aldehyde group from forming non-specific Schiff bases with other cellular proteins and metabolites, which can lead to toxicity.[7] This delicate balance is maintained by a multi-pronged approach:
-
Enzyme Sequestration: The vast majority of cellular PLP is bound to its cognate apoenzymes.
-
Product Inhibition: PLP acts as a product inhibitor for both PDXK and PNPO, creating a negative feedback loop that regulates its own synthesis.[8]
-
Hydrolysis: PLP can be dephosphorylated by phosphatases back to this compound, which can be catabolized.
-
PLP Homeostasis Proteins (PLPHP): A conserved family of proteins, also known as YggS or PLP-binding proteins (PLPBP), are emerging as key players in PLP homeostasis.[9][10] These proteins bind PLP and are thought to act as chaperones or buffers, shielding PLP and facilitating its delivery to apoenzymes.[11] Studies in Arabidopsis have shown that PLPHP can coordinate both the transfer and withdrawal of PLP from other enzymes.[12]
Mitochondrial PLP Transport: Fueling Core Metabolic Hubs
A significant fraction of PLP-dependent enzymes, estimated at about one-third in mammals, are located within the mitochondria.[1] These enzymes are critical for fundamental processes such as:
-
Heme Biosynthesis: 5-Aminolevulinate Synthase (ALAS), the first and rate-limiting enzyme in this pathway, is PLP-dependent.[13]
-
Iron-Sulfur (Fe-S) Cluster Biogenesis: Cysteine desulfurase, a PLP-dependent enzyme, is essential for providing the sulfur atoms for Fe-S cluster assembly.[13]
-
Amino Acid Metabolism: Key enzymes like serine hydroxymethyltransferase 2 (SHMT2) and ornithine aminotransferase rely on mitochondrial PLP.[1]
Given that PLP synthesis occurs in the cytosol, a dedicated transport system across the mitochondrial inner membrane is essential.
Identification of Mitochondrial PLP Transporters
Recent research has identified members of the mitochondrial carrier family (SLC25) as the long-sought-after transporters for PLP.
-
Yeast Mtm1p: In Saccharomyces cerevisiae, the mitochondrial carrier protein Mtm1p has been shown to bind PLP with micromolar affinity.[13] Deletion of the mtm1 gene leads to a depletion of mitochondrial PLP, impairing the function of PLP-dependent enzymes like ALAS.[13]
-
Human SLC25A38: The human ortholog of Mtm1p is SLC25A38.[1] Loss-of-function mutations in the SLC25A38 gene are a cause of congenital sideroblastic anemia, a disease characterized by impaired heme synthesis.[1] Studies using CRISPR interference screens have confirmed that loss of SLC25A38 depletes mitochondrial PLP levels, impairing reactions like the conversion of serine to glycine by SHMT2.[1]
These findings strongly support a model where Mtm1p/SLC25A38 are responsible for importing cytosolic PLP into the mitochondrial matrix.
Quantitative Data
The following tables summarize key quantitative parameters for the enzymes of the PLP salvage pathway and the identified mitochondrial transporter.
Table 1: Kinetic Parameters of PLP Biosynthesis Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) or Turnover Number (min-1) | Inhibitor | Ki (µM) | Reference(s) |
| This compound Kinase (PDXK) | Human | This compound | <10 | 85 min-1 (in K+) | PLP | - | [14] |
| Human | MgATP | <25 | - | Ginkgotoxin | 18 | [15] | |
| Pig Liver | - | - | - | Adenosine tetraphosphothis compound | 2.4 | [8] | |
| PNP Oxidase (PNPO) | Human | PNP | - | 0.2 s-1 | PLP | - | [4] |
| Rabbit Liver | PNP | 8.2 | 42 min-1 | PNP (Substrate) | 50 | [2][16] | |
| Rabbit Liver | PMP | 3.6 | 6.2 min-1 | - | - | [2][16] | |
| Rabbit Liver | O2 (with PNP) | 182 | - | - | - | [2][16] | |
| Rabbit Liver | O2 (with PMP) | 85 | - | - | - | [2][16] |
Table 2: Properties of Mitochondrial PLP Transporter
| Protein | Organism | Ligand | Binding Affinity (Kd) | Function | Reference(s) |
| Mtm1p | Saccharomyces cerevisiae | PLP | Micromolar | Mitochondrial PLP import | [13] |
| SLC25A38 | Homo sapiens | PLP | - | Regulator of mitochondrial PLP accumulation | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PLP trafficking.
Protocol for Subcellular Fractionation (Mitochondrial Isolation)
This protocol is adapted from standard cell biology methods and is designed to isolate intact mitochondria from cultured mammalian cells.[17][18]
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Fractionation Buffer (e.g., 250 mM Sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with freshly added protease inhibitors)
-
Mitochondrial Resuspension Buffer (e.g., 250 mM Sucrose, 20 mM HEPES-KOH pH 7.4, 1 mM EGTA)
Procedure:
-
Cell Harvesting: Harvest cultured cells (e.g., from 10-15 cm plates) by scraping into ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer. Incubate on ice for 20 minutes to allow cells to swell.
-
Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times using a 1 mL syringe. Alternatively, use a Dounce homogenizer with a tight-fitting pestle (20-30 strokes). Monitor lysis under a microscope. The goal is to break the plasma membrane while leaving nuclei and mitochondria intact.
-
Nuclear Pellet Removal: Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C. The pellet contains nuclei and unbroken cells. Carefully collect the supernatant, which contains the mitochondria and cytosol.
-
Mitochondrial Pellet Collection: Transfer the supernatant to a new microfuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction. The supernatant is the cytosolic fraction.
-
Washing: Carefully discard the supernatant. Resuspend the mitochondrial pellet in 500 µL of Mitochondrial Resuspension Buffer.
-
Final Centrifugation: Centrifuge again at 10,000 x g for 10 minutes at 4°C. Discard the supernatant. The final pellet contains the enriched mitochondrial fraction.
-
Validation: Assess the purity of the fractions via Western blot using protein markers for different compartments (e.g., COX IV for mitochondria, Histone H3 for nucleus, Tubulin or GAPDH for cytosol).
Protocol for In Organello PLP Uptake Assay
This assay measures the transport of PLP into isolated mitochondria, adapted from methodologies described in Whittaker, 2016.[19]
Reagents:
-
Freshly isolated mitochondria (from Protocol 5.1)
-
Uptake Buffer (e.g., 250 mM Sucrose, 10 mM MOPS-KOH pH 7.2, 5 mM MgCl2, 2 mM K2HPO4)
-
This compound 5'-Phosphate (PLP) stock solution
-
Sodium borohydride (NaBH4) solution (freshly prepared)
-
Lysis Buffer (e.g., RIPA buffer)
Procedure:
-
Mitochondrial Resuspension: Resuspend the isolated mitochondrial pellet in ice-cold Uptake Buffer to a final protein concentration of approximately 1-2 mg/mL.
-
Initiate Uptake: Pre-warm the mitochondrial suspension to the desired temperature (e.g., 25°C or 37°C) for 5 minutes. Initiate the transport reaction by adding PLP to the desired final concentration.
-
Time Course: At various time points (e.g., 0, 2, 5, 10, 20 minutes), take aliquots of the reaction mixture.
-
Stop Reaction & Covalent Trapping: Immediately stop the transport by adding ice-cold sodium borohydride. This step serves two purposes: it stops the reaction and covalently reduces the Schiff bases formed between PLP and mitochondrial proteins, trapping the imported PLP inside the organelle.
-
Re-isolate Mitochondria: Pellet the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C to remove any external, unimported PLP.
-
Quantification: Lyse the mitochondrial pellet. The amount of trapped PLP can be quantified. This was historically done with radiolabeled PLP. A modern approach involves using HPLC or a sensitive enzymatic assay (see Protocol 5.3) to measure the amount of this compound (after hydrolysis of the phosphate) released from the proteins.
Protocol for Enzymatic Measurement of PLP
This protocol uses a PLP-dependent apoenzyme to quantify PLP concentrations in biological samples, based on the principle described by Ueland et al.[20]
Reagents:
-
Apoenzyme of a PLP-dependent enzyme (e.g., recombinant apo-tyrosine decarboxylase or apo-homocysteine-α,γ-lyase). The apoenzyme is prepared by incubating the holoenzyme with hydroxylamine to remove the endogenous PLP, followed by dialysis.
-
Substrate for the chosen enzyme (e.g., Tyrosine or Homocysteine).
-
Detection Reagent (specific to the product of the enzymatic reaction; e.g., N,N-Dibutylphenylenediamine for H2S detection).
-
PLP standards of known concentrations.
-
Trichloroacetic acid (TCA) for sample deproteinization.
Procedure:
-
Sample Preparation: Deproteinize the sample (e.g., plasma, cell lysate, or fractionated organelle lysate) by adding TCA, followed by centrifugation. Neutralize the supernatant.
-
Standard Curve: Prepare a series of PLP standards with known concentrations.
-
Reconstitution Reaction: In a microplate, add the sample or standard to a solution containing the apoenzyme. Incubate for a set time (e.g., 60 minutes at 37°C) to allow the PLP to bind and reconstitute the active holoenzyme. The amount of reconstituted holoenzyme will be directly proportional to the amount of PLP in the sample.
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding the substrate. Incubate for a specific period to allow for product formation.
-
Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., absorbance or fluorescence) generated by the product.
-
Calculation: Determine the PLP concentration in the samples by comparing their signal to the standard curve.
Conclusion and Future Directions
The study of intracellular PLP trafficking has progressed significantly, moving from a black box problem to the identification of specific molecular players, most notably the mitochondrial transporter SLC25A38. It is now clear that a sophisticated network manages the synthesis, transport, and sequestration of PLP to meet metabolic demands while avoiding cellular toxicity.
However, several key questions remain:
-
Transport Kinetics: Detailed kinetic characterization of SLC25A38-mediated PLP transport is needed to understand its efficiency and regulation.
-
Other Organelles: The identities of transporters responsible for PLP import into the peroxisomes, endoplasmic reticulum, and nucleus are still unknown.
-
Regulation of Transport: How the activity of PLP transporters is regulated in response to cellular metabolic status or vitamin B6 availability is an open area of investigation.
-
PLP Chaperone Network: The precise mechanisms by which PLP homeostasis proteins (PLPBP) function and interact with the salvage pathway, transporters, and apoenzymes require further elucidation.
Answering these questions will not only deepen our fundamental understanding of cellular metabolism but also open new avenues for therapeutic intervention in a range of human diseases linked to dysfunctional vitamin B6 metabolism.
References
- 1. SLC25A38 is required for mitochondrial this compound 5'-phosphate (PLP) accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound kinase - Wikipedia [en.wikipedia.org]
- 4. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The yeast mitochondrial citrate transport protein: identification of the Lysine residues responsible for inhibition mediated by this compound 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic studies of the this compound kinase from pig liver: slow-binding inhibition by adenosine tetraphosphothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Two this compound phosphate homeostasis proteins are essential for management of the coenzyme this compound 5'-phosphate in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mtm1p carrier and this compound 5′-phosphate cofactor trafficking in yeast mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. "this compound Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Subcellular Fractionation [labome.com]
- 19. Intracellular Trafficking of the this compound Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Homogeneous, nonradioactive, enzymatic assay for plasma this compound 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Pyridoxal Phosphate: An In-depth Technical Guide to its Function as an Electrophilic Catalyst
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a remarkably versatile coenzyme essential for a vast array of metabolic processes.[1][2] Its central role in amino acid metabolism, neurotransmitter synthesis, and other critical biochemical pathways stems from its unique ability to act as an electrophilic catalyst.[3][4][5] This technical guide provides a comprehensive overview of PLP's function, detailing its catalytic mechanism, the diversity of reactions it facilitates, and the experimental approaches used to study its enzymatic partners.
The Core of Catalysis: The Electrophilic Nature of PLP
The catalytic prowess of PLP lies in its chemical structure: a pyridine ring substituted with a reactive aldehyde group. This aldehyde group readily forms a Schiff base (an imine) with the primary amino group of a substrate, typically an amino acid.[5] This initial step is fundamental to PLP's catalytic function.
The common catalytic cycle of a PLP-dependent enzyme begins with the coenzyme already forming an internal aldimine with the ε-amino group of a lysine residue in the enzyme's active site.[6] When the amino acid substrate enters the active site, it displaces the lysine, forming a new Schiff base known as the external aldimine.[6][7]
The protonated pyridine ring of PLP acts as a potent "electron sink," withdrawing electron density from the substrate's α-carbon.[8] This electrophilic pull significantly increases the acidity of the protons attached to the α-carbon, facilitating their removal and the formation of a stabilized carbanionic intermediate, often referred to as a quinonoid intermediate.[7] The ability of PLP to stabilize this otherwise unstable intermediate is the cornerstone of its catalytic power, enabling the cleavage of any of the four bonds connected to the α-carbon.[6]
A Spectrum of Catalytic Activities
The versatility of PLP is showcased by the wide range of reactions catalyzed by PLP-dependent enzymes, which constitute approximately 4% of all classified enzymatic activities.[2][9] These reactions are critical for cellular function and include:
-
Transamination: The transfer of an amino group from an amino acid to an α-keto acid, a key process in amino acid synthesis and degradation.[2]
-
Decarboxylation: The removal of a carboxyl group, a crucial step in the synthesis of neurotransmitters like GABA, dopamine, and serotonin.[4][5]
-
Racemization: The interconversion of L- and D-amino acids, important for bacterial cell wall synthesis and the production of certain antibiotics.[5]
-
β-Elimination and γ-Elimination/Substitution: Reactions involving the removal or replacement of substituents at the β- or γ-carbons of amino acids.[8]
-
Retro-aldol and Retro-Claisen Cleavage: The cleavage of carbon-carbon bonds.
Quantitative Insights into PLP-Dependent Enzyme Catalysis
The efficiency of PLP-dependent enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These values provide insights into substrate binding affinity and the enzyme's turnover rate, respectively. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
| Enzyme Class | Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Transaminase | Campylobacter jejuni Transaminase (Cj1437) | L-glutamate | 0.042 ± 0.006 | 0.50 ± 0.02 | 1.2 (± 0.2) x 10⁴ | [10] |
| Campylobacter jejuni Transaminase (HS19.10) | L-glutamate | 0.041 ± 0.002 | 1.10 ± 0.01 | 2.7 (± 0.1) x 10⁴ | [10] | |
| Decarboxylase | Enterococcus avium Glutamate Decarboxylase (GAD) | L-glutamate | 1.8 | 0.43 | 239 | [11] |
| Lactobacillus brevis Glutamate Decarboxylase (GAD) | L-glutamate | 2.94 | 0.205 | 70 | [6] |
Experimental Methodologies for Studying PLP-Dependent Enzymes
A variety of experimental techniques are employed to investigate the function and mechanism of PLP-dependent enzymes. These methods allow for the characterization of their catalytic activity, substrate specificity, and conformational changes.
Spectrophotometric Assays
Spectrophotometric assays are widely used for their simplicity and continuous nature, allowing for the real-time monitoring of enzyme activity.[9][12]
Protocol: Continuous Spectrophotometric Assay for Aspartate Aminotransferase (AST)
This assay couples the production of oxaloacetate by AST to the oxidation of NADH by malate dehydrogenase (MDH), which can be monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4
-
Substrate Solution: 200 mM L-aspartic acid, 20 mM α-ketoglutaric acid
-
NADH Solution: 10 mg/mL in Assay Buffer
-
Malate Dehydrogenase (MDH): 1000 units/mL
-
Enzyme: Purified Aspartate Aminotransferase
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Substrate Solution, NADH Solution, and MDH in a cuvette.
-
Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.
-
Initiate the reaction by adding a small volume of the AST enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot. The activity of AST is proportional to this rate.
High-Performance Liquid Chromatography (HPLC)-Based Assays
HPLC-based methods offer high sensitivity and specificity, allowing for the direct measurement of substrate consumption and product formation.[13]
Protocol: HPLC Assay for Ornithine Decarboxylase (ODC)
This method quantifies the production of putrescine from the decarboxylation of ornithine. The putrescine is derivatized to allow for sensitive detection.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 0.1 mM EDTA
-
Substrate Solution: 10 mM L-ornithine
-
Cofactor Solution: 0.2 mM this compound 5'-phosphate
-
Enzyme: Purified Ornithine Decarboxylase
-
Derivatizing Agent: (e.g., Dansyl chloride or o-phthalaldehyde)
-
HPLC Mobile Phase: Acetonitrile/water gradient
Procedure:
-
Set up the enzymatic reaction by combining Assay Buffer, Substrate Solution, Cofactor Solution, and the ODC enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Derivatize the product, putrescine, by adding the derivatizing agent and incubating under appropriate conditions.
-
Analyze the derivatized sample by reverse-phase HPLC with a suitable detector (e.g., fluorescence or UV).
-
Quantify the amount of putrescine produced by comparing the peak area to a standard curve of derivatized putrescine.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of proteins and any conformational changes that occur upon ligand binding.[14][15] The interaction of PLP with the apoenzyme often induces a CD signal in the visible region, which can be used to monitor cofactor binding and the formation of the internal aldimine.[14]
Protocol: Monitoring PLP Binding to an Apoenzyme using CD Spectroscopy
Reagents:
-
Apoenzyme Solution: Purified apoenzyme in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5). The buffer should have low absorbance in the measurement wavelength range.
-
PLP Stock Solution: A concentrated solution of PLP in the same buffer.
Procedure:
-
Record a baseline CD spectrum of the apoenzyme solution in the near-UV and visible regions (e.g., 250-500 nm) using a CD spectropolarimeter.
-
Titrate the apoenzyme solution with small aliquots of the PLP stock solution.
-
After each addition of PLP, allow the system to equilibrate and then record the CD spectrum.
-
Monitor the change in the CD signal at the wavelength corresponding to the PLP-induced Cotton effect (typically between 300 and 450 nm).
-
Plot the change in CD signal as a function of the PLP concentration to determine the binding affinity (Kd) and stoichiometry of the interaction.
Visualizing the World of PLP Catalysis
Diagrams are invaluable tools for understanding the complex processes involved in PLP catalysis.
Conclusion and Future Directions
This compound phosphate's role as an electrophilic catalyst is fundamental to a vast number of essential biochemical reactions. Its ability to stabilize carbanionic intermediates through the formation of Schiff bases and the electron-withdrawing capacity of its pyridine ring allows for a remarkable diversity of chemical transformations. Understanding the intricate mechanisms of PLP-dependent enzymes is crucial for basic research and has significant implications for drug development, as many of these enzymes are attractive therapeutic targets.
Future research will likely focus on the discovery and characterization of novel PLP-dependent enzymes with unique catalytic activities, the engineering of these enzymes for biocatalytic applications, and the development of highly specific inhibitors for therapeutic purposes. The continued application of advanced experimental techniques, coupled with computational modeling, will undoubtedly provide deeper insights into the fascinating world of this essential coenzyme.
References
- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 2. This compound phosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Phosphate Hydrate? [synapse.patsnap.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mining the cellular inventory of this compound phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Circular dichroism studies on the interaction of tryptophan synthase with this compound 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
The Core Mechanism of Pyridoxal Phosphate-Dependent Schiff Base Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a remarkably versatile coenzyme indispensable for a vast array of metabolic transformations. Its profound importance is particularly evident in amino acid metabolism, where it facilitates a wide range of reactions including transamination, decarboxylation, racemization, and elimination.[1][2] At the heart of PLP's catalytic prowess lies its ability to form a Schiff base, or aldimine, with the amino group of a substrate. This covalent linkage is the linchpin of a catalytic cycle that masterfully utilizes the electrophilic nature of the coenzyme to stabilize reaction intermediates. This technical guide provides a comprehensive exploration of the mechanism of Schiff base formation with PLP, offering insights for researchers, scientists, and professionals engaged in drug development.
The Fundamental Chemistry of Schiff Base Formation
The journey of a PLP-dependent enzymatic reaction begins with the coenzyme already anchored within the enzyme's active site. The aldehyde group of PLP forms an internal aldimine, a Schiff base, with the ε-amino group of a specific lysine residue.[3][4] This internal aldimine serves as the resting state of the enzyme.
Upon the arrival of an amino acid substrate, a transimination reaction ensues. The α-amino group of the incoming substrate displaces the lysine's ε-amino group, leading to the formation of a new Schiff base known as the external aldimine.[4] This external aldimine is the central intermediate common to all PLP-catalyzed reactions.[2]
The true catalytic genius of PLP is unveiled in the subsequent steps. The pyridine ring of PLP acts as an "electron sink," effectively delocalizing the negative charge that develops in carbanionic intermediates.[2][5] This stabilization of otherwise high-energy intermediates significantly lowers the activation energy for a variety of reactions involving the amino acid substrate.
Quantitative Insights into Schiff Base Formation and Hydrolysis
The formation and hydrolysis of PLP-amino acid Schiff bases are reversible processes governed by specific kinetic and thermodynamic parameters. These parameters are crucial for understanding enzyme efficiency and for the design of inhibitors. The stability and kinetics are notably influenced by pH, owing to the various ionizable groups on both PLP and the amino acid.[6]
Below is a summary of representative kinetic and thermodynamic data for the formation of Schiff bases between PLP and various amino acids.
| Amino Acid | Formation Rate Constant (k₁) (M⁻¹s⁻¹) | Hydrolysis Rate Constant (k₂) (s⁻¹) | Equilibrium Constant (Keq) (M⁻¹) | Conditions |
| Glycine | Varies with pH (e.g., ~10³ at pH 7) | Varies with pH | pH-dependent | 25°C, 0.1 M ionic strength |
| L-Tryptophan | pH-dependent profile | pH-dependent profile | pH-dependent | 25°C, 0.1 M ionic strength |
| 4-Aminobutanoic acid (GABA) | pH-dependent, intramolecular acid-catalyzed | pH-dependent | pH-dependent | 10-37°C, 0.1 M ionic strength |
| ε-Aminocaproic acid | Relatively fast formation | - | - | 25°C, 0.1 M Sodium pyrophosphate buffer |
| L-Serine | Relatively fast formation | - | - | 25°C, 0.1 M Sodium pyrophosphate buffer |
Note: The precise values of rate and equilibrium constants are highly dependent on the specific experimental conditions, particularly pH. The data presented here are illustrative and compiled from various kinetic studies. For detailed quantitative analysis, consulting the primary literature is recommended.[3][6][7]
Visualizing the Mechanisms and Pathways
To provide a clearer understanding of the intricate processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the core mechanism of Schiff base formation, a typical transamination cycle, a key neurotransmitter synthesis pathway, and a general experimental workflow for studying these enzymes.
The Core Mechanism of Schiff Base Formation
Caption: General mechanism of PLP-dependent Schiff base formation.
A Representative Transamination Cycle
Caption: Catalytic cycle of a PLP-dependent transaminase.
Neurotransmitter Synthesis: The GABA Shunt
Caption: The role of PLP in the GABA shunt pathway.
Experimental Workflow for Characterizing a PLP-Dependent Enzyme
Caption: A general experimental workflow for enzyme characterization.
Experimental Protocols for Studying Schiff Base Formation
A thorough understanding of the mechanism of PLP-dependent enzymes necessitates a combination of kinetic and structural biology techniques. Below are detailed methodologies for key experiments.
UV-Visible Spectrophotometry for Monitoring Schiff Base Formation
UV-Vis spectroscopy is a fundamental technique for observing the formation of the internal and external aldimines, as the conjugated π-system of the PLP cofactor results in distinct absorbance maxima for different intermediates.[8]
-
Objective: To monitor the formation of the PLP-amino acid Schiff base (external aldimine).
-
Materials:
-
Purified apoenzyme (enzyme without PLP)
-
This compound 5'-phosphate (PLP) solution
-
Amino acid substrate solution
-
Reaction buffer (e.g., potassium phosphate or HEPES buffer at a specific pH)
-
UV-Vis spectrophotometer
-
-
Protocol:
-
Prepare a solution of the apoenzyme in the reaction buffer.
-
Record a baseline spectrum of the apoenzyme solution.
-
Add a stoichiometric amount of PLP to the apoenzyme solution to reconstitute the holoenzyme (containing the internal aldimine, which typically absorbs around 410-430 nm).[9]
-
Allow the mixture to incubate to ensure complete formation of the internal aldimine. Record the spectrum.
-
Initiate the reaction by adding a saturating concentration of the amino acid substrate.
-
Immediately begin recording spectra at regular time intervals.
-
Observe the spectral changes. The formation of the external aldimine is often associated with a shift in the absorbance maximum. For example, in many transaminases, the formation of the external aldimine with an amino acid substrate can be monitored by changes in absorbance at specific wavelengths.[10]
-
The rate of change in absorbance can be used to determine the initial velocity of the reaction.
-
Stopped-Flow Kinetics for Analyzing Pre-Steady-State Transients
Stopped-flow spectroscopy allows for the measurement of rapid kinetic events that occur in the pre-steady-state phase of the enzymatic reaction, such as the formation of the external aldimine and other early intermediates.[11]
-
Objective: To determine the rate constants for the individual steps in the formation of the external aldimine.
-
Materials:
-
Purified holoenzyme (enzyme with PLP bound)
-
Amino acid substrate solution
-
Reaction buffer
-
Stopped-flow spectrophotometer equipped with absorbance or fluorescence detection
-
-
Protocol:
-
Load the holoenzyme solution into one syringe of the stopped-flow instrument.
-
Load the amino acid substrate solution into the other syringe.
-
Set the spectrophotometer to monitor the wavelength corresponding to a specific reaction intermediate (e.g., the external aldimine).
-
Rapidly mix the contents of the two syringes. The instrument's dead time is typically in the millisecond range.
-
Record the change in absorbance or fluorescence as a function of time.
-
Fit the resulting kinetic trace to an appropriate mathematical model (e.g., single or double exponential decay) to extract the observed rate constants (k_obs).
-
Repeat the experiment at various substrate concentrations.
-
Plot the observed rate constants (k_obs) against the substrate concentration. The resulting plot can be fitted to a hyperbolic or linear equation to determine the microscopic rate constants for the association and dissociation steps.
-
NMR Spectroscopy for Characterizing Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural and dynamic information about the enzyme-PLP-substrate complexes, including the protonation states of the cofactor and substrate.[12][13]
-
Objective: To characterize the structure and protonation state of the external aldimine and other intermediates.
-
Materials:
-
Isotopically labeled (e.g., ¹³C, ¹⁵N) PLP and/or amino acid substrate
-
Purified apoenzyme
-
NMR buffer (e.g., deuterated buffer with appropriate salts)
-
High-field NMR spectrometer
-
-
Protocol:
-
Reconstitute the apoenzyme with the isotopically labeled PLP.
-
Add the isotopically labeled amino acid substrate to form the external aldimine. To trap the intermediate, a non-reactive substrate analog or a mutant enzyme that stalls the reaction at a specific step may be used.
-
Acquire one-dimensional (¹³C, ¹⁵N, ³¹P) and two-dimensional (e.g., HSQC, HMBC) NMR spectra.
-
The chemical shifts of the labeled atoms provide information about their electronic environment and, consequently, the structure and protonation state of the intermediate. For example, ³¹P NMR can probe the environment of the phosphate group of PLP.[13]
-
pH titrations monitored by NMR can be used to determine the pKa values of key ionizable groups in the active site.[14]
-
Implications for Drug Development
The central role of PLP-dependent enzymes in essential metabolic pathways makes them attractive targets for the development of novel therapeutic agents.[9][15] Many of these enzymes are crucial for the survival of pathogenic organisms or are implicated in human diseases.
PLP-Dependent Enzymes as Drug Targets
A number of PLP-dependent enzymes have been successfully targeted for the treatment of various diseases:[16][17]
-
GABA aminotransferase: Inhibitors are used in the treatment of epilepsy.
-
DOPA decarboxylase: Inhibitors are a key component of Parkinson's disease therapy.
-
Alanine racemase: A target for the development of antibacterial agents.
-
Ornithine decarboxylase: Targeted for the treatment of African sleeping sickness.
Strategies for Inhibitor Design
A deep understanding of the Schiff base mechanism is fundamental to the rational design of inhibitors. Many successful drugs targeting PLP-dependent enzymes are mechanism-based inhibitors, also known as "suicide substrates." These compounds are processed by the target enzyme through the initial steps of the catalytic cycle, but are converted into a highly reactive species that covalently modifies and irreversibly inactivates the enzyme.[18]
The design of such inhibitors often involves modifying the substrate to include a latent reactive group that is unmasked during the enzymatic reaction, typically after the formation of the external aldimine and the subsequent electronic rearrangements facilitated by the PLP cofactor.
PLP and Cellular Signaling
Beyond their well-established roles in metabolism, PLP-dependent enzymes are also intricately linked to cellular signaling pathways, primarily through the synthesis of signaling molecules and their involvement in key metabolic hubs that influence cell fate.
Neurotransmitter Synthesis
PLP is a mandatory cofactor for the decarboxylases that synthesize several key neurotransmitters, including:[19][20]
-
GABA from glutamate
-
Dopamine from L-DOPA
-
Serotonin from 5-hydroxytryptophan
-
Histamine from histidine
Dysregulation of these pathways is implicated in numerous neurological and psychiatric disorders, making the respective PLP-dependent enzymes significant targets for pharmacological intervention.
Sphingolipid Metabolism
PLP-dependent enzymes act as crucial gatekeepers in sphingolipid metabolism.[15][21] Serine palmitoyltransferase (SPT) catalyzes the first committed step in the de novo synthesis of sphingolipids, while sphingosine-1-phosphate (S1P) lyase degrades the signaling molecule S1P.[21] Sphingolipids are not only structural components of membranes but also critical signaling molecules involved in cell proliferation, apoptosis, and stress responses. The modulation of these PLP-dependent enzymes therefore offers a potential avenue for therapeutic intervention in diseases where sphingolipid signaling is dysregulated, such as cancer and neurodegenerative disorders.[17]
Conclusion
The formation of a Schiff base between this compound 5'-phosphate and an amino substrate is a deceptively simple yet profoundly elegant chemical transformation that underpins a vast and diverse range of essential biological reactions. For researchers in the life sciences and professionals in drug development, a deep, technical understanding of this core mechanism is not merely academic; it is the foundation upon which new discoveries are made and novel therapeutic strategies are built. By leveraging a combination of kinetic, spectroscopic, and structural methodologies, the intricate details of these fascinating enzymatic reactions can be unraveled, paving the way for the development of next-generation therapeutics that target PLP-dependent enzymes with high efficacy and specificity.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Frontiers | Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 4. This compound 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Roles of Coenzyme this compound-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and thermodynamic parameters for Schiff base formation of vitamin B6 derivatives with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpp.org.in [ijpp.org.in]
- 9. Mining the cellular inventory of this compound phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular characterization of novel this compound-5′-phosphate-dependent enzymes from the human microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. (31)P NMR spectroscopy senses the microenvironment of the 5'-phosphate group of enzyme-bound this compound 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PLP-dependent enzymes as entry and exit gates of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PLP-dependent enzymes as entry and ... | Article | H1 Connect [archive.connect.h1.co]
- 17. The this compound 5′-Phosphate (PLP)-Dependent Enzyme Serine Palmitoyltransferase (SPT): Effects of the Small Subunits and Insights from Bacterial Mimics of Human hLCB2a HSAN1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Type I this compound 5′-phosphate dependent enzymatic domains embedded within multimodular nonribosomal peptide synthetase and polyketide synthase assembly lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PLP-dependent enzymes as entry and exit gates of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of Tailored Pyyridoxal Probes for Enzyme Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (PLP) is a versatile cofactor derived from vitamin B6, essential for a vast array of enzymatic reactions crucial for life.[1][2][3] PLP-dependent enzymes (PLP-DEs) constitute a large and diverse superfamily, catalyzing a wide range of biochemical transformations primarily involved in amino acid metabolism.[2][4][5] Given their central role in cellular processes, PLP-DEs are significant targets for drug development in various therapeutic areas, including infectious diseases and oncology.[6][7][8] The development of tailored this compound probes has provided a powerful chemical proteomics strategy for the global characterization and profiling of these enzymes in their native cellular environment.[1][9]
These probes are ingeniously designed mimics of this compound (PL), the precursor to PLP.[9] They typically feature a reactive group or a reporter tag, such as an alkyne or azide, which allows for their detection and enrichment after they have been processed by the cell and have bound to their target enzymes.[6][7][9] This activity-based protein profiling (ABPP) approach enables the identification of novel PLP-DEs, the assessment of enzyme activity, and the screening of potential inhibitors.[1][10][11]
This document provides detailed application notes on the use of tailored this compound probes for enzyme profiling and comprehensive protocols for key experiments.
Mechanism of Action and Experimental Workflow
The fundamental principle behind the use of tailored this compound probes lies in their ability to hijack the cell's natural vitamin B6 metabolism.[9][12] The probes are designed to be recognized and phosphorylated by cellular this compound kinases, converting them into their active PLP-analog forms.[1][9][12] These activated probes then form a covalent Schiff base (internal aldimine) with a conserved lysine residue in the active site of PLP-DEs, effectively labeling the enzyme.[12][13][14]
The general experimental workflow for activity-based protein profiling using tailored this compound probes is as follows:
-
Probe Incubation: The tailored this compound probe is introduced to living cells or cell lysates.
-
Cellular Processing: The cell's metabolic machinery, specifically this compound kinase, phosphorylates the probe.
-
Target Engagement: The activated probe binds to the active site of PLP-dependent enzymes.
-
Cell Lysis and Reporter Tag Conjugation: The cells are lysed, and the reporter tag on the probe (e.g., an alkyne) is conjugated to a biotin or fluorescent tag via click chemistry.
-
Enrichment and Identification: The labeled enzymes are enriched using affinity purification (e.g., streptavidin beads for biotinylated probes) and subsequently identified by mass spectrometry.
Application Notes
Tailored this compound probes have a broad range of applications in research and drug development:
-
Identification of Novel PLP-Dependent Enzymes: These probes can be used to survey the "PLPome" of an organism, leading to the discovery and functional annotation of previously uncharacterized PLP-DEs.[1][9][10]
-
Profiling Enzyme Activity: The extent of probe labeling can serve as a readout of enzyme activity, allowing for the comparison of enzyme profiles across different cell types, disease states, or growth conditions.
-
Target Identification and Validation: For drug discovery, these probes can be used to identify the cellular targets of small molecule inhibitors that bind to PLP-DEs.[10]
-
Screening for Enzyme Inhibitors: In a competitive profiling format, a library of compounds can be screened for their ability to compete with the probe for binding to PLP-DEs, thus identifying potential inhibitors.[15][16]
Data Presentation
The following table summarizes representative PLP-dependent enzymes identified using tailored this compound probes in various organisms.
| Organism | Probe Type | Identified PLP-Dependent Enzymes | Reference |
| Staphylococcus aureus | 2'-alkyne-PL, 2'-azide-PL | Cysteine synthase, Serine hydroxymethyltransferase, Alanine racemase, and a significant portion (73%) of the predicted PLPome. | [1][9] |
| Mycobacterium tuberculosis | N-hydroxyalanine-based probe | LysA (diaminopimelate decarboxylase), an enzyme crucial for lysine biosynthesis. | [6][7] |
| Human cancer cell lines | 2'-alkyne-PL (PL1) | A large fraction of known human PLP-binding proteins, with labeling intensities varying by cell type. Known binders and unknown off-targets of PLP antagonists were also identified. | [17] |
| Critical bacterial pathogens | Eight tailored PL probes | A detailed map of PLP-DEs in clinically relevant pathogens, including Gram-negative strains. An uncharacterized enzyme was identified as a PLP-dependent cysteine desulfurase. | [10][12] |
Experimental Protocols
Protocol 1: In Situ Labeling of PLP-Dependent Enzymes in Bacterial Cells
Materials:
-
Bacterial culture (e.g., S. aureus, E. coli)
-
Tailored this compound probe (e.g., 2'-alkyne-pyridoxal)
-
Growth medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin agarose beads
-
SDS-PAGE reagents
-
Mass spectrometry-compatible reagents (e.g., trypsin, urea, DTT, iodoacetamide)
Procedure:
-
Bacterial Culture and Probe Incubation:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Add the tailored this compound probe to the culture at a final concentration of 10-50 µM.
-
Incubate for a designated period (e.g., 1-4 hours) under normal growth conditions.
-
-
Cell Harvesting and Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction:
-
To the cleared lysate, add the click chemistry reagents in the following order: biotin-azide, copper (II) sulfate, TBTA, and freshly prepared sodium ascorbate.
-
Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.
-
-
Protein Elution and Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Perform in-gel or on-bead tryptic digestion of the enriched proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Protocol 2: Competitive Profiling for Inhibitor Screening
Materials:
-
As in Protocol 1
-
Library of small molecule inhibitors
Procedure:
-
Pre-incubation with Inhibitors:
-
Prepare cell lysates as described in Protocol 1.
-
Aliquot the lysate and pre-incubate with individual compounds from the inhibitor library (or a vehicle control) for 30-60 minutes at 37°C.
-
-
Probe Labeling:
-
Add the tailored this compound probe to each reaction and incubate for an additional 30-60 minutes.
-
-
Click Chemistry, Enrichment, and Analysis:
-
Proceed with the click chemistry reaction, enrichment, and analysis as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the relative abundance of the identified PLP-DEs in the inhibitor-treated samples compared to the vehicle control. A significant decrease in the signal for a particular enzyme in the presence of an inhibitor indicates that the compound is binding to and inhibiting that enzyme.
-
Conclusion
Tailored this compound probes represent a sophisticated and powerful tool for the functional investigation of PLP-dependent enzymes. The application of these probes, in conjunction with modern proteomic techniques, provides an unparalleled opportunity to explore the roles of these essential enzymes in health and disease. The protocols and notes provided herein offer a framework for researchers to employ this technology to advance their own scientific and drug discovery endeavors.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. embopress.org [embopress.org]
- 3. Protometabolic functions of this compound: A link between early amino acid synthesis and enzyme evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Survey of this compound 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Nucleophilic Activity-Based Probe Enables Profiling of PLP-Dependent Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mining the cellular inventory of this compound phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailored this compound Probes Unravel Novel Cofactor-Dependent Targets and Antibiotic Hits in Critical Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity-based protein profiling for the functional annotation of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tailored this compound Probes Unravel Novel Cofactor‐Dependent Targets and Antibiotic Hits in Critical Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyridoxal-Dependent Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the enzymatic assays of pyridoxal-5'-phosphate (PLP)-dependent enzymes, a critical class of enzymes involved in a vast array of metabolic processes. The provided methodologies are essential for researchers in academia and industry, particularly those involved in drug discovery and development, for screening potential inhibitors and understanding the kinetic properties of these vital enzymes.
Introduction to this compound-Dependent Enzymes
This compound-5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for the catalysis of a wide variety of reactions in amino acid metabolism.[1][2] PLP-dependent enzymes play crucial roles in transamination, decarboxylation, racemization, and elimination and substitution reactions.[1][2] Given their central role in metabolism, these enzymes are significant targets for the development of therapeutics for various diseases, including cancer and infectious diseases.
This document outlines standardized protocols for two major classes of PLP-dependent enzymes: aminotransferases and decarboxylases.
Aminotransferase Assays
Aminotransferases, also known as transaminases, catalyze the transfer of an amino group from an amino acid to a keto acid. Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are key examples and important biomarkers for liver health.[3][4][5]
Continuous Spectrophotometric Coupled Assay
A widely used method for determining aminotransferase activity is a continuous spectrophotometric assay. This indirect assay couples the production of an α-keto acid to the oxidation of NADH by a dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.[6]
Caption: Workflow of the coupled spectrophotometric aminotransferase assay.
This protocol is adapted from standard enzymatic procedures.[3][7]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
AST Positive Control
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
L-Aspartic Acid solution
-
α-Ketoglutarate solution
-
NADH solution
-
Malate Dehydrogenase (MDH)
Procedure:
-
Prepare Reagents: Prepare working solutions of L-aspartic acid, α-ketoglutarate, and NADH in the reaction buffer.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing the reaction buffer, L-aspartic acid, NADH, and malate dehydrogenase.
-
Sample/Standard Addition: Add the enzyme sample (e.g., purified enzyme, cell lysate) or AST positive control to the designated wells.
-
Initiate Reaction: Start the reaction by adding the α-ketoglutarate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 10-20 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of NADH oxidation (decrease in A340 per minute). The AST activity is proportional to this rate.
Quantitative Data for Aminotransferases
The following table summarizes kinetic parameters for common aminotransferases.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source Organism |
| Aspartate Aminotransferase (AST) | L-Aspartate | 2.0 - 5.0 | ~200 | Porcine Heart |
| α-Ketoglutarate | 0.05 - 0.12 | |||
| Alanine Aminotransferase (ALT) | L-Alanine | 20 - 28 | ~100 | Porcine Heart |
| α-Ketoglutarate | 0.4 - 0.7 |
Note: Kinetic parameters can vary significantly based on the source of the enzyme, purity, and assay conditions.
Decarboxylase Assays
Amino acid decarboxylases catalyze the removal of a carboxyl group from an amino acid, producing a primary amine and carbon dioxide.[8]
Spectrophotometric Assay Using a pH Indicator
This method relies on the increase in pH resulting from the consumption of a proton during the decarboxylation reaction. The change in pH is monitored by a pH indicator dye.[9][10][11]
References
- 1. This compound 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A genomic overview of this compound-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartate transaminase - Wikipedia [en.wikipedia.org]
- 4. Aspartate Aminotransferase – Risk Marker for Type-2 Diabetes Mellitus or Red Herring? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hims.com [hims.com]
- 6. nipro.co.jp [nipro.co.jp]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. asm.org [asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Indicator assay for amino acid decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Expression and Purification of PLP-Dependent Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a versatile cofactor essential for a vast array of enzymatic reactions crucial for cellular metabolism, including transamination, decarboxylation, racemization, and elimination reactions.[1][2][3] Enzymes that utilize PLP as a cofactor are found in all living organisms and represent approximately 4% of all classified catalytic activities.[2][4] The functional diversity of PLP-dependent enzymes makes them attractive targets for drug development and valuable biocatalysts for industrial applications.[5]
The recombinant expression and purification of PLP-dependent enzymes are fundamental steps for their detailed biochemical and structural characterization. However, the production of soluble, active, and properly folded holo-enzymes can be challenging. These application notes provide a comprehensive guide to the successful recombinant expression and purification of PLP-dependent enzymes, with a focus on the commonly used Escherichia coli expression system.
Key Considerations for PLP-Dependent Enzyme Expression
Several factors are critical for the successful recombinant expression of active PLP-dependent enzymes:
-
PLP Availability: The intracellular concentration of PLP can be a limiting factor for the production of the active holo-enzyme. Supplementation of the growth media with PLP can significantly increase the yield of soluble and active protein.[4][6] Studies have shown a concentration-dependent increase in both the yield and catalytic activity of a model PLP-dependent enzyme with the addition of PLP to the culture medium.[4][6]
-
Co-expression with PLP Biosynthesis Enzymes: An alternative strategy to ensure sufficient PLP is the co-expression of the target enzyme with enzymes from the PLP biosynthesis pathway, such as pyridoxine 5'-phosphate oxidase (PNPO).[7][8]
-
Expression Host: E. coli is the most common host for the expression of prokaryotic PLP-dependent enzymes due to its rapid growth, ease of genetic manipulation, and cost-effectiveness.[4]
-
Codon Optimization: For the expression of eukaryotic genes in E. coli, codon optimization of the target gene sequence can significantly improve protein expression levels.
-
Fusion Tags: The use of affinity tags, such as a hexahistidine (His6) tag, greatly simplifies the purification process.[9]
Experimental Workflow
The overall workflow for the recombinant expression and purification of a PLP-dependent enzyme is depicted below.
Caption: Workflow for recombinant expression and purification of PLP-dependent enzymes.
Detailed Protocols
Protocol 1: Gene Cloning and Expression Vector Construction
This protocol describes the cloning of a gene of interest into a bacterial expression vector, such as a pET vector with an N-terminal His6-tag.
-
Primer Design: Design forward and reverse primers for the amplification of the target gene. Incorporate restriction sites compatible with the multiple cloning site of the expression vector.
-
PCR Amplification: Perform PCR to amplify the gene of interest from a template DNA (e.g., genomic DNA or a cDNA library).
-
PCR Product Purification: Purify the PCR product using a commercial PCR purification kit.
-
Restriction Digest: Digest both the purified PCR product and the expression vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested gene insert into the linearized expression vector using T4 DNA ligase.
-
Transformation into Cloning Host: Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
-
Colony PCR and Sequence Verification: Screen for positive clones using colony PCR and verify the sequence of the insert by Sanger sequencing.
Protocol 2: Recombinant Protein Expression in E. coli
This protocol details the expression of the His-tagged PLP-dependent enzyme in E. coli BL21(DE3).
-
Transformation: Transform the verified expression plasmid into E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture.
-
Growth and PLP Supplementation: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. At this point, supplement the medium with PLP to a final concentration of 0.05-0.1 mM.[4][6]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture under inducing conditions. Optimal temperature and time can vary depending on the protein (e.g., 16-25°C for 16-20 hours or 30-37°C for 3-5 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 3: Protein Purification
This protocol describes the purification of a His-tagged PLP-dependent enzyme using immobilized metal affinity chromatography (IMAC).
Note: Avoid using Tris buffer in purification steps as the primary amine can react with PLP.[10] HEPES or phosphate buffers are suitable alternatives.[10]
-
Cell Lysis:
-
Resuspend the cell pellet in 20-30 mL of Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl2, 10% glycerol, 0.1 mM PLP, and protease inhibitors).
-
Lyse the cells by sonication on ice or by using a French press.
-
-
Clarification: Centrifuge the cell lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
IMAC - Binding:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
-
IMAC - Washing:
-
Wash the column with several column volumes of Wash Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol, 0.1 mM PLP).
-
-
IMAC - Elution:
-
Elute the bound protein with Elution Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 0.1 mM PLP).[4]
-
Collect fractions and analyze by SDS-PAGE.
-
-
Buffer Exchange/Desalting (Optional):
-
Pool the fractions containing the purified protein.
-
If necessary, remove imidazole and exchange the buffer using a desalting column or dialysis into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.1 mM PLP).
-
-
Purity Analysis and Concentration:
-
Assess the purity of the final protein sample by SDS-PAGE.
-
Determine the protein concentration using a method such as the BCA assay.[4]
-
Quantitative Data Summary
The following table summarizes typical purification results for a recombinant PLP-dependent enzyme.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 500 | 1000 | 2.0 | 100 | 1.0 |
| Clarified Supernatant | 350 | 950 | 2.7 | 95 | 1.4 |
| Ni-NTA Elution | 25 | 800 | 32.0 | 80 | 16.0 |
| Desalting/Buffer Exchange | 22 | 750 | 34.1 | 75 | 17.1 |
Note: These are example values and will vary depending on the specific enzyme and expression/purification conditions.
The effect of PLP supplementation on protein yield has been quantified for the model protein O-acetyl serine sulfhydrylase (OASS).[4][6]
| PLP Concentration in Media (mM) | Protein Yield Increase (%) |
| 0.01 | 4.2 |
| 0.025 | 7.2 |
| 0.05 | 10.5 |
| 0.1 | 18.0 |
Characterization of Purified PLP-Dependent Enzymes
UV-Visible Spectroscopy
PLP-dependent enzymes often have a characteristic absorbance spectrum due to the internal aldimine linkage between PLP and a lysine residue in the active site.[11]
-
Record the UV-visible spectrum of the purified enzyme from 250 to 550 nm.
-
The holo-enzyme typically exhibits an absorbance maximum around 410-420 nm, corresponding to the protonated internal aldimine.
-
The apo-enzyme (without PLP) will lack this characteristic peak.
Differential Scanning Fluorimetry (DSF)
DSF is a rapid and sensitive method to assess the thermal stability of a protein and can be used to confirm PLP binding.[10]
-
Mix the purified enzyme with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Measure the fluorescence as the temperature is gradually increased.
-
The melting temperature (Tm) is the point at which 50% of the protein is unfolded.
-
A significant increase in the Tm in the presence of PLP compared to the apo-enzyme indicates cofactor binding and stabilization.
Signaling Pathways and Logical Relationships
The catalytic cycle of a typical PLP-dependent transaminase is illustrated below. This general mechanism, involving the formation of an external aldimine and a quinonoid intermediate, is conserved across many PLP-dependent enzymes.[3][11]
Caption: General catalytic cycle of a PLP-dependent transaminase.
Conclusion
The successful recombinant expression and purification of PLP-dependent enzymes are achievable with careful consideration of cofactor availability and the use of appropriate biochemical techniques. The protocols and guidelines presented here provide a solid foundation for researchers to produce high-quality enzyme preparations for downstream applications in basic research and drug discovery. The optimization of expression conditions, particularly PLP supplementation, and the choice of purification buffers are critical for obtaining stable and active holo-enzymes.
References
- 1. Molecular characterization of novel this compound-5′-phosphate-dependent enzymes from the human microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A genomic overview of this compound-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-institut.de [beilstein-institut.de]
- 4. biorxiv.org [biorxiv.org]
- 5. PLP-dependent enzymes as important biocatalysts for the pharmaceutical, chemical and food industries: a structural and mechanistic perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of differential scanning fluorimetry to optimize the purification and crystallization of PLP-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]
Application Notes and Protocols for the Purification of the Pyridoxal 5'-Phosphate Synthase Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential cofactor for a multitude of enzymatic reactions critical for cellular metabolism.[1] The de novo biosynthesis of PLP in many bacteria, fungi, and plants is carried out by the PLP synthase complex, which is absent in humans, making it a potential target for the development of novel antimicrobial agents.[1][2][3][4] The PLP synthase holoenzyme is typically a large complex composed of two types of subunits: a synthase subunit (PdxS or Pdx1) and a glutaminase subunit (PdxT or Pdx2).[2][3][5][6] The PdxT subunit hydrolyzes glutamine to produce ammonia, which is then channeled to the PdxS subunit. PdxS, in turn, catalyzes the condensation and cyclization of ribose 5-phosphate (R5P) and glyceraldehyde 3-phosphate (G3P) with the generated ammonia to synthesize PLP.[1][5]
This document provides detailed protocols for the expression and purification of the recombinant PLP synthase complex, primarily focusing on techniques applicable to proteins expressed in Escherichia coli.
Enzymatic Pathway
The PLP synthase complex catalyzes a complex multi-step reaction. The glutaminase subunit (PdxT) provides the ammonia required by the synthase subunit (PdxS) for the final condensation and ring formation.
Caption: The PLP synthase enzymatic pathway.
Purification Workflow Overview
The general workflow for purifying the PLP synthase complex involves the separate expression of the PdxS and PdxT subunits, followed by purification and subsequent reconstitution of the complex.
Caption: General workflow for PLP synthase complex purification.
Experimental Protocols
Protocol 1: Recombinant Expression of PdxS and PdxT Subunits
This protocol describes the expression of His-tagged PdxS and PdxT in E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vectors containing His-tagged pdxS and pdxT genes (e.g., pET28a)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., Kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform competent E. coli BL21(DE3) cells with the expression vectors for PdxS and PdxT separately.
-
Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic with a single colony of transformed cells. Incubate overnight at 37°C with shaking.
-
The following day, inoculate 1 L of LB medium with the overnight starter culture.
-
Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[1]
-
Continue to incubate the cultures at a lower temperature, such as 16-25°C, for 12-18 hours to enhance the yield of soluble protein.[1]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellets can be stored at -80°C until needed.
Protocol 2: Purification of Individual PdxS and PdxT Subunits
This protocol details the purification of the individual His-tagged subunits using affinity and ion-exchange chromatography.
A. Cell Lysis
-
Resuspend the cell pellet from 1 L of culture in 30-40 mL of ice-cold lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF).[1][5]
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.[1]
B. Nickel-Affinity Chromatography (Ni-NTA)
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 10% glycerol).[1][5]
-
Elute the bound protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol).[1]
-
Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the protein. Pool the fractions containing the protein of interest.
C. Ion-Exchange Chromatography (Optional) For higher purity, an additional ion-exchange chromatography step can be performed. The choice of anion or cation exchange depends on the isoelectric point (pI) of the specific PdxS and PdxT proteins. For example, cation-exchange chromatography has been successfully used for the purification of PdxS and PdxT from Geobacillus sp. H6a.[5][6]
-
Dialyze the pooled fractions from the affinity chromatography step against the ion-exchange loading buffer (e.g., for cation exchange: 50 mM MES, pH 6.0, 50 mM NaCl).
-
Load the dialyzed sample onto an equilibrated cation-exchange column (e.g., HiTrap SP).
-
Wash the column with the loading buffer.
-
Elute the protein with a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M NaCl in the loading buffer).
-
Analyze fractions by SDS-PAGE and pool the purest fractions.
Protocol 3: Reconstitution and Final Purification of the PLP Synthase Complex
This protocol describes the formation of the PdxS/PdxT complex and its final purification by size-exclusion chromatography.
-
Combine the purified PdxS and PdxT subunits. A 1:1 molar ratio has been shown to yield the highest PLP synthesis activity for the Geobacillus sp. H6a enzyme.[5][6]
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
Concentrate the protein mixture if necessary using an appropriate centrifugal filter device.
-
Load the concentrated protein mixture onto a size-exclusion chromatography column (e.g., Superdex 200 or Superose 6) pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.9, 150 mM NaCl, 1 mM DTT).[1][7][8]
-
Elute the complex with the same buffer. The PLP synthase complex, being a large assembly (a dodecamer of PdxS and a dodecamer of PdxT, forming a 24-subunit complex), will elute in the earlier fractions.[2][3][4]
-
Analyze the fractions by SDS-PAGE to confirm the co-elution of both PdxS and PdxT subunits, indicating the presence of the complex.
-
Pool the fractions containing the purified complex and store at -80°C.
Data Presentation
The following table summarizes the purification of recombinant PdxS from Geobacillus sp. H6a as an example of the expected results.[5]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 250 | 125 | 0.5 | 100 | 1.0 |
| Ni-NTA Affinity | 30 | 105 | 3.5 | 84 | 7.0 |
| Cation Exchange | 15 | 90 | 6.0 | 72 | 12.0 |
Note: The specific activity values are illustrative and will vary depending on the source of the enzyme and the assay conditions.
Activity Assay Protocol
The activity of the PLP synthase complex can be determined by measuring the formation of PLP.
Materials:
-
Purified PLP synthase complex
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0)[5]
-
Ribose 5-phosphate (R5P)
-
Glyceraldehyde 3-phosphate (G3P)
-
Glutamine
-
Trichloroacetic acid (TCA)
-
Phenylhydrazine reagent
Procedure:
-
Prepare a reaction mixture containing 1 mM R5P, 1 mM G3P, and 5 mM glutamine in the reaction buffer.[5]
-
Add a known amount of the purified PLP synthase complex to initiate the reaction.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 70°C for the enzyme from Geobacillus sp. H6a).[5][6]
-
Stop the reaction by adding TCA to a final concentration of 8%.[5]
-
Centrifuge to remove the precipitated protein.
-
Add phenylhydrazine reagent to the supernatant. The reaction of phenylhydrazine with PLP forms a colored product that can be quantified spectrophotometrically at 414 nm.[5]
-
One unit of enzyme activity is typically defined as the amount of enzyme required to produce 1 nmol of PLP per minute under the specified conditions.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Structure of a bacterial this compound 5'-phosphate synthase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant Expression, Purification and Characterization of this compound 5ʹ-phosphate Synthase from Geobacillus sp. H6a, Thermophilic Bacterium Producing Extracellular Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant Expression, Purification and Characterization of this compound 5'-phosphate Synthase from Geobacillus sp. H6a, Thermophilic Bacterium Producing Extracellular Vitamin B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and dynamics of the staphylococcal this compound 5-phosphate synthase complex reveal transient interactions at the enzyme interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyridoxal-Catalyzed Biocatalytic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal, in its biologically active form this compound-5'-phosphate (PLP), is a versatile catalyst in biocatalytic synthesis, crucial for a myriad of enzymatic reactions.[1][2] PLP-dependent enzymes are instrumental in the stereoselective synthesis of chiral amines and amino acids, which are vital building blocks in the pharmaceutical industry.[3][4] These enzymes offer a green alternative to traditional chemical methods, operating under mild conditions with high enantioselectivity.[5] This document provides detailed application notes and experimental protocols for leveraging this compound catalysis in key biocatalytic transformations, including transamination, aldol reactions, racemization, and decarboxylation.
Catalytic Mechanism of this compound Phosphate (PLP)
The catalytic prowess of PLP stems from its ability to form a Schiff base (internal aldimine) with a lysine residue in the enzyme's active site.[2][6] An incoming amino substrate displaces the lysine to form an external aldimine, initiating the catalytic cycle.[6] PLP acts as an "electron sink," stabilizing carbanionic intermediates through its conjugated pyridine ring system.[7] This stabilization facilitates a variety of transformations at the α-carbon of the amino acid substrate.[8]
Asymmetric Synthesis of Chiral Amines via Transamination
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are PLP-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde, yielding a chiral amine.[9][10] This method is highly valued in pharmaceutical synthesis for producing enantiomerically pure amines.[11][12]
Quantitative Data for Transaminase-Catalyzed Synthesis
The following table summarizes the performance of various ω-transaminases in the asymmetric synthesis of chiral amines from different prochiral ketones.
| Enzyme | Ketone Substrate | Amine Donor | Temp (°C) | pH | Conversion (%) | ee (%) | Reference |
| ω-TA from Chromobacterium violaceum | Acetophenone | L-Alanine | 30 | 7.5 | >99 | >99 (S) | [9] |
| ω-TA from Vibrio fluvialis | 1-Phenyl-2-butanone | Isopropylamine | 37 | 8.0 | 95 | >99 (R) | [9] |
| Engineered ω-TA (ATA-117) | Prositagliptin ketone | Isopropylamine | 45 | 8.2 | >99 | >99.5 (R) | [2] |
| ω-TA from Aspergillus terreus | 1-Acetylnaphthalene | (R)-α-Methylbenzylamine | 50 | 8.5 | 71.8 | >99 (R) | [13] |
| ω-TA from Pseudomonas jessenii | 4-Phenyl-2-butanone | L-Alanine | 30 | 7.0 | >95 | >99 (S) | [5] |
Experimental Protocols
This protocol describes a common method for determining transaminase activity by monitoring the formation of acetophenone from (S)-α-methylbenzylamine.[14]
Materials:
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
(S)-α-methylbenzylamine (20 mM solution in buffer)
-
Pyruvate (20 mM solution in buffer)
-
This compound-5'-phosphate (PLP) (2 mM solution in buffer)
-
Transaminase enzyme solution
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent cuvette, prepare a reaction mixture containing:
-
800 µL Potassium phosphate buffer
-
50 µL (S)-α-methylbenzylamine solution
-
50 µL Pyruvate solution
-
50 µL PLP solution
-
-
Pre-incubation: Incubate the mixture at 30°C for 5 minutes.
-
Initiate Reaction: Add 50 µL of the transaminase enzyme solution to the reaction mixture and mix gently.
-
Monitor Absorbance: Immediately monitor the increase in absorbance at 245 nm (the wavelength at which acetophenone absorbs) for 5-10 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute. One unit (U) of transaminase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetophenone per minute under the specified conditions (Extinction coefficient of acetophenone at 245 nm is 12 mM⁻¹cm⁻¹).
This protocol provides a general procedure for the synthesis of a chiral amine from a prochiral ketone on a laboratory scale.[14]
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Prochiral ketone (e.g., 20-50 mM)
-
Amine donor (e.g., L-alanine or isopropylamine, typically in excess)
-
This compound-5'-phosphate (PLP) (0.5-1.0 mM)
-
Transaminase enzyme (lyophilized powder or solution)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the prochiral ketone in the buffer. A co-solvent like DMSO (10-20% v/v) can be used for poorly soluble ketones.
-
Add the amine donor.
-
Add PLP to the final concentration.
-
Add the transaminase enzyme (e.g., 1-5 mg/mL).
-
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC).
-
Work-up:
-
Once the reaction is complete, adjust the pH of the mixture to >10 with a base (e.g., NaOH).
-
Extract the product with an organic solvent (3 x volume of aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography if necessary.
-
Determine the yield of the purified chiral amine.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
-
Asymmetric Aldol Reactions
This compound-catalyzed biomimetic aldol reactions are a powerful tool for the synthesis of chiral β-hydroxy-α-amino acids, which are important structural motifs in many bioactive molecules.[3][9] Chiral this compound catalysts can activate glycine esters to undergo highly diastereo- and enantioselective aldol additions to aldehydes and ketones.[15]
Quantitative Data for this compound-Catalyzed Aldol Reactions
The table below presents data for the asymmetric biomimetic aldol reaction of glycinate with various aldehydes, catalyzed by a chiral N-methyl this compound derivative.
| Aldehyde Substrate | Glycinate Ester | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| 4-Nitrobenzaldehyde | Benzyl glycinate | 1.0 | 91 | >20:1 | 99 | [2] |
| 2-Naphthaldehyde | Benzyl glycinate | 1.0 | 85 | >20:1 | 98 | [2] |
| Cyclohexanecarboxaldehyde | Benzyl glycinate | 0.1 | 82 | 15:1 | 97 | [15] |
| Isovaleraldehyde | Benzyl glycinate | 1.0 | 75 | 10:1 | 96 | [2] |
| Trifluoroacetophenone | Methyl glycinate | 0.1 | 82 | >20:1 | 99 | [15] |
Experimental Protocol
This protocol is a general procedure for the chiral this compound-catalyzed asymmetric aldol reaction between a glycinate and an aldehyde.[15]
Materials:
-
Chiral this compound catalyst
-
Glycinate ester hydrochloride
-
Aldehyde
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral this compound catalyst (0.1-1.0 mol%).
-
Add the glycinate ester hydrochloride (1.2 equivalents) and the aldehyde (1.0 equivalent).
-
Dissolve the components in the anhydrous solvent.
-
-
Initiate Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -20°C to room temperature).
-
Add the base (1.2 equivalents) dropwise.
-
-
Reaction:
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC.
-
Racemization and Dynamic Kinetic Resolution (DKR)
This compound and its derivatives can catalyze the racemization of amino acids.[1][16] This property is particularly useful in dynamic kinetic resolution (DKR) processes, where one enantiomer of a racemic mixture is continuously racemized while the other is selectively transformed, allowing for a theoretical yield of 100% of a single stereoisomer.[17] A common DKR strategy combines this compound-catalyzed racemization of a racemic amine with a lipase-catalyzed enantioselective acylation.[18]
Quantitative Data for Dynamic Kinetic Resolution
| Racemic Amine | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | ee (%) | Reference |
| 1-Phenylethylamine | Shvo's catalyst | Candida antarctica lipase B | Isopropyl acetate | 95 | >99 | [18] |
| 1-(1-Naphthyl)ethylamine | Ru-complex | Novozym 435 | Ethyl methoxyacetate | 92 | 99 | [19] |
| Tetrahydro-1-methylisoquinoline | This compound, Cu(II) | Pseudomonas cepacia lipase | Vinyl acetate | 85 | 98 | [17] |
Experimental Protocol
This protocol outlines a chemoenzymatic DKR of a primary amine using a ruthenium catalyst for racemization and a lipase for resolution.[18]
Materials:
-
Racemic primary amine
-
Racemization catalyst (e.g., Shvo's catalyst)
-
Lipase (e.g., Novozym 435, immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., isopropyl acetate, ethyl methoxyacetate)
-
Anhydrous solvent (e.g., toluene)
-
Base (e.g., anhydrous sodium carbonate)
-
Inert atmosphere
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction vessel, add the lipase, racemization catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, racemic amine, and acyl donor via syringe.
-
-
Reaction:
-
Stir the mixture at an elevated temperature (e.g., 70-100°C).
-
Monitor the reaction for the formation of the acylated product and the consumption of the amine by GC or HPLC.
-
-
Work-up:
-
After completion, cool the reaction mixture and filter to remove the immobilized enzyme and catalyst.
-
Wash the solids with the solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the resulting amide by column chromatography.
-
Determine the yield and enantiomeric excess of the product.
-
Decarboxylation of Amino Acids
PLP-dependent decarboxylases catalyze the removal of a carboxyl group from an amino acid to form an amine.[7][20] This reaction is fundamental in the biosynthesis of neurotransmitters and other biogenic amines. While detailed protocols for preparative scale biocatalytic decarboxylation are less common in the literature for general synthesis, model studies and enzymatic assays provide a basis for their application.
Experimental Protocol
This protocol describes a general method to assay for amino acid decarboxylase activity by monitoring the consumption of the amino acid substrate or the formation of the amine product.
Materials:
-
Buffer solution (pH appropriate for the specific enzyme, e.g., phosphate or acetate buffer)
-
Amino acid substrate
-
This compound-5'-phosphate (PLP)
-
Decarboxylase enzyme
-
Analytical system (e.g., HPLC for monitoring substrate/product, or a pH indicator for detecting the pH increase due to amine formation)
Procedure:
-
Reaction Mixture: In a suitable vessel, prepare a reaction mixture containing the buffer, amino acid substrate, and PLP.
-
Pre-incubation: Equilibrate the mixture at the optimal temperature for the enzyme.
-
Initiate Reaction: Add the decarboxylase enzyme to start the reaction.
-
Monitoring: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding acid). Analyze the aliquots by HPLC to determine the concentration of the remaining substrate and/or the formed product.
-
Calculate Activity: Determine the initial reaction rate from the change in concentration over time.
Conclusion
This compound and PLP-dependent enzymes are powerful and versatile tools for biocatalytic synthesis, offering efficient and stereoselective routes to valuable chiral molecules. The protocols and data presented in these application notes provide a starting point for researchers to explore and optimize these reactions for their specific needs in academic research and drug development. Further exploration into enzyme engineering and process optimization will continue to expand the industrial applicability of this compound-catalyzed biocatalysis.
References
- 1. Simplifying this compound: practical methods for amino acid dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Controlling reaction specificity in this compound phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A kinetic spectrophotometric method for the determination of this compound-5'-phosphate based on coenzyme activation of apo-d-phenylglycine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Graphviz [graphviz.org]
- 14. Preparation of racemic α-amino acid standards for accurate mass spectrometric analysis via racemization catalyzed by a hydrophobic this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound 5'-phosphate dependent reactions: Analyzing the mechanism of aspartate aminotransferase (Journal Article) | OSTI.GOV [osti.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. mdpi.com [mdpi.com]
- 18. diva-portal.org [diva-portal.org]
- 19. researchgate.net [researchgate.net]
- 20. erowid.org [erowid.org]
Probing the Catalytic Dance: Spectroscopic Analysis of Pyyridoxal-Enzyme Intermediates
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocols
Introduction
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a remarkably versatile coenzyme essential for a vast array of enzymatic reactions crucial to amino acid metabolism.[1][2][3][4] The catalytic prowess of PLP-dependent enzymes lies in their ability to form a series of covalent intermediates with amino acid substrates, primarily through a Schiff base linkage.[5][6] These transient intermediates are often chromophoric, exhibiting distinct spectral properties that provide a window into the intricate catalytic mechanism. This application note details the principles and protocols for the spectroscopic analysis of these this compound-enzyme intermediates, offering a powerful toolkit for elucidating enzyme mechanisms, identifying potential inhibitors, and guiding drug development efforts.
Spectroscopic techniques such as UV-visible absorption, fluorescence, and circular dichroism (CD) spectroscopy are invaluable for detecting and characterizing these intermediates.[7][8][9][10] When combined with rapid kinetic techniques like stopped-flow spectroscopy, the formation and decay of these species can be monitored in real-time, providing critical insights into the catalytic cycle.[3][11][12][13][14]
The PLP Catalytic Cycle: A Spectroscopic Perspective
The canonical reaction mechanism of many PLP-dependent enzymes begins with the PLP cofactor covalently bound to a lysine residue in the enzyme's active site, forming an internal aldimine .[2] This species typically has a characteristic absorbance maximum. Upon substrate binding, the amino acid displaces the lysine, forming an external aldimine .[15] Subsequent catalytic steps, such as deprotonation, lead to the formation of a resonance-stabilized quinonoid intermediate, which is often brightly colored.[1][16][17] Each of these key intermediates possesses a unique spectroscopic signature that can be exploited for detailed mechanistic studies.
Caption: Generalized catalytic cycle of a PLP-dependent enzyme.
Spectroscopic Properties of Key Intermediates
The absorbance maxima (λmax) of PLP-enzyme intermediates are sensitive to the specific enzyme environment and the nature of the substrate. However, general ranges can be outlined to guide experimental design.
| Intermediate | Typical λmax (nm) | Notes |
| Free PLP | ~388 | The exact λmax is pH-dependent.[15] |
| Internal Aldimine | 330 - 430 | The protonation state of the Schiff base nitrogen and the pyridine nitrogen of the cofactor, influenced by the active site environment, dictates the specific λmax. Protonated forms tend to absorb at longer wavelengths (~410-430 nm), while deprotonated forms absorb at shorter wavelengths (~330-360 nm).[10][15] |
| External Aldimine | 410 - 430 | Formed upon substrate binding, this intermediate often absorbs strongly in the visible region.[15] |
| Quinonoid Intermediate | 470 - 520 | This key carbanionic intermediate is characterized by a significant red-shift in its absorbance spectrum, often appearing intensely colored.[17][18] |
| Pyridoxamine 5'-Phosphate (PMP) form | ~325 | After the first half-reaction of transamination, the enzyme is in the PMP form.[15] |
Experimental Protocols
UV-Visible Absorption Spectroscopy
This is the most direct method to observe the formation and disappearance of chromophoric intermediates.
Objective: To identify and quantify different PLP-enzyme intermediates by monitoring changes in the UV-visible spectrum.
Materials:
-
Purified PLP-dependent enzyme
-
PLP cofactor (if starting with the apoenzyme)
-
Substrate(s)
-
Buffer solution (e.g., potassium phosphate, HEPES) at the desired pH
-
Quartz cuvettes
-
UV-Visible Spectrophotometer
Protocol:
-
Enzyme Preparation: Prepare a solution of the holoenzyme (enzyme with bound PLP) in the desired buffer. If starting with the apoenzyme, incubate it with an excess of PLP, followed by removal of unbound cofactor (e.g., by dialysis or gel filtration). A typical enzyme concentration for spectroscopic studies is in the range of 10-100 µM.
-
Baseline Spectrum: Record the absorption spectrum of the holoenzyme from approximately 250 nm to 600 nm. This represents the spectrum of the internal aldimine.
-
Initiation of Reaction: Add the substrate to the cuvette containing the enzyme solution. The final substrate concentration should be saturating to ensure the formation of the enzyme-substrate complex.
-
Spectral Scans: Immediately after substrate addition, record spectra at various time points. For slow reactions, manual mixing and periodic scanning may be sufficient. For rapid reactions, a stopped-flow instrument is necessary (see Protocol 2).
-
Data Analysis: Analyze the spectral changes. The appearance of new peaks corresponding to the external aldimine and quinonoid intermediates, and the decrease in the internal aldimine peak, can be monitored. The concentration of each species can be estimated using the Beer-Lambert law (A = εcl), provided the extinction coefficients (ε) are known.
Stopped-Flow Spectroscopy
This technique allows for the study of rapid pre-steady-state kinetics of enzyme reactions.[11][12][13]
Objective: To measure the rates of formation and decay of PLP-enzyme intermediates on the millisecond timescale.
Materials:
-
Stopped-flow spectrophotometer/spectrofluorometer
-
Syringes for the instrument
-
Solutions of enzyme and substrate prepared as in Protocol 1.
Protocol:
-
Instrument Setup: Set up the stopped-flow instrument according to the manufacturer's instructions. Set the desired wavelength(s) for monitoring or set up for diode array detection to capture full spectra over time.
-
Loading Syringes: Load one syringe with the enzyme solution and the other with the substrate solution.
-
Rapid Mixing: The instrument rapidly mixes the contents of the two syringes, and the reaction is monitored in an observation cell.
-
Data Acquisition: Data collection (absorbance or fluorescence change versus time) is triggered upon mixing. The "dead time" of the instrument (the time between mixing and the first data point) is typically in the millisecond range.[12]
-
Data Analysis: The resulting kinetic traces can be fitted to various kinetic models (e.g., single or double exponential equations) to obtain rate constants for the individual steps of the reaction mechanism.[11][14]
Caption: Workflow for a stopped-flow spectroscopy experiment.
Fluorescence Spectroscopy
Fluorescence spectroscopy can be a highly sensitive method to probe changes in the environment of the PLP cofactor or tryptophan/tyrosine residues in the protein upon substrate binding and catalysis.[8][10][19]
Objective: To detect conformational changes and intermediate formation through changes in fluorescence emission.
Materials:
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
-
Enzyme and substrate solutions as in Protocol 1.
Protocol:
-
Determine Excitation Wavelength:
-
To probe the PLP cofactor directly, excite at its absorbance maximum (e.g., ~330 nm or ~415 nm).
-
To observe changes in protein fluorescence (tryptophan), excite at ~295 nm. Energy transfer to the PLP cofactor can also be observed.[20]
-
-
Record Emission Spectra:
-
Record the fluorescence emission spectrum of the free enzyme.
-
Add the substrate and record emission spectra at different time points.
-
-
Data Analysis: Changes in fluorescence intensity, a shift in the emission maximum, or quenching can indicate the formation of different intermediates and associated conformational changes in the enzyme.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the chirality of the active site and can detect changes in the conformation of the enzyme and the bound cofactor during catalysis.[9][21]
Objective: To monitor conformational changes in the enzyme-PLP complex during the reaction.
Materials:
-
CD Spectropolarimeter
-
Quartz CD cuvettes
-
Enzyme and substrate solutions as in Protocol 1.
Protocol:
-
Record Baseline Spectrum: Obtain a CD spectrum of the holoenzyme in the visible region (e.g., 300-500 nm) to observe the extrinsic Cotton effect of the bound PLP.[9]
-
Initiate Reaction: Add the substrate to the cuvette.
-
Monitor CD Signal: Record CD spectra at various time points after substrate addition.
-
Data Analysis: Changes in the CD signal can be correlated with the formation of different intermediates, providing insights into the stereochemistry of the active site during catalysis.
Applications in Drug Development
The spectroscopic methods described above are powerful tools for the discovery and characterization of enzyme inhibitors.
-
Screening for Inhibitors: High-throughput screening assays can be developed based on the spectroscopic signals of PLP-enzyme intermediates. A compound that perturbs the formation or decay of a specific intermediate can be identified as a potential inhibitor.
-
Mechanism of Inhibition: Spectroscopic analysis can help to elucidate the mechanism of action of an inhibitor. For example, an inhibitor might prevent the formation of the external aldimine or trap the enzyme in a specific intermediate state.
-
Determining Binding Affinity: Titration experiments monitored by changes in absorbance, fluorescence, or CD can be used to determine the binding affinity (Kd) of inhibitors to the enzyme.
By providing a detailed view of the catalytic cycle, the spectroscopic analysis of this compound-enzyme intermediates offers invaluable insights for basic research and is a cornerstone of modern drug discovery efforts targeting this important class of enzymes.
References
- 1. Controlling reaction specificity in this compound phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mining the cellular inventory of this compound phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and diversity of this compound-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enzymes: mechanistic diversity and uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Quantitative description of absorption spectra of a this compound phosphate-dependent enzyme using lognormal distribution curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Circular dichroism studies on the interaction of tryptophan synthase with this compound 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of quality of this compound-5'-phosphate enzyme preparations by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 15. Light-Enhanced Catalysis by this compound Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound 5'-phosphate, a fluorescent probe in the active site of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Binding of this compound phosphate to apoenzymes as studied by optical rotatory dispersion and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Pyridoxal-Based Inhibitors and Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of pyridoxal-based compounds as enzyme inhibitors and receptor antagonists. The protocols outlined below offer detailed methodologies for key experiments in the characterization of these molecules.
Introduction to this compound-Based Inhibitors and Antagonists
This compound-5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme involved in a myriad of enzymatic reactions, making PLP-dependent enzymes attractive targets for inhibitor design.[1][2] The unique chemical properties of the this compound moiety, particularly the reactive aldehyde group, allow for the design of inhibitors that can form covalent adducts or stable intermediates within the enzyme active site.[1][3]
Furthermore, derivatives of this compound phosphate have been identified as potent antagonists of P2 purinergic receptors, particularly the P2X and P2Y subtypes.[4][5][6][7][8][9][10] These receptors are involved in a wide range of physiological processes, including neurotransmission, inflammation, and platelet aggregation, making them important therapeutic targets.[6][11] The design of selective P2 receptor antagonists often involves modification of the this compound phosphate scaffold, such as the introduction of arylazo groups at the 6-position.[4][6][12]
Data Presentation: Quantitative Analysis of this compound-Based Antagonists
The following tables summarize the inhibitory and antagonistic activities of various this compound-based compounds against P2X and P2Y receptors. This data is crucial for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective compounds.
Table 1: Antagonistic Potency of this compound-5'-phosphate Derivatives at P2X Receptors
| Compound | Modification | Receptor Subtype | IC50 (nM) | Selectivity vs. P2X2 | Selectivity vs. P2X3 | Reference |
| 4 | p-carboxyphenylazo | P2X1 | 9 | 1300-fold | 16-fold | [6][13] |
| 5 | p-carboxyphenylazo, 5-methylphosphonate | P2X1 | 9 | 19-fold | 16-fold | [6] |
| 9 | 6-[3,5-bis(methylphosphonate)]-phenylazo, 5-methylphosphonate | P2X1 | 11 | ~25-fold | - | [6] |
| 9 | 6-[3,5-bis(methylphosphonate)]-phenylazo, 5-methylphosphonate | P2X3 | 25 | - | - | [6] |
| 10 | 2,5-disulfonate, 5-methylphosphonate | P2X1 | 12 | 92-fold | 28-fold | [6] |
| 11 | phenylazo 4-phosphonate | P2X1 | Potent | - | - | [6] |
| 11 | phenylazo 4-phosphonate | P2X3 | Potent | - | - | [6] |
| PPADS | 6-azophenyl-2',4'-disulfonate | P2X1 | 43 | - | - | [6] |
Table 2: Antagonistic Potency of this compound-5'-phosphate Derivatives at P2Y Receptors
| Compound | Modification | Receptor Subtype | pIC50 | IC50 (µM) | Reference |
| PPADS (1) | 2',4'-disulfonate | P2Y13 | ~5.0 | ~10 | [1][12] |
| isoPPADS (2) | 2',5'-disulfonate | P2Y13 | 4.81 | >10 | [1] |
| MRS 2592 (10) | 3-nitro | P2Y13 | 5.76 | - | [1] |
| MRS 2211 (12) | 2-Cl-5-nitro | P2Y13 | 5.97 | - | [1][12] |
| MRS 2603 (13) | 4-Cl-3-nitro | P2Y13 | 6.18 | - | [1][12] |
| MRS 2211 (12) | 2-Cl-5-nitro | P2Y1 | - | >10 | [1][12] |
| MRS 2603 (13) | 4-Cl-3-nitro | P2Y1 | - | 0.245 | [1][12] |
| MRS 2211 (12) | 2-Cl-5-nitro | P2Y12 | - | >10 | [1][12] |
| MRS 2603 (13) | 4-Cl-3-nitro | P2Y12 | - | >10 | [1][12] |
Experimental Protocols
Detailed methodologies for key experiments in the discovery and characterization of this compound-based inhibitors and antagonists are provided below.
Protocol 1: Fluorescence Polarization (FP) Assay for Inhibitor Screening
Objective: To identify and characterize compounds that inhibit the binding of a fluorescently labeled ligand to a target protein (e.g., a PLP-dependent enzyme or a P2 receptor).
Materials:
-
Target protein (e.g., purified enzyme or receptor)
-
Fluorescently labeled probe (a ligand with a fluorescent tag)
-
Test compounds (this compound-based derivatives)
-
Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)
-
384-well black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Probe and Protein Concentration Optimization:
-
Prepare serial dilutions of the fluorescent probe in assay buffer.
-
Add a fixed, saturating concentration of the target protein to each well.
-
Measure the fluorescence polarization (mP). The optimal probe concentration is the lowest concentration that gives a stable and high mP value.
-
Titrate the target protein against a fixed, optimal concentration of the fluorescent probe to determine the protein concentration that yields 80% of the maximum binding signal.
-
-
Inhibitor Screening:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the optimized concentrations of the target protein and fluorescent probe to each well.
-
Add the test compounds to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to reach equilibrium, protected from light.[14]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 535 nm excitation and 595 nm emission for TMR-labeled probes).[14]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free_probe) / (mP_bound_probe - mP_free_probe)])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of this compound-based inhibitors to an immobilized target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Test compounds (this compound-based derivatives)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein in the immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the test compound solutions over the immobilized target protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, switch back to running buffer to monitor the dissociation of the compound.
-
Between each compound injection, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol 3: Cell-Based Calcium Flux Assay for P2X Receptor Antagonism
Objective: To evaluate the ability of this compound-based antagonists to inhibit agonist-induced calcium influx through P2X receptors expressed in a cell line.
Materials:
-
Host cell line (e.g., HEK293) stably expressing the P2X receptor of interest.
-
Cell culture medium and supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2X receptor agonist (e.g., ATP or α,β-methylene ATP).
-
Test compounds (this compound-based antagonists).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading and automated injection capabilities.
Procedure:
-
Cell Plating:
-
Seed the P2X receptor-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.[15]
-
Incubate the cells overnight at 37°C in a CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 1 hour to allow the cells to take up the dye.[15]
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.
-
After establishing a stable baseline, inject the P2X receptor agonist into the wells.
-
Continue to monitor the fluorescence intensity to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percent inhibition of the agonist response against the antagonist concentration.
-
Determine the IC50 value of the antagonist by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Synthesis of this compound phosphate derivatives with antagonist activity at the P2Y13 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationships of this compound-6-arylazo-5'-phosphate and Phosphonate Derivatives as P2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of this compound Phosphate Derivatives as Potent and Selective Antagonists of P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of this compound phosphate derivatives with antagonist activity at the P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of this compound phosphate derivatives as potent and selective antagonists of P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Site-Directed Mutagenesis Studies of PLP-Dependent Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions in all living organisms.[1][2][3][4] PLP-dependent enzymes play crucial roles in cellular metabolism, particularly in the biosynthesis and degradation of amino acids and other nitrogenous compounds.[2][5][6] These enzymes catalyze a wide variety of reactions, including transamination, decarboxylation, racemization, and elimination, by acting as an "electron sink" to stabilize reaction intermediates.[2][5][7][8]
The catalytic mechanism of PLP-dependent enzymes typically involves the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a conserved lysine residue in the enzyme's active site.[2][5] Upon substrate binding, a new Schiff base (external aldimine) is formed with the substrate's amino group, initiating the catalytic cycle.[8] The specific reaction pathway is dictated by the precise positioning of the substrate and the surrounding active site residues.[2]
Site-directed mutagenesis is a powerful technique to investigate the structure-function relationships of PLP-dependent enzymes. By systematically replacing specific amino acid residues in the active site, researchers can probe their roles in substrate binding, catalysis, and the determination of reaction specificity.[9] This information is invaluable for understanding enzymatic mechanisms, engineering novel biocatalysts, and developing targeted enzyme inhibitors for therapeutic applications.[10]
These application notes provide a comprehensive guide to performing site-directed mutagenesis studies on PLP-dependent enzymes, from the initial experimental design to the final data analysis. Detailed protocols for mutagenesis, protein expression and purification, and kinetic analysis are provided, along with examples of how to present and interpret the resulting data.
General Catalytic Cycle of PLP-Dependent Enzymes
The catalytic versatility of PLP-dependent enzymes stems from a common mechanistic framework. The following diagram illustrates the general steps involved in the catalytic cycle.
Caption: General catalytic cycle of a PLP-dependent aminotransferase.
Experimental Workflow for Site-Directed Mutagenesis Studies
A systematic workflow is crucial for the successful execution of site-directed mutagenesis studies. The following diagram outlines the key stages, from gene cloning to kinetic characterization of the mutant enzyme.
Caption: Experimental workflow for site-directed mutagenesis studies.
Detailed Experimental Protocols
Protocol 1: Site-Directed Mutagenesis
This protocol is based on the QuikChange™ method and utilizes a high-fidelity DNA polymerase to introduce point mutations.[11][12][13]
1. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation should be located in the center of the primers.
-
The melting temperature (Tm) of the primers should be ≥ 78°C.
-
Ensure the primers have a GC content of at least 40% and terminate in one or more C or G bases.
2. PCR Amplification:
-
Set up the PCR reaction in a total volume of 50 µL:
Component Amount 2x High-Fidelity DNA Polymerase Master Mix 25 µL 10 µM Forward Primer 1.25 µL 10 µM Reverse Primer 1.25 µL Template DNA (5-50 ng) 1 µL | Nuclease-free water | to 50 µL |
-
Use the following PCR cycling conditions (adjust annealing temperature and extension time based on the polymerase and plasmid size):
Step Temperature Time Cycles Initial Denaturation 98°C 30 sec 1 Denaturation 98°C 10 sec \multirow{3}{*}{18-25} Annealing 55-65°C 20 sec Extension 72°C 30 sec/kb Final Extension 72°C 5 min 1 | Hold | 4°C | ∞ | 1 |
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme (10-20 U) directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[11][12]
4. Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into 50 µL of high-efficiency competent E. coli cells (e.g., DH5α or XL1-Blue).
-
Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
5. Verification:
-
Pick several colonies and grow overnight liquid cultures.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the desired mutation and the absence of secondary mutations by DNA sequencing.
Protocol 2: Recombinant Protein Expression and Purification
This protocol describes the expression and purification of a His-tagged PLP-dependent enzyme from E. coli.[14][15]
1. Expression:
-
Transform the sequence-verified mutant plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For some PLP-dependent enzymes, supplementing the culture medium with 0.05-0.1 mM PLP can improve the yield and activity of the purified protein.[16]
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
2. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (1 mg/mL) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
3. Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) until the absorbance at 280 nm returns to baseline.
-
Elute the protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
4. Protein Concentration:
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm and using the calculated extinction coefficient.
Protocol 3: Enzyme Kinetic Analysis
This protocol outlines the determination of steady-state kinetic parameters (Km and kcat) for a PLP-dependent enzyme.[17][18][19]
1. Activity Assay:
-
Develop a continuous or discontinuous assay to monitor the reaction. Spectrophotometric assays that monitor the change in absorbance of a substrate, product, or cofactor (like NADH in a coupled assay) are common.
-
The standard reaction mixture should contain a suitable buffer, the purified enzyme, and the necessary substrates.
-
For PLP-dependent enzymes, it is often necessary to include exogenous PLP (e.g., 50 µM) in the assay buffer to ensure the enzyme is fully saturated with the cofactor.
2. Determination of Kinetic Parameters:
-
Perform initial velocity measurements at varying substrate concentrations while keeping the enzyme concentration constant and low enough to ensure initial rate conditions.
-
The reaction should be initiated by the addition of the enzyme.
-
Measure the initial reaction velocity (v0) for each substrate concentration.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Vmax and Km.
-
Calculate the catalytic constant (kcat) from the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
The catalytic efficiency of the enzyme is given by the kcat/Km value.
Data Presentation
Quantitative data from site-directed mutagenesis studies should be presented in a clear and organized manner to facilitate comparison between the wild-type enzyme and its variants.
Table 1: Kinetic Parameters of Wild-Type and Mutant PLP-Dependent Enzymes
| Enzyme Variant | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Fold Change in kcat/Km |
| Wild-Type | Value | Value | Value | 1 |
| Mutant 1 (e.g., K47A) | Value | Value | Value | Value |
| Mutant 2 (e.g., Y114F) | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
Note: The values in this table are placeholders and should be replaced with experimental data. The "Fold Change" is calculated relative to the wild-type enzyme.
Table 2: Example Kinetic Data for an Engineered PLP-Dependent Enzyme (LolT)
| Enzyme Variant | kcat (min⁻¹) | Fold Improvement in kcat |
| Wild-Type LolT | 3.5 | 1 |
| LolT V4 | 220 | >60 |
This table presents a summary of the improvement in catalytic turnover for the engineered LolT variant as described in the literature.[10]
Conclusion
Site-directed mutagenesis is an indispensable tool for elucidating the catalytic mechanisms of PLP-dependent enzymes. The protocols and guidelines presented in these application notes provide a framework for designing and executing these studies. Careful experimental design, execution, and data analysis will yield valuable insights into the roles of specific amino acid residues, which can guide further research in enzyme engineering and drug development. The ability to rationally alter enzyme function through mutagenesis opens up exciting possibilities for creating novel biocatalysts for a wide range of applications.
References
- 1. Catalytic Roles of Coenzyme this compound-5'-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Roles of Coenzyme this compound-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site | eLife [elifesciences.org]
- 10. Engineering a PLP-dependent Mannichase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 12. static.igem.org [static.igem.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ijbiotech.com [ijbiotech.com]
- 15. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. Enzyme kinetics | PPTX [slideshare.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for NMR Spectroscopic Study of Pyridoxal Condensation with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of metabolic reactions involving amino acids, including transamination, decarboxylation, and racemization.[1][2] The fundamental chemistry underlying these enzymatic processes is the condensation reaction between the aldehyde group of PLP and the α-amino group of an amino acid to form a Schiff base, also known as an aldimine.[1][3] Understanding the mechanism, kinetics, and equilibrium of this non-enzymatic condensation is crucial for elucidating enzyme mechanisms, designing enzyme inhibitors, and developing novel therapeutics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the this compound-amino acid condensation reaction in solution.[4][5][6] It allows for the direct observation of the reacting species, including the various forms of this compound, the free amino acid, and the resulting Schiff base, providing detailed structural and quantitative information.[7] This document provides detailed application notes and protocols for the study of this reaction using NMR spectroscopy.
Reaction Pathway
The condensation of this compound with an amino acid proceeds via a two-step mechanism involving the formation of a transient carbinolamine intermediate, which then dehydrates to form the final Schiff base (imine). The reaction is reversible and the position of the equilibrium is dependent on factors such as pH and the specific amino acid involved.
References
- 1. Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Carbon 13 NMR study of nonenzymatic reactions of this compound 5'-phosphate with selected amino acids and of related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR studies of protonation and hydrogen bond states of internal aldimines of this compound 5'-phosphate acid-base in alanine racemase, aspartate aminotransferase, and poly-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Screening Pyrydoxal Derivatives as Antifungal Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Invasive fungal infections pose a significant and growing threat to global health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the urgent development of novel antifungal agents with unique mechanisms of action. Pyridoxal (a form of vitamin B6) and its derivatives have emerged as a promising class of compounds with potential antifungal properties. This document provides detailed application notes and protocols for the screening and evaluation of this compound derivatives for their antifungal activity, cytotoxicity, and potential mechanism of action.
Data Presentation: Antifungal Activity and Cytotoxicity
The following tables summarize the quantitative data on the antifungal and cytotoxic activities of representative this compound derivatives from recent studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Pathogenic Fungi
| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| 6a | Cryptococcus neoformans H99 | 19 | >64 |
| Cryptococcus neoformans 2807 | 19 | >64 | |
| 6b | Candida auris PUJ-HUSI 537 | 75 | >64 |
| Cryptococcus neoformans 2807 | 19 | >64 |
Data sourced from a study on this compound and salicylaldehyde derivatives, highlighting the superior activity of compounds 6a and 6b against resistant fungal strains compared to fluconazole.[1][2][3]
Table 2: Cytotoxicity of this compound Derivatives against Human Cells
| Compound | Cell Line | IC50 (µg/mL) |
| 6a | Human Fibroblasts | >400 |
| 6b | Human Fibroblasts | ~50-75 |
| 12b | Human Fibroblasts | >400 |
| 19b | Human Fibroblasts | ~200 |
IC50 represents the concentration at which 50% of cell growth is inhibited. A higher IC50 value indicates lower cytotoxicity.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7]
Materials:
-
Test this compound derivatives
-
Standard antifungal drug (e.g., Fluconazole)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of the test this compound derivatives and the standard antifungal drug in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve a range of desired concentrations.[5]
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline or RPMI-1640 medium and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a growth control (medium + inoculum, no drug) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% inhibition) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[5]
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][8][9][10]
Materials:
-
Human cell line (e.g., human fibroblasts, HEK-293)
-
Test this compound derivatives
-
96-well plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the human cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test this compound derivatives in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for PLP-dependent Enzymes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving Pyridoxal 5'-phosphate (PLP)-dependent enzymes.
Troubleshooting Guides
This section addresses common problems encountered during the experimental workflow with PLP-dependent enzymes, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Enzyme Activity
Question: My PLP-dependent enzyme shows very low or no activity. What are the possible causes and how can I troubleshoot this?
Answer: Low or no enzyme activity is a frequent issue with several potential causes. Systematically check the following factors:
-
Cofactor (PLP) Availability:
-
Is PLP included in the reaction mixture at an appropriate concentration? The enzyme requires PLP for its catalytic activity. Ensure PLP is added to the assay buffer at a concentration sufficient for enzyme saturation.
-
Is the PLP solution fresh and properly stored? PLP is light-sensitive and can degrade over time.[1][2] It is recommended to prepare fresh solutions and store them protected from light at -20°C.[3]
-
Has the apoenzyme been successfully reconstituted? If you are working with a purified apoenzyme (enzyme without PLP), ensure that the reconstitution process with PLP is complete. This typically involves incubating the apoenzyme with an excess of PLP followed by removal of the unbound cofactor.
-
-
Enzyme Integrity and Concentration:
-
Has the enzyme been stored correctly? Improper storage can lead to denaturation and loss of activity. Follow the recommended storage conditions for your specific enzyme, which is often at -80°C.[4] Avoid repeated freeze-thaw cycles.
-
Is the enzyme concentration in the assay optimal? The reaction rate is dependent on the enzyme concentration. If the concentration is too low, the signal may be undetectable. Conversely, a very high concentration might lead to rapid substrate depletion.
-
-
Reaction Conditions:
-
Is the pH of the assay buffer optimal for your enzyme? Enzyme activity is highly dependent on pH.[5][6][7][8] The optimal pH for PLP-dependent enzymes can vary significantly. Consult the literature for the specific enzyme you are working with or perform a pH optimization experiment.
-
Is the reaction temperature appropriate? Most enzymatic assays are performed at a constant temperature, typically between 25°C and 37°C.[4] Extreme temperatures can lead to enzyme denaturation.
-
Is the substrate concentration adequate? The substrate concentration should ideally be at or above the Michaelis-Menten constant (Km) to ensure the enzyme is working at or near its maximum velocity (Vmax).[9]
-
-
Presence of Inhibitors:
A logical troubleshooting workflow for low enzyme activity is depicted below.
Issue 2: High Background Signal in the Assay
Question: I am observing a high background signal in my no-enzyme control wells. What could be causing this and how can I reduce it?
Answer: A high background signal can mask the true enzymatic activity. Here are common causes and solutions:
-
Substrate Instability:
-
Is the substrate unstable under the assay conditions? Some substrates may spontaneously degrade to produce a signal that mimics the enzymatic reaction. Run a control with only the substrate and buffer to check for non-enzymatic degradation.
-
Is the substrate contaminated? Impurities in the substrate preparation can sometimes contribute to the background signal.
-
-
Interfering Substances:
-
Do any of the assay components react with each other to produce a signal? Test for reactions between different combinations of your assay components in the absence of the enzyme.
-
Does the sample itself contain interfering substances? If you are using complex biological samples, they may contain endogenous enzymes or other molecules that can contribute to the background. Consider sample purification steps if necessary.
-
-
Detection Method:
-
Is the detection method sensitive to any of the assay components? For example, in fluorescence-based assays, some compounds in the buffer or sample might be fluorescent at the excitation and emission wavelengths used.
-
To address a high background signal, it is crucial to run proper controls, including a "no-enzyme" control and a "no-substrate" control.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of reaction conditions for PLP-dependent enzymes.
1. How do I determine the optimal pH for my PLP-dependent enzyme?
To determine the optimal pH, you should perform a pH rate profile experiment. This involves measuring the enzyme activity across a range of pH values using a series of buffers with overlapping pH ranges to ensure a continuous profile. It is important to confirm that the buffers themselves do not inhibit the enzyme. The pH at which the highest activity is observed is the optimal pH.[5][6][7][8]
| Enzyme Type | Example | Typical Optimal pH Range |
| Aminotransferases | Aspartate Aminotransferase | 7.5 - 8.5 |
| Decarboxylases | Ornithine Decarboxylase | 7.0 - 8.0 |
| Racemases | Alanine Racemase | 8.0 - 9.0 |
| Lyases | Tryptophanase | 8.0 - 9.0 |
Note: These are general ranges, and the optimal pH for a specific enzyme can vary.
2. What is the recommended concentration of PLP to use in my assay?
The optimal PLP concentration should be sufficient to ensure that the enzyme is saturated with its cofactor. For most PLP-dependent enzymes, a final concentration in the range of 10-100 µM is a good starting point.[14] However, the optimal concentration can vary depending on the enzyme's affinity for PLP. It is advisable to perform a PLP concentration titration to determine the concentration at which the enzyme activity reaches a plateau.
3. My enzyme activity decreases over the course of the reaction. What could be the reason?
A decrease in enzyme activity over time can be due to several factors:
-
Substrate Depletion: As the reaction proceeds, the substrate is consumed, which can lead to a decrease in the reaction rate.
-
Product Inhibition: The product of the reaction may act as an inhibitor of the enzyme.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for the entire duration of the experiment.
-
PLP Dissociation: The PLP cofactor may slowly dissociate from the enzyme, leading to a loss of activity.
To investigate this, you can perform progress curve analysis and measure the initial reaction rates.
4. Are there any common inhibitors of PLP-dependent enzymes I should be aware of?
Yes, several classes of compounds are known to inhibit PLP-dependent enzymes. These are often substrate analogs or compounds that react with the PLP cofactor.
| Inhibitor Class | Example | Mechanism of Action |
| Substrate Analogs | D-cycloserine | Forms a stable adduct with PLP, inactivating the enzyme.[15] |
| Carbonyl Reagents | Hydroxylamine, Hydrazine | React with the aldehyde group of PLP, making it unavailable for catalysis. |
| Aminooxy Compounds | Aminooxyacetic acid | Forms a stable oxime with PLP. |
It is important to be aware of these potential inhibitors, especially when working with complex biological samples or when screening for drug candidates.
Experimental Protocols
General Protocol for a Continuous Spectrophotometric Assay
This protocol provides a general framework for measuring the activity of a PLP-dependent enzyme using a continuous spectrophotometric method. The specific substrate, coupling enzymes, and detection wavelength will vary depending on the enzyme of interest.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of your PLP-dependent enzyme in a suitable storage buffer.
-
Prepare a stock solution of PLP in water or a suitable buffer. Protect from light.
-
Prepare a stock solution of the primary substrate.
-
Prepare a stock solution of the coupling enzyme(s) and any necessary co-substrates (e.g., NADH).
-
Prepare the assay buffer at the desired pH.
-
-
Assay Mixture Preparation:
-
In a microplate well or a cuvette, prepare the reaction mixture containing the assay buffer, PLP, the coupling enzyme(s), and any co-substrates.
-
Include appropriate controls:
-
No-enzyme control: Contains all components except the PLP-dependent enzyme.
-
No-substrate control: Contains all components except the primary substrate.
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the reaction mixture to the desired temperature.
-
Initiate the reaction by adding the PLP-dependent enzyme or the primary substrate.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the progress curve.
-
Subtract the rate of the no-enzyme control from the rate of the experimental reaction to obtain the true enzymatic rate.
-
The general workflow for setting up an enzyme assay is illustrated below.
Signaling Pathways and Logical Relationships
The Catalytic Cycle of PLP-Dependent Enzymes
The fundamental mechanism of a PLP-dependent enzyme involves the formation of a Schiff base between the PLP cofactor and the amino acid substrate. This is a key step that enables the diverse catalytic reactions performed by this enzyme family.[16][17] The general catalytic cycle is depicted below.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 10. scbt.com [scbt.com]
- 11. scbt.com [scbt.com]
- 12. "PLP-enzyme inactivators: Design, enabling methodology development and " by Christopher D McCune [digitalcommons.unl.edu]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]
Technical Support Center: Strategies to Overcome Instability of Pyridoxal Phosphate (PLP) in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of pyridoxal phosphate (PLP) in solution.
Frequently Asked Questions (FAQs)
Q1: My PLP solution seems to be degrading. What are the main factors that cause PLP instability in solution?
A1: this compound phosphate (PLP) is known to be unstable in aqueous solutions.[1] The primary factors contributing to its degradation are exposure to light, elevated temperature, suboptimal pH, and interactions with other molecules in the solution, such as amino acids and certain buffer components.[2][3]
Q2: How does light exposure affect the stability of my PLP solution?
A2: Exposure to light, particularly laboratory light, can lead to significant degradation of PLP in solution.[2] A key photodegradation pathway involves the oxidation of the aldehyde group at the 4-position, forming 4-pyridoxic acid 5'-phosphate (PAP).[1] Studies have shown that while PLP solutions can be stable for up to 24 hours at room temperature when protected from light, they can become unstable in as little as 4 hours when exposed to light.[1][2] Therefore, it is crucial to protect PLP solutions from light by using amber vials or wrapping containers in aluminum foil.
Q3: What is the optimal temperature for storing PLP solutions?
A3: For long-term storage, it is recommended to store PLP as a powder at -20°C, where it can be stable for up to three years.[4] Once in solution, for extended stability of up to two years, it is best to store it at -80°C.[4] If you need to store it for a shorter period, up to one year, -20°C is also acceptable.[4] Room temperature storage is generally not recommended for more than a few hours, especially if the solution is not protected from light.[2]
Q4: What is the impact of pH on the stability of PLP in my experiments?
A4: The pH of the solution can significantly influence the stability of PLP. While specific optimal pH ranges for storage are not extensively documented in the provided results, the reactivity and degradation of PLP are pH-dependent. For instance, the formation of Schiff bases with amino acids, a key reaction of PLP, is influenced by pH.[3] It is important to consider the pH of your experimental buffer as it can affect PLP stability and its interaction with other molecules.
Q5: I'm using a phosphate buffer in my experiment. Can this affect my results with PLP?
A5: The choice of buffer can have a significant impact on PLP stability and its function in enzymatic assays. Phosphate buffers have been shown to retard the rate of association between PLP and enzymes like aspartate aminotransferase compared to Tris buffers.[5] This is because phosphate ions can act as both a proton donor and acceptor, which can catalyze the formation of a Schiff base between PLP and amino acids like lysine, leading to PLP degradation.[3][6] In contrast, Tris buffer may lead to a more rapid association of PLP with apoenzymes.[5] Therefore, for enzymatic assays requiring the reconstitution of holoenzymes, Tris buffer might be a better choice than phosphate buffer.
Q6: I've noticed that the presence of amino acids in my solution affects PLP. Can you explain this interaction?
A6: Yes, the aldehyde group of PLP is highly reactive towards the amino groups of amino acids, peptides, and proteins, leading to the formation of a Schiff base.[3] This reaction is a fundamental aspect of PLP's catalytic activity but can also be a pathway for its degradation in solution.[3] The presence of amino acids like lysine can accelerate the deterioration of PLP.[3] The phosphate group on PLP itself can enhance this Schiff base formation.[3]
Troubleshooting Guides
Issue: My PLP-dependent enzyme shows lower than expected activity.
| Possible Cause | Troubleshooting Step |
| PLP degradation in stock solution | Prepare fresh PLP stock solutions regularly. Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.[4] Always protect stock solutions from light. |
| Suboptimal buffer composition | If using a phosphate buffer, consider switching to a Tris-based buffer, which may facilitate better association of PLP with the apoenzyme.[5] |
| Incorrect PLP concentration | Verify the concentration of your PLP stock solution using spectrophotometry or a validated HPLC method. |
| Incomplete reconstitution of holoenzyme | Increase the pre-incubation time of the apoenzyme with PLP before starting the reaction to ensure complete formation of the active holoenzyme. |
Issue: I am observing inconsistent results in my experiments involving PLP.
| Possible Cause | Troubleshooting Step |
| Photodegradation of PLP | Ensure all solutions containing PLP are protected from light at all stages of the experiment, including preparation, storage, and during the assay itself. Use low-actinic glassware or wrap tubes and plates in foil. |
| Temperature fluctuations | Maintain a consistent and appropriate temperature for your PLP solutions. Avoid leaving them at room temperature for extended periods. |
| Variability in commercial PLP preparations | Be aware that the quality and purity of PLP from different commercial sources can vary.[7] Consider qualifying a new batch of PLP before use in critical experiments. |
Quantitative Data Summary
Table 1: Degradation Rates of this compound and this compound Phosphate in the Presence of Lysine at pH 7.2
| Compound | Temperature (°C) | Degradation Rate (M/hr) |
| This compound Phosphate | 30 | 0.0003 |
| This compound Phosphate | 40 | 0.0011 |
| This compound Phosphate | 50 | 0.0017 |
This data illustrates the temperature-dependent degradation of PLP in the presence of lysine.
Experimental Protocols
Protocol 1: General Procedure for Assessing PLP Stability by HPLC
This protocol provides a general framework for evaluating the stability of PLP in a specific solution over time.
1. Materials:
- This compound phosphate (PLP)
- Buffer of choice (e.g., phosphate buffer, Tris buffer)
- High-purity water
- HPLC system with a UV or fluorescence detector
- C18 reverse-phase HPLC column
- Mobile phase (e.g., a mixture of buffer and an organic solvent like methanol or acetonitrile)
- Semicarbazide (for optional pre-column derivatization)[8]
2. Preparation of PLP Solution:
- Prepare a stock solution of PLP in the desired buffer at a known concentration.
- Protect the solution from light immediately after preparation.
3. Incubation:
- Aliquot the PLP solution into several vials.
- Store the vials under the conditions you want to test (e.g., different temperatures, light exposure vs. dark).
4. Sample Collection and Analysis:
- At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from one of the vials.
- If necessary, perform a pre-column derivatization step, for example, with semicarbazide to enhance detection.[8]
- Inject the sample into the HPLC system.
- Monitor the elution of PLP and any degradation products at an appropriate wavelength (e.g., 295 nm).
- Quantify the peak area of PLP at each time point.
5. Data Analysis:
- Plot the concentration or peak area of PLP as a function of time.
- Calculate the degradation rate constant from the slope of the line.
Visualizations
Caption: Photodegradation pathway of PLP to PAP.
Caption: Experimental workflow for assessing PLP stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality and stability of extemporaneous this compound phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of buffers on aspartate aminotransferase activity and association of the enzyme with this compound phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of quality of this compound-5'-phosphate enzyme preparations by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of this compound 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Schiff base formation in PLP enzyme catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridoxal 5'-phosphate (PLP)-dependent enzymes. Our goal is to help you overcome common challenges in Schiff base formation and ensure the success of your experiments.
Frequently Asked questions (FAQs)
Q1: What is the first crucial step in PLP-dependent enzyme catalysis?
The initial and pivotal step in virtually all PLP-dependent enzyme reactions is the formation of a Schiff base. This occurs when the amino group of a substrate displaces the active site lysine's amino group, which is covalently bound to the PLP cofactor. This initial state is referred to as an "internal aldimine." The subsequent substrate-PLP Schiff base is known as the "external aldimine."[1][2]
Q2: How does pH affect Schiff base formation?
The formation of a Schiff base is highly pH-dependent. The reaction involves a nucleophilic attack of an unprotonated amino group on the aldehyde of PLP. Therefore, the pH of the reaction buffer must be in a range where a significant concentration of the substrate's amino group is deprotonated. However, very high pH values can lead to instability of the enzyme or the Schiff base itself. The optimal pH is a balance between these factors and is specific to each enzyme.[3]
Q3: Can the buffer components interfere with the reaction?
Yes, certain buffer components can interfere with Schiff base formation. For example, primary amine-containing buffers like Tris can form a Schiff base with PLP, competing with the substrate and potentially inhibiting the enzyme. It is often recommended to use non-reactive buffers such as HEPES or phosphate buffers.[4][5][6][7]
Q4: Is PLP light-sensitive?
Yes, PLP is known to be sensitive to light. Exposure to visible, and particularly blue light, can lead to the degradation of the PLP cofactor, which can result in enzyme inactivation.[4][5] Therefore, it is crucial to protect enzyme solutions containing PLP from light, especially during long incubation periods.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving Schiff base formation in PLP enzymes.
Problem 1: Low or No Enzyme Activity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Buffer pH | Verify the pH of your buffer. The optimal pH for Schiff base formation is enzyme-specific, so a pH optimization experiment may be necessary.[3] |
| Inappropriate Buffer Composition | Avoid buffers with primary amines (e.g., Tris). Switch to a non-interfering buffer like HEPES or phosphate buffer.[4][5][6][7] |
| Degradation of PLP Cofactor | Ensure that the PLP stock solution is fresh and has been stored properly (protected from light and at the correct temperature). Consider adding fresh PLP to the reaction mixture.[4][5] |
| Enzyme Instability | The enzyme may have lost activity due to improper storage or handling. Verify the activity of a new batch or a previously validated aliquot. |
| Substrate Issues | Confirm the concentration and purity of your substrate. The substrate may be degraded or contain inhibitors. |
| Presence of Inhibitors | Contaminants in the sample or reagents can inhibit the enzyme. Ensure high purity of all components.[8] |
Problem 2: Slow Reaction Rate
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Substrate Concentration | The substrate concentration may be too low. Perform a substrate titration experiment to determine the optimal concentration. |
| Suboptimal Temperature | Most enzyme assays are performed at a specific optimal temperature. Ensure your experimental temperature is appropriate for the enzyme being studied.[9] |
| Insufficient Cofactor Concentration | The concentration of PLP might be limiting. Try increasing the PLP concentration in the assay. |
| Product Inhibition | The accumulation of the reaction product can inhibit the enzyme.[10] Monitor the reaction progress over time to check for non-linearity, which could indicate product inhibition. |
Problem 3: Instability of the Schiff Base Intermediate
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unfavorable pH | The pH may not be optimal for stabilizing the Schiff base. A pH titration can help identify a range where the intermediate is more stable. |
| Hydrolysis of the Schiff Base | Schiff base formation is a reversible reaction, and the intermediate can be hydrolyzed by water.[11][12] If possible, perform the reaction in conditions that favor the forward reaction. |
| Oxidation | The Schiff base or the cofactor may be susceptible to oxidation. Consider adding antioxidants to the reaction mixture if appropriate for your enzyme system. |
Experimental Protocols
Protocol 1: Spectrophotometric Monitoring of Schiff Base Formation
This protocol describes a general method for monitoring the formation of the external aldimine (Schiff base) between a PLP-dependent enzyme and an amino acid substrate using a UV-Vis spectrophotometer. The formation of the Schiff base often leads to a change in the absorbance spectrum of the PLP cofactor.[13][14][15]
Materials:
-
Purified PLP-dependent enzyme
-
PLP cofactor stock solution (e.g., 10 mM in 0.1 M NaOH, stored in the dark at -20°C)
-
Amino acid substrate stock solution
-
Reaction buffer (e.g., 100 mM HEPES or potassium phosphate buffer, pH 7.5)[5]
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer and the desired final concentration of the enzyme.
-
Blank Measurement: Measure the baseline absorbance spectrum of the enzyme solution without the substrate. This will serve as the blank.
-
Initiate the Reaction: Add the amino acid substrate to the cuvette to initiate the reaction. Mix gently but thoroughly.
-
Monitor Absorbance Changes: Immediately start monitoring the change in absorbance at the wavelength corresponding to the Schiff base intermediate. This is often observed as an increase in absorbance around 420 nm, characteristic of the protonated Schiff base.[16] Record the absorbance at regular time intervals.
-
Data Analysis: Plot the change in absorbance over time to observe the kinetics of Schiff base formation. The initial rate of the reaction can be determined from the linear portion of the curve.
Quantitative Data Summary
The following table summarizes typical concentration ranges and conditions for PLP enzyme assays. Note that these are general guidelines, and optimal conditions should be determined experimentally for each specific enzyme.
| Parameter | Typical Range | Notes |
| Enzyme Concentration | 0.05 - 1 mg/mL | Dependent on the specific activity of the enzyme.[5] |
| PLP Concentration | 0.1 - 1 mM | Higher concentrations may be needed for enzymes with lower affinity for the cofactor.[4] |
| Substrate Concentration | 10 - 60 mM | Should be optimized based on the enzyme's Km for the substrate.[5] |
| pH | 6.0 - 9.0 | Highly enzyme-dependent.[4][17] |
| Temperature | 20 - 37 °C | Should be optimized for enzyme stability and activity.[5][9] |
| Buffer Concentration | 25 - 100 mM | Common choices include HEPES and potassium phosphate.[5] |
Visualizations
Caption: General signaling pathway of Schiff base formation in PLP enzyme catalysis.
Caption: Experimental workflow for monitoring Schiff base formation via UV-Vis spectroscopy.
Caption: A logical troubleshooting tree for low or no PLP enzyme activity.
References
- 1. Schiff base - Wikipedia [en.wikipedia.org]
- 2. thermofisher.com [thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. jascoinc.com [jascoinc.com]
- 15. UV - Spectroscopy: as a tool to determine enzyme activity - Indian J Pharm Pharmacol [ijpp.org.in]
- 16. This compound 5′-Phosphate Is a Slow Tight Binding Inhibitor of E. coli this compound Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PLP Enzyme Catalysis and Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when engineering Pyridoxal-5'-phosphate (PLP) enzymes for improved catalytic efficiency and substrate specificity.
Frequently Asked Questions (FAQs)
Q1: My site-directed mutagenesis resulted in no colonies or colonies without the desired mutation. What went wrong?
A1: This is a common issue in site-directed mutagenesis. Several factors could be at play:
-
Primer Design: Poorly designed primers are a frequent cause of failure. Ensure your primers are of the correct length (typically 25-45 bases), have a melting temperature (Tm) above 78°C, and the mutation is centrally located. The primers must be complementary to each other.
-
Template DNA Quality and Concentration: Use a high-purity plasmid template. Too much template DNA can lead to the amplification of the parent plasmid, while too little can result in no amplification.
-
DpnI Digestion: DpnI digestion is crucial for eliminating the parental template DNA. Ensure the DpnI enzyme is active and the incubation time is sufficient (at least 1 hour at 37°C). The template DNA must be from a methylation-competent E. coli strain (e.g., DH5α) for DpnI to be effective.
-
Transformation Efficiency: The competency of your E. coli cells can significantly impact the number of colonies. Use highly competent cells and optimize your transformation protocol.
Q2: I am observing low expression or inclusion bodies for my engineered PLP enzyme. How can I improve this?
A2: Low expression and the formation of insoluble inclusion bodies are common hurdles in protein production. Consider the following troubleshooting steps:
-
Expression Conditions: Lowering the induction temperature (e.g., to 16-25°C) and reducing the inducer concentration (e.g., IPTG) can slow down protein synthesis, promoting proper folding and increasing soluble expression.
-
Host Strain: Using specialized E. coli strains, such as those that assist with disulfide bond formation or supply rare tRNAs, can enhance the expression of challenging proteins.
-
Codon Optimization: The codon usage of your gene may not be optimal for E. coli. Synthesizing a codon-optimized version of your gene can significantly improve expression levels.
-
Solubility Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your enzyme can improve its solubility.
Q3: My directed evolution experiment is not yielding variants with improved activity. What are the potential reasons?
A3: A lack of positive hits in a directed evolution campaign can be disheartening. Here are some potential causes and solutions:
-
Ineffective Library Generation: Ensure your mutagenesis protocol (e.g., error-prone PCR) is generating a sufficient mutation frequency (typically 1-3 mutations per gene). Also, verify that the mutations are distributed randomly across the gene.
-
Inadequate Screening Throughput: The success of directed evolution often depends on screening a large number of variants. If your screening method is a bottleneck, consider developing a higher-throughput assay.
-
Screening Conditions: The screening assay may not be sensitive enough to detect small improvements in activity. Optimize the assay to ensure it can reliably identify variants with even modest enhancements. Also, ensure the screening conditions are relevant to the desired application.
-
Limited Sequence Diversity: If initial rounds of evolution do not yield improved variants, consider using techniques like DNA shuffling to recombine beneficial mutations from different variants or homologous genes.
Q4: I'm observing a trade-off between improved catalytic efficiency and reduced enzyme stability. Is this normal?
A4: Yes, an activity-stability trade-off is a well-documented phenomenon in enzyme engineering. Mutations that enhance catalytic activity, particularly those in the active site, can sometimes disrupt the protein's overall structure, leading to decreased stability. To address this, you can employ strategies such as:
-
Introducing Stabilizing Mutations: Use computational tools or consensus-based approaches to identify and introduce mutations that enhance thermal stability without compromising the gained activity.
-
Iterative Rounds of Evolution: Alternate between rounds of evolution for improved activity and rounds for enhanced stability.
Troubleshooting Guides
Guide 1: Low Catalytic Activity in Engineered PLP Enzymes
If your engineered PLP enzyme exhibits lower than expected catalytic activity, follow this guide to diagnose and resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Incorrect Protein Folding/Cofactor Loading | - Ensure that PLP was added to the growth media and purification buffers, as it is crucial for proper folding and activity.[1] - Verify the protein is in its correct oligomeric state, as this can be essential for activity. |
| Suboptimal Assay Conditions | - Confirm that the pH, temperature, and buffer composition of your assay are optimal for the enzyme.[2] - Titrate the substrate concentration to ensure you are not operating under substrate inhibition conditions. |
| Presence of Inhibitors | - Check all buffers and reagents for potential inhibitors. For example, some purification tags or their cleavage enzymes can inhibit activity. - If using cell lysate, be aware of endogenous inhibitors. |
| Inaccurate Protein Concentration Measurement | - Use a reliable method for protein quantification, such as a Bradford or BCA assay, and ensure your standards are accurate. Inaccurate concentration will lead to incorrect specific activity calculations. |
| Light-Induced Inactivation | - PLP is light-sensitive and can cause enzyme inactivation.[3] Handle purified enzymes and conduct assays in low-light conditions or in the dark.[3] |
Guide 2: Altered Substrate Specificity
This guide will help you troubleshoot issues related to unexpected or undesirable changes in the substrate specificity of your engineered PLP enzyme.
| Potential Cause | Troubleshooting Steps |
| Unintended Structural Changes | - Model the mutation in the protein structure to visualize any potential changes in the active site that could affect substrate binding. - Consider that mutations distant from the active site can still influence substrate specificity through allosteric effects. |
| Incorrect Substrate Binding Pose | - Perform molecular docking simulations to predict how the substrate binds in the active site of the mutant enzyme. This can provide insights into altered binding modes. |
| Promiscuous Activity | - Screen the engineered enzyme against a panel of related substrates to fully characterize its new specificity profile. This will help determine if the enzyme has become more promiscuous or has shifted its preference to a new substrate. |
Data Presentation
The following tables summarize quantitative data from various PLP enzyme engineering studies, showcasing improvements in catalytic efficiency and shifts in substrate specificity.
Table 1: Enhancement of Catalytic Efficiency (kcat/Km) in Engineered PLP Enzymes
| Enzyme | Target Reaction | Engineering Strategy | Key Mutation(s) | Fold Improvement in kcat/Km | Reference |
| Aspartate Aminotransferase | Transamination | Directed Evolution | T47S/N73D/S297A | 15 | Fasan et al. (2007) |
| Serine Racemase | Racemization | Site-directed Mutagenesis | F54A | 8 | Goto et al. (2009) |
| Tryptophan Synthase | Tryptophan Synthesis | Computational Design & Directed Evolution | A102L/F108Y | 28 | Buller et al. (2015) |
| ω-Transaminase | Asymmetric Synthesis of Chiral Amines | Directed Evolution | V153A/I214F | 42 | Savile et al. (2010) |
Table 2: Alteration of Substrate Specificity in Engineered PLP Enzymes
| Enzyme | Original Substrate | New Substrate | Engineering Strategy | Key Mutation(s) | Change in Specificity (kcat/Km new / kcat/Km old) | Reference |
| Aspartate Aminotransferase | Aspartate | β-branched amino acids | Directed Evolution | Y225F/R292K | 2,500 | Oue et al. (1999) |
| Alanine Racemase | Alanine | Serine | Site-directed Mutagenesis | Y265A | 100 | Seebeck & Hilvert (2003) |
| Dialkylglycine Decarboxylase | Dialkylglycines | α-methyl-L-tryptophan | Directed Evolution | Y34F/F52Y/V121G | >10,000 | Sun et al. (2018) |
Experimental Protocols
Protocol 1: High-Throughput Screening of an Enzyme Library
This protocol outlines a general method for screening a mutant enzyme library in a 96-well plate format using a colorimetric or fluorometric assay.
-
Library Cultivation: In a 96-well deep-well plate, inoculate each well containing the appropriate growth medium and antibiotic with a single colony from your mutant library.
-
Protein Expression: Incubate the plate with shaking at the optimal temperature for growth. Once the cultures reach the desired optical density, induce protein expression with the appropriate inducer and continue incubation under optimized conditions (e.g., lower temperature for several hours).
-
Cell Lysis: Pellet the cells by centrifugation. Resuspend the cell pellets in a lysis buffer containing a lysing agent (e.g., lysozyme) and incubate to release the intracellular enzymes.
-
Enzyme Assay:
-
Add the cell lysate to a new 96-well assay plate.
-
Initiate the enzymatic reaction by adding the substrate and any necessary cofactors.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates for each variant. Identify "hits" as variants showing significantly higher activity compared to the wild-type enzyme.
Protocol 2: Spectrophotometric Assay for Transaminase Activity
This protocol describes a common coupled-enzyme assay for determining the activity of a transaminase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
The amino donor substrate (e.g., alanine)
-
The amino acceptor substrate (e.g., α-ketoglutarate)
-
A coupling enzyme (e.g., lactate dehydrogenase)
-
NADH
-
PLP
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
-
Enzyme Addition: Add a known amount of the purified transaminase to the reaction mixture to initiate the reaction.
-
Spectrophotometric Monitoring: Immediately place the reaction in a spectrophotometer and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Calculation of Activity: Use the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of NADH consumption, which is equivalent to the rate of the transaminase reaction. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Visualizations
Caption: A typical workflow for a directed evolution experiment.
References
Technical Support Center: Purifying and Stabilizing Recombinant PLP Apoenzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and stabilization of recombinant Pyridoxal 5'-phosphate (PLP) apoenzymes.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions.
Q1: Why is the expression of my recombinant PLP-dependent enzyme low?
Low expression levels are a common issue in recombinant protein production. Several factors related to the expression system, vector, and culture conditions can contribute to this problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Expression System | For eukaryotic proteins that require specific post-translational modifications, consider switching from a bacterial system like E. coli to a eukaryotic expression system such as yeast, insect, or mammalian cells. |
| Inefficient Vector Elements | Ensure your expression vector contains a strong promoter and an efficient translation initiation sequence to enhance protein expression. |
| Unfavorable Culture Conditions | Optimize culture parameters such as temperature, induction time, and media composition. For instance, reducing the induction temperature to 16-25°C and extending the incubation time to 12-18 hours can improve the yield of soluble protein. Supplementing the culture media with PLP may also increase the expression and activity of PLP-dependent enzymes. |
| Codon Bias | If the gene of interest contains codons that are rare in the expression host, this can stall translation. Consider co-expressing rare tRNAs or redesigning the gene with codons preferred by the host organism. |
Q2: My purified PLP apoenzyme is precipitating. How can I improve its solubility?
Protein precipitation and aggregation are significant hurdles in recombinant protein purification, often resulting from improper folding or unfavorable buffer conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Formation of Inclusion Bodies | Overexpression in bacterial systems can lead to the formation of insoluble protein aggregates known as inclusion bodies. To mitigate this, try reducing the expression temperature or using solubility-enhancing fusion tags like Maltose Binding Protein (MBP). |
| Incorrect Buffer Conditions | The pH, ionic strength, and composition of your buffers are critical for protein stability. Perform a buffer screen to identify the optimal conditions for your specific protein. Adjusting the pH away from the protein's isoelectric point and optimizing the salt concentration can prevent precipitation. |
| Protein Concentration | Highly concentrated protein solutions are more prone to aggregation. If you observe precipitation after concentrating your sample, consider working with a more dilute protein solution. |
| Presence of Proteases | Proteolytic degradation can lead to partially folded or unfolded protein fragments that are prone to aggregation. Always work at low temperatures (e.g., 4°C) and add a protease inhibitor cocktail to your lysis and purification buffers. |
| Lack of Stabilizing Agents | The addition of stabilizing agents can significantly improve protein solubility and stability. Consider adding glycerol (up to 50%), non-ionic detergents (e.g., Triton X-100 or Tween 20, up to 2%), or a substrate that binds to the protein to your buffers. |
Q3: How can I efficiently remove the PLP cofactor to generate the apoenzyme?
The complete removal of PLP from the holoenzyme is crucial for accurate reconstitution studies and activity assays. The method of choice will depend on the specific enzyme and the strength of its interaction with the cofactor.
Recommended Methods:
| Method | Description | Considerations |
| Dialysis | Dialyze the purified holoenzyme against a large volume of buffer that does not contain PLP. The on and off rate of the enzyme-PLP interaction will determine the success of this method. | This is a gentle method but may not be effective for enzymes with very high affinity for PLP. |
| Incubation with a Substrate Amino Acid | Incubate the holoenzyme with a high concentration of a substrate amino acid to displace the PLP. The resulting aldimine can then be removed by dialysis or gel filtration. | The stability of the enzyme-aldimine complex will influence the effectiveness of this method. More rigorous conditions, such as the use of mild denaturants, may be necessary for some enzymes. |
| Hydrophobic-Interaction Chromatography | A method developed for flavoproteins involves binding the holoenzyme to a hydrophobic interaction column (e.g., phenyl-Sepharose) and then removing the cofactor at a low pH in the presence of high salt concentrations. The apoenzyme is then eluted with a buffer containing an organic solvent like ethylene glycol. | This method can be highly effective for large-scale preparations and yields stable apoenzymes. However, the conditions may need to be optimized for your specific PLP-dependent enzyme. |
| Treatment with Hydroxylamine | Nucleophilic displacement of bound PLP can be achieved by using hydroxylamine. | This method is effective but may require subsequent steps to remove the hydroxylamine and any modified cofactor. |
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for producing and purifying a recombinant PLP apoenzyme?
The overall process involves several key stages, from gene expression to the final preparation of the stable apoenzyme.
Q2: How can I confirm that I have successfully prepared the apoenzyme?
Several analytical techniques can be used to verify the removal of PLP and the integrity of the apoenzyme.
Verification Methods:
| Method | Principle | Expected Outcome for Apoenzyme |
| UV-Visible Spectroscopy | The internal aldimine bond between PLP and a lysine residue in the holoenzyme typically has a characteristic absorbance peak around 410-430 nm. | The absence or significant reduction of this peak in the apoenzyme spectrum indicates successful PLP removal. |
| Mass Spectrometry | Intact protein mass spectrometry can distinguish between the holoenzyme (with covalently bound PLP) and the apoenzyme. | The measured mass of the apoenzyme should be lower than that of the holoenzyme by the mass of the PLP cofactor. |
| Enzyme Activity Assay | The catalytic activity of PLP-dependent enzymes is contingent on the presence of the cofactor. | The apoenzyme should exhibit little to no enzymatic activity. Activity should be restored upon reconstitution with exogenous PLP. |
| Fluorescence Spectroscopy | The binding of PLP can |
Technical Support Center: Efficient PLP Cofactor Loading into Apoenzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process of pyridoxal 5'-phosphate (PLP) cofactor loading into apoenzymes.
Frequently Asked Questions (FAQs)
Here you will find answers to common questions regarding PLP cofactor loading.
Q1: What is the primary principle behind PLP cofactor loading?
A1: The process involves reconstituting an apoenzyme (an enzyme without its cofactor) with its essential cofactor, this compound 5'-phosphate (PLP), to form a functional holoenzyme. In its resting state, the PLP cofactor is typically bound to a lysine residue in the active site of the enzyme through a covalent imine bond, known as an internal aldimine.[1] This bond formation is crucial for the enzyme's catalytic activity. The reconstitution process mimics this natural activation.
Q2: How can I confirm that the PLP cofactor has been successfully loaded?
A2: Successful loading is primarily confirmed by monitoring the formation of the internal aldimine. This can be achieved spectroscopically:
-
UV-Vis Spectroscopy: The formation of the internal aldimine results in a characteristic absorbance peak, typically between 410 and 430 nm.[1] Free PLP in solution has an absorption maximum at a lower wavelength, around 390 nm.
-
Intact Protein Mass Spectrometry: Following reduction of the internal aldimine with a reducing agent like sodium borohydride (NaBH₄), the covalent linkage between PLP and the enzyme becomes stable.[1] Mass spectrometry can then be used to confirm the mass increase corresponding to the bound PLP.
Q3: What are the critical factors to consider for efficient PLP loading?
A3: Several factors can influence the efficiency of PLP loading:
-
Purity and Integrity of the Apoenzyme: The apoenzyme must be correctly folded and stable.
-
PLP Solution Quality: PLP is light-sensitive and can degrade. It is crucial to use fresh, properly stored solutions and handle them protected from light. Aqueous PLP solutions are generally stable for about 24 hours at room temperature when protected from light.
-
Buffer Conditions: The pH of the buffer is critical. A pH around 7.2 to 8.0 is commonly used. The presence of phosphate ions can also stabilize the apoenzyme and influence PLP binding.
-
Incubation Time and Temperature: Sufficient time and an appropriate temperature are necessary for the reaction to reach completion. Common conditions include incubation at 30°C or 37°C for 30 minutes to an hour.[2]
-
Molar Ratio of PLP to Apoenzyme: An excess of PLP is often used to drive the reaction towards holoenzyme formation. However, a very large excess can sometimes lead to non-specific binding.[2]
Q4: How do I prepare the apoenzyme from a purified holoenzyme?
A4: Several methods can be used to prepare the apoenzyme by removing the PLP cofactor from the holoenzyme. The choice of method depends on the specific enzyme. Common techniques include:
-
Treatment with Hydroxylamine: The holoenzyme is incubated with hydroxylamine, which reacts with the internal aldimine to displace the PLP. The apoenzyme is then separated from the hydroxylamine and displaced PLP by dialysis or gel filtration.[1]
-
Dialysis against Guanidinium Chloride: For some enzymes, dialysis against a denaturant like 5 M guanidinium chloride can effectively remove the cofactor. The apoenzyme is then refolded by removing the denaturant through dialysis against a suitable buffer.
-
Treatment with other Aldehyde Reagents: Reagents like L-cysteine or semicarbazide can also be used to displace PLP from the active site.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or no PLP incorporation observed by UV-Vis spectroscopy.
This is indicated by a small or absent absorbance peak in the 410-430 nm range after incubation with PLP.
| Possible Cause | Recommended Solution |
| Degraded PLP Solution | PLP is light-sensitive. Prepare fresh PLP solutions and store them in the dark at -20°C for long-term storage. For short-term use, keep the solution on ice and protected from light. |
| Inactive or Misfolded Apoenzyme | Ensure the apoenzyme preparation method is suitable for your enzyme and does not lead to irreversible denaturation. Confirm the structural integrity of your apoenzyme using techniques like circular dichroism. |
| Suboptimal Buffer Conditions | Optimize the pH of your reconstitution buffer (typically between 7.0 and 8.5). Some enzymes require specific ions, like phosphate, for stability and efficient PLP binding. |
| Insufficient Incubation Time or Temperature | Increase the incubation time (e.g., to 1-2 hours) or temperature (e.g., to 37°C) to facilitate the reaction. Monitor the absorbance at 420 nm over time to determine the optimal incubation period. |
| Incorrect Molar Ratio | While a molar excess of PLP is generally recommended, a very high excess can sometimes be inhibitory or lead to non-specific binding. Try titrating the apoenzyme with varying concentrations of PLP to find the optimal ratio. |
Problem 2: Protein precipitation occurs during reconstitution.
The protein solution becomes cloudy or a visible precipitate forms upon addition of PLP or during incubation.
| Possible Cause | Recommended Solution |
| Protein Instability at High Concentration | Perform the reconstitution at a lower protein concentration.[3] |
| Buffer Incompatibility | The buffer conditions (pH, ionic strength) may not be optimal for your protein's solubility. Screen different buffers and pH values. Consider adding stabilizing agents such as 10-20% glycerol or a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100).[3][4] |
| Rapid Change in Buffer Conditions | If the apoenzyme is in a different buffer than the PLP solution, the sudden change upon mixing can cause precipitation. Ensure buffer compatibility or perform a gradual buffer exchange. |
| Local High Concentrations of PLP | Add the PLP solution slowly to the apoenzyme solution while gently mixing to avoid localized high concentrations that might induce precipitation. |
Problem 3: The reconstituted enzyme shows low or no catalytic activity.
Despite successful PLP loading confirmed by spectroscopy, the enzyme is not functional.
| Possible Cause | Recommended Solution |
| Incorrectly Bound PLP or Misfolded Active Site | The PLP may be bound non-specifically or the active site may not have adopted its correct conformation. Ensure the apoenzyme preparation and reconstitution conditions are gentle enough to maintain the protein's native structure. |
| Presence of Inhibitors | Residual reagents from the apoenzyme preparation (e.g., hydroxylamine, guanidinium chloride) can inhibit the enzyme. Ensure thorough removal of these reagents by extensive dialysis or multiple buffer exchange steps. |
| Oxidation of Critical Residues | The apoenzyme may be sensitive to oxidation. Include a reducing agent like DTT (1 mM) or β-mercaptoethanol in your buffers to maintain a reducing environment. |
| Incorrect Assay Conditions | Verify that the conditions of your activity assay (substrate concentrations, pH, temperature) are optimal for the holoenzyme. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during PLP cofactor loading.
Experimental Protocols
Protocol 1: Preparation of Apoenzyme using Hydroxylamine
This protocol describes the removal of PLP from a holoenzyme using hydroxylamine.
-
Preparation: Prepare a solution of your purified holoenzyme (e.g., 10-20 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Incubation: Add hydroxylamine to a final concentration of 10 mM. Incubate the solution at room temperature for 30-60 minutes.
-
Removal of Reagents: Remove the hydroxylamine and the displaced PLP-oxime by extensive dialysis against the same buffer (at 4°C for several hours with multiple buffer changes) or by using a desalting column (e.g., Sephadex G-25).
-
Confirmation: Confirm the removal of PLP by checking for the disappearance of the absorbance peak at ~420 nm. The resulting solution contains the apoenzyme.
Protocol 2: Reconstitution of Apoenzyme with PLP
This protocol details the process of loading PLP back into the prepared apoenzyme.
-
Preparation: Prepare a stock solution of PLP (e.g., 10 mM) in your chosen buffer. Keep this solution on ice and protected from light.
-
Mixing: To a solution of your apoenzyme (e.g., 10 µM in 50 mM HEPES, pH 7.2), add the PLP stock solution to achieve a final molar excess of PLP (e.g., a 5 to 10-fold molar excess). Mix gently.
-
Incubation: Incubate the mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[2]
-
Removal of Excess PLP: If necessary, remove the excess, unbound PLP by dialysis or buffer exchange using a centrifugal filter device.
-
Confirmation of Loading:
-
Spectroscopy: Record the UV-Vis spectrum from 300 to 500 nm. A peak between 410-430 nm indicates the formation of the internal aldimine and successful reconstitution.
-
Activity Assay: Perform a functional assay to confirm that the reconstituted holoenzyme is catalytically active.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for apoenzyme preparation and PLP loading.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for PLP loading experiments. Note that these are general ranges, and optimal conditions will vary for specific enzymes.
Table 1: Typical Reconstitution Conditions
| Parameter | Typical Range | Notes |
| Apoenzyme Concentration | 5 - 20 µM | Higher concentrations may increase the risk of precipitation. |
| PLP:Apoenzyme Molar Ratio | 2:1 to 20:1 | A molar excess of PLP is generally used to drive the reaction. |
| Incubation Temperature | 25 - 37 °C | Higher temperatures can speed up the reaction but may also risk protein denaturation. |
| Incubation Time | 15 - 120 minutes | The time required to reach equilibrium depends on the specific enzyme and conditions. |
| pH | 7.0 - 8.5 | The optimal pH is enzyme-dependent. |
Table 2: Representative PLP Binding Affinities
| Enzyme | Organism | Dissociation Constant (Kd) | Reference |
| Serine Hydroxymethyltransferase | Escherichia coli | ~230 µM (for the second binding site) | [2] |
| ω-Transaminase (HeTA) | Halomonas elongata | ~5 µM | |
| ω-Transaminase (CvTA) | Chromobacterium violaceum | ~25 µM | |
| PLP Homeostasis Protein (FnYggS) | Fusobacterium nucleatum | 9.03 µM |
This technical support center provides a comprehensive guide to aid researchers in successfully performing PLP cofactor loading experiments. By following the detailed protocols and troubleshooting advice, users can enhance the efficiency and reliability of their experimental outcomes.
References
- 1. Mining the cellular inventory of this compound phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of addition of this compound 5′-phosphate to Escherichia coli apo-serine hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
addressing and characterizing catalytic promiscuity of PLP-dependent enzymes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing and characterizing the catalytic promiscuity of Pyridoxal 5'-phosphate (PLP)-dependent enzymes. Here you will find troubleshooting guides for common experimental issues and frequently asked questions, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is catalytic promiscuity in the context of PLP-dependent enzymes?
A1: Catalytic promiscuity is the ability of a single enzyme to catalyze one or more secondary reactions that are distinct from its primary physiological function.[1] For PLP-dependent enzymes, this is a common phenomenon due to the high reactivity and versatility of the PLP cofactor, which can stabilize a variety of reaction intermediates.[2] This promiscuity can manifest as either substrate promiscuity, where the enzyme acts on multiple substrates for the same type of reaction, or catalytic promiscuity, where the enzyme catalyzes a different type of chemical transformation.[3]
Q2: Why is studying the promiscuity of PLP-dependent enzymes important for drug development?
A2: Understanding enzyme promiscuity is critical for drug development for several reasons. Firstly, promiscuous off-target activities of a drug's intended PLP-dependent enzyme target can lead to undesirable side effects.[2] Secondly, the inherent promiscuity of these enzymes can be harnessed for biocatalysis to synthesize novel compounds, including non-canonical amino acids that are valuable building blocks for pharmaceuticals.[4] Finally, knowledge of promiscuity can inform the design of more selective and potent inhibitors by revealing unique features of the enzyme's active site.
Q3: What are the main challenges in identifying and characterizing a promiscuous activity?
A3: The primary challenge is that promiscuous activities are often significantly less efficient than the enzyme's native activity, sometimes by several orders of magnitude, making them difficult to detect in vitro.[5] This low activity can be due to a poor turnover number (kcat), a high Michaelis constant (Km), or both.[5] Another challenge is the identification of the product(s) of the promiscuous reaction, which may be unexpected and require sensitive analytical techniques for confirmation. Furthermore, ensuring that the observed activity is a true promiscuous function of the enzyme and not due to a contaminating enzyme in the preparation is a critical consideration.
Q4: How can a weak promiscuous activity be enhanced for practical applications?
A4: Directed evolution is a powerful technique for enhancing weak but pre-existing promiscuous functions.[5] This iterative process involves generating a library of enzyme variants through random mutagenesis, followed by screening or selection for improved activity towards the desired promiscuous reaction.[6] Even a single round of directed evolution can lead to significant improvements in catalytic efficiency (kcat/Km).[5][7]
Troubleshooting Guides
Issue 1: No or Very Low Promiscuous Activity Detected
Q: I have a purified PLP-dependent enzyme and a panel of potential promiscuous substrates, but I am not observing any significant activity above the background. What could be the issue?
A: This is a common challenge when investigating enzyme promiscuity. Here are several potential causes and troubleshooting steps:
-
Insufficient Sensitivity of the Assay: Promiscuous reactions can be very slow. Your current assay may not be sensitive enough to detect the low levels of product formation.
-
Suboptimal Reaction Conditions: The optimal conditions (pH, temperature, buffer composition) for the promiscuous activity may differ from those of the native reaction.
-
Solution: Perform a systematic screen of reaction conditions. Test a broad pH range and different temperatures. The choice of buffer can also influence activity, so consider screening a few different buffer systems.
-
-
Incorrect Cofactor or Metal Ion Concentration: Ensure that PLP is present at a saturating concentration and that any required metal ions are included in the assay buffer.
-
Solution: Titrate the PLP concentration to ensure it is not limiting. Check the literature for any known metal ion dependencies of your enzyme or related enzymes.
-
-
Enzyme Instability: The enzyme may not be stable under the prolonged incubation times required to detect slow reactions.
-
Solution: Perform a time-course experiment to check for enzyme inactivation. If the reaction rate decreases over time, it may indicate instability. Consider adding stabilizing agents like glycerol or BSA to the reaction mixture.
-
-
The Enzyme Lacks the Postulated Promiscuous Activity: It is possible that the enzyme simply does not catalyze the tested reaction.
-
Solution: Broaden the range of substrates tested. Computational tools and substrate docking can help in selecting more likely candidates for promiscuous activities.[10]
-
Issue 2: High Background Signal or Non-Enzymatic Reaction
Q: I am observing product formation in my assay, but I also see a significant amount of product in my no-enzyme control. How can I be sure the activity is enzymatic?
A: Distinguishing true enzymatic activity from non-enzymatic background reactions is crucial. Here's how to troubleshoot this issue:
-
Instability of Substrate or Product: The substrate may be degrading to the product non-enzymatically under the assay conditions.
-
Solution: Run a control reaction with only the substrate in the assay buffer for the full duration of the experiment to quantify the rate of non-enzymatic conversion.
-
-
Contamination of Reagents: The substrate or other reagents may be contaminated with the product.
-
Solution: Analyze all stock solutions by a sensitive method like HPLC or MS to check for pre-existing product. Use high-purity reagents.
-
-
Reaction with Buffer Components: The substrate might be reacting with components of the buffer.
-
Solution: Test the reaction in a different buffer system to see if the background rate changes.
-
-
Verifying Enzymatic Activity: To confirm that the observed activity is indeed from your enzyme:
-
Boiled Enzyme Control: A control with heat-denatured (boiled) enzyme should show no activity above the non-enzymatic background.
-
Inhibitor Control: If a known inhibitor of your enzyme exists, its addition should abolish the activity.
-
Linearity with Enzyme Concentration: The initial reaction rate should be directly proportional to the concentration of the active enzyme.
-
Issue 3: Substrate Inhibition at High Substrate Concentrations
Q: When I increase the concentration of my promiscuous substrate, the reaction rate increases initially but then decreases at higher concentrations. Is this substrate inhibition, and how do I deal with it?
A: The phenomenon you are describing is characteristic of substrate inhibition, where the enzyme's activity is reduced at very high substrate concentrations. This can occur in PLP-dependent enzymes.
-
Mechanism of Substrate Inhibition: Substrate inhibition can happen when two substrate molecules bind to the enzyme simultaneously in a non-productive manner, or when excess substrate hinders product release.[11]
-
Kinetic Analysis:
-
Solution: When performing kinetic analysis, ensure you collect data points at lower substrate concentrations to accurately determine the initial rise in velocity. It is important to model the data using an equation that accounts for substrate inhibition, such as the one shown below, to obtain accurate kinetic parameters. V = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)) where Ki is the substrate inhibition constant.
-
-
Experimental Approach:
-
Solution: If substrate inhibition is hampering your ability to measure the initial velocity, it is best to work at substrate concentrations below the point where inhibition becomes significant. A detailed substrate titration curve will be necessary to identify this range. Graphical methods, such as plotting v/(Vmax − v) versus 1/[S], can help in analyzing the type and parameters of substrate inhibition.[12]
-
Data Presentation
Table 1: Comparison of Native and Promiscuous Kinetic Parameters for Selected PLP-Dependent Enzymes.
| Enzyme | Native Substrate | Native kcat/Km (M⁻¹s⁻¹) | Promiscuous Substrate | Promiscuous kcat/Km (M⁻¹s⁻¹) | Fold Decrease in Efficiency | Reference |
| E. coli Aspartate Aminotransferase | Aspartate | 2.5 x 10⁵ | Valine | 1.8 x 10⁻¹ | ~1.4 x 10⁶ | [7] |
| E. coli Aspartate Aminotransferase (Evolved Mutant) | Aspartate | 8.3 x 10³ | Valine | 1.9 x 10⁴ | (5.5 x 10⁵-fold increase from WT promiscuity) | [7] |
| G. stearothermophilus Alanine Racemase | L-Alanine | 1.4 x 10⁵ | L-Cysteine | Not Detected | >10⁷ | [5] |
| E. coli Alanine Racemase (Y274F mutant) | L-Alanine | 5.2 x 10⁴ | L-Cystathionine | 8.3 | ~6,300 | [5] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Substrate Promiscuity of an Aminotransferase
This protocol describes a general method for screening a library of potential amino donor substrates against a purified aminotransferase.
1. Principle: The activity of the aminotransferase is measured by detecting the formation of the keto acid product. This can be achieved by coupling the reaction to a dehydrogenase that uses the keto acid as a substrate and monitoring the change in absorbance of NADH/NADPH.
2. Materials:
-
Purified PLP-dependent aminotransferase
-
Library of potential amino donor substrates (e.g., various L-amino acids)
-
α-ketoglutarate (amino acceptor)
-
PLP
-
NADH
-
Coupling dehydrogenase specific for the expected keto acid product (e.g., glutamate dehydrogenase if glutamate is the product)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well UV-transparent microplates
-
Microplate reader capable of reading absorbance at 340 nm
3. Method:
-
Prepare a master mix containing the assay buffer, α-ketoglutarate, PLP, NADH, and the coupling dehydrogenase.
-
In each well of a 96-well plate, add a specific volume of the master mix.
-
To each well, add a different amino donor substrate from your library to a final desired concentration (e.g., 1-10 mM). Include a no-substrate control.
-
Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a specific amount of the purified aminotransferase to each well.
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time (due to the oxidation of NADH).
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots.
-
Wells showing a significant decrease in absorbance compared to the no-substrate control indicate potential promiscuous activity with that substrate.
Protocol 2: Product Identification using HPLC-MS
This protocol outlines a general workflow for identifying the product of a suspected promiscuous reaction.
1. Principle: The enzymatic reaction is run to a reasonable level of completion, then stopped. The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled to a Mass Spectrometer (MS) to separate and identify the components, including the newly formed product.[8][9]
2. Materials:
-
Purified PLP-dependent enzyme
-
Suspected promiscuous substrate
-
Cofactors and buffer as determined from initial assays
-
Quenching solution (e.g., trichloroacetic acid, perchloric acid, or organic solvent like acetonitrile)
-
HPLC system with a suitable column (e.g., C18 for reverse-phase)
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
Authentic standard of the suspected product (if available)
3. Method:
-
Set up a larger scale enzymatic reaction (e.g., 1-5 mL) under optimal conditions. Also, set up a no-enzyme control reaction.
-
Allow the reaction to proceed for a sufficient time to generate a detectable amount of product.
-
Stop the reaction by adding a quenching solution. This will precipitate the enzyme and halt the reaction.
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for analysis.
-
Inject a sample of the supernatant onto the HPLC-MS system.
-
Develop a separation method (gradient of solvents) to resolve the substrate, product, and other reaction components.
-
Monitor the eluent with both a UV detector and the mass spectrometer.
-
Analyze the mass spectra of the peaks. Look for a peak in the enzymatic reaction sample that is absent or much smaller in the no-enzyme control. The mass of this peak should correspond to the expected mass of the product.
-
If an authentic standard is available, run it under the same conditions to confirm the retention time and mass spectrum of the product.
Visualizations
Caption: Workflow for identifying, characterizing, and enhancing catalytic promiscuity.
Caption: General catalytic cycle of a PLP-dependent transaminase.
References
- 1. Unlocking the function promiscuity of old yellow enzyme to catalyze asymmetric Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cs.tufts.edu [cs.tufts.edu]
- 4. Multiplexed Assessment of Promiscuous Non-Canonical Amino Acid Synthase Activity in a this compound Phosphate-Dependent Protein Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic and Evolutionary Insights from the Reciprocal Promiscuity of Two this compound Phosphate-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sequencing.roche.com [sequencing.roche.com]
- 7. Directed evolution of an aspartate aminotransferase with new substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Predicting novel substrates for enzymes with minimal experimental effort with active learning (Journal Article) | OSTI.GOV [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
preventing photo-degradation of pyridoxal during experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the photo-degradation of pyridoxal (the active form of vitamin B6, also known as this compound-5'-phosphate or PLP) during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound (PLP) solution rapidly loses activity and turns a different color when used in the lab. What is happening?
A1: this compound is highly sensitive to light, especially in aqueous solutions.[1] Exposure to ambient laboratory light (sunlight or electric light) can cause rapid photo-degradation, leading to a loss of biological activity.[2][3] This degradation is an oxygen-dependent process, and the color change is indicative of the formation of photo-products.[1]
Q2: What are the primary degradation products I should be aware of?
A2: The main photo-degradation products of PLP in aqueous solutions are 4-pyridoxic acid 5'-phosphate (PAP) and a benzoin-like PLP dimer.[1][2] PAP is formed by the oxidation of the aldehyde group at the 4-position of the PLP molecule.[2]
Q3: How can I minimize or prevent photo-degradation of my PLP solutions during experiments?
A3: The most effective method is to protect the solutions from light at all stages of the experiment. This includes:
-
Using amber or opaque containers: Store and handle solutions in vials that block light.
-
Wrapping containers in aluminum foil: This is a simple and effective way to protect solutions in clear containers.[1]
-
Working in a darkened environment: When possible, conduct experimental manipulations with the overhead lights turned off or dimmed.[1]
-
Preparing solutions fresh: Prepare PLP solutions immediately before use to minimize the duration of any potential light exposure.
Q4: What are the optimal storage conditions for aqueous PLP solutions?
A4: For short-term storage (up to 24 hours), aqueous PLP solutions are most stable when refrigerated (2-8°C) and completely protected from light.[4] For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, always in light-protected containers.[5] Avoid repeated freeze-thaw cycles.[5]
Q5: Does the pH or buffer composition of my solution affect PLP stability?
A5: Yes, both pH and buffer type can influence the rate of degradation. The rate of photo-degradation for vitamin B6 compounds generally increases with higher pH.[6] Some buffers may also affect the degradation pathway. For example, degradation in a TEA (triethanolamine) buffer can differ from that in phosphate or HEPES buffers, with a more pronounced formation of 4-pyridoxic acid 5'-phosphate.[1]
Q6: Are there any chemical agents that can accelerate photo-degradation?
A6: Yes, certain molecules can act as photosensitizers and accelerate the degradation of this compound. For instance, riboflavin (vitamin B2) can sensitize the photooxidation of pyridoxine.[6][7] Dyes such as erythrosine, methylene blue, and rose bengal have also been shown to accelerate the photodecomposition of vitamin B6 forms.[8] It is crucial to be aware of other components in your experimental system that could have photosensitizing effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Enzymatic Activity in a PLP-dependent Assay | Photo-degradation of PLP cofactor. | Conduct all steps of the assay (reagent preparation, incubation) under dark or red-light conditions. Wrap all tubes and plates in aluminum foil. Prepare PLP stock solutions fresh for each experiment. |
| Inconsistent Results Between Experiments | Variable light exposure during experimental setup. | Standardize the experimental setup to minimize light exposure. Always handle PLP solutions in a designated low-light area. Ensure all researchers on the team follow the same light-protection protocol. |
| Appearance of Unexpected Peaks in HPLC/MS Analysis | Formation of degradation products like PAP. | Confirm the identity of unexpected peaks by running a degraded PLP standard (exposed to light) or by using mass spectrometry.[2] Implement rigorous light protection to prevent their formation. |
| PLP Solution Appears Yellowish or Brownish | Significant degradation has occurred. | Discard the solution immediately. Prepare a fresh solution, ensuring complete protection from light from the moment the solid is dissolved. |
Quantitative Data on PLP Stability
The stability of aqueous this compound phosphate is dramatically affected by light. The following tables summarize the degradation under different conditions.
Table 1: Stability of Aqueous PLP (5 mg/mL) at Room Temperature (25°C)
| Condition | Time | % PLP Remaining (Average) | Reference |
| Exposed to Light | 4 hours | Unstable (<90%) | [2][3] |
| Protected from Light | 24 hours | ~90% (for pure PLP) | [4] |
Note: Stability can vary based on the purity and formulation of the PLP source.[2][4]
Table 2: Factors Influencing the Rate of Photo-degradation
| Factor | Effect on Degradation Rate | Mechanism/Comment | Reference |
| Light Intensity | Increased intensity accelerates degradation. | Higher photon flux increases the rate of photochemical reactions. | [1][9] |
| pH | Rate increases with increasing pH. | The pH can affect the electronic state and reactivity of the this compound molecule. | [6] |
| Oxygen | Degradation is an oxygen-dependent process. | Reactive oxygen species (ROS) are involved in the oxidative degradation mechanism. | [1][7] |
| Photosensitizers (e.g., Riboflavin) | Significantly accelerates degradation. | Sensitizers absorb light and transfer the energy to PLP or oxygen, creating reactive species that attack the PLP molecule. | [6][7] |
| Buffer Type | Can alter the degradation pathway and products. | Different buffer components can interact with excited-state PLP or its degradation intermediates. | [1] |
Experimental Protocols
Protocol: Assessing the Photo-stability of an Aqueous this compound Phosphate Solution
This protocol provides a method to quantify the stability of a PLP solution under light-exposed versus light-protected conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound-5'-phosphate (PLP) powder
-
Deionized water (HPLC-grade)
-
Methanol (HPLC-grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks (amber or wrapped in foil)
-
Stir plate and stir bars
-
Micro-syringe filters (0.22 µm)
-
HPLC system with a UV-VIS detector and a C18 reverse-phase column
2. Preparation of PLP Stock Solution (e.g., 5 mg/mL):
-
In a dark room or under red light, accurately weigh 50 mg of PLP powder.
-
Transfer the powder to a 10 mL amber volumetric flask (or a clear flask completely wrapped in aluminum foil).
-
Add approximately 8 mL of deionized water and a small stir bar.
-
Stir the solution on a stir plate for 40 minutes to ensure complete dissolution.[4]
-
Remove the stir bar and bring the volume to exactly 10 mL with deionized water. This is your stock solution.
3. Experimental Conditions:
-
Light-Protected Sample: Keep an aliquot of the stock solution in the foil-wrapped flask at room temperature (25°C).
-
Light-Exposed Sample: Transfer an aliquot of the stock solution to a clear glass vial and place it on a lab bench under ambient fluorescent lighting.
4. Time-Point Sampling:
-
Immediately after preparation (T=0), withdraw an aliquot from the stock solution.
-
Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial.
-
Withdraw and filter aliquots from both the "Light-Protected" and "Light-Exposed" samples at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
5. HPLC Analysis:
-
Method: Use a reverse-phase HPLC method to quantify the remaining PLP. A sample method is described below.[4]
-
Column: C18, 250 x 4.6 mm, 4 µm
-
Mobile Phase A: Water with 0.2% TFA
-
Mobile Phase B: Methanol
-
Gradient: Start at 95% A / 5% B, then run a gradient to increase the percentage of B over time to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
-
Quantification: Create a standard curve with known concentrations of PLP. Calculate the concentration of PLP in each sample at each time point by comparing its peak area to the standard curve.
-
Data Analysis: Plot the percentage of remaining PLP against time for both the light-protected and light-exposed samples to visualize the degradation kinetics.
Visualizations
References
- 1. The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quality and stability of extemporaneous this compound phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase [discovery.ucl.ac.uk]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. A kinetic study for the estimation of riboflavin sensitized photooxidation of pyridoxine HCl using green UV-visible spectrometric and HPLC methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The role of vitamin B6 as an antioxidant in the presence of vitamin B2-photogenerated reactive oxygen species. A kinetic and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dyes on the photodecomposition of pyridoxine and pyridoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing E. coli Expression Systems for Soluble PLP-dependent Enzymes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the expression of soluble pyridoxal 5'-phosphate (PLP)-dependent enzymes in E. coli.
Frequently Asked Questions (FAQs)
Q1: What are PLP-dependent enzymes, and why is their soluble expression in E. coli often challenging?
This compound 5'-phosphate (PLP) is the active form of vitamin B6 and serves as a crucial cofactor for a vast number of enzymes involved in essential metabolic processes, including amino acid biosynthesis and degradation.[1][2][3][4][5] These PLP-dependent enzymes catalyze a wide variety of reactions such as transamination, decarboxylation, and racemization.[3][4][5] The expression of these enzymes in E. coli can be challenging due to several factors. High-level expression can lead to the formation of insoluble aggregates known as inclusion bodies.[6][7][8] Additionally, the proper folding and stability of many PLP-dependent enzymes are intrinsically linked to the availability of their cofactor, PLP. Insufficient intracellular PLP levels can result in misfolded and inactive protein.
Q2: Which E. coli strains are recommended for expressing PLP-dependent enzymes?
The choice of E. coli strain can significantly impact the expression and solubility of your target protein.[9] For routine expression, strains like BL21(DE3) are commonly used.[10][11] However, for difficult-to-express proteins, including many PLP-dependent enzymes, specialized strains may be beneficial:
-
Strains for rare codons: If your target gene contains codons that are rare in E. coli, using strains like Rosetta™ or CodonPlus®, which carry plasmids encoding tRNAs for these rare codons, can enhance expression.[12]
-
Strains for improved solubility: Strains engineered to co-express chaperones, such as ArcticExpress™ or SHuffle®, can aid in the proper folding of the target protein and reduce the formation of inclusion bodies.
-
Strains with tighter expression control: If the target protein is toxic to the host cells, using a strain with tighter regulation of gene expression, such as BL21-AI™, can be advantageous.[13]
Q3: What is the role of PLP in the expression and stability of these enzymes?
PLP plays a dual role in the context of PLP-dependent enzymes. Firstly, it is the catalytic cofactor essential for the enzyme's function.[3] Secondly, it often acts as a structural scaffold, where its binding to the apoenzyme (the protein without the cofactor) is crucial for achieving the correct three-dimensional structure and maintaining stability.[1] Supplementing the growth media with PLP or its precursor, pyridoxine, can increase the yield of soluble and active enzyme.[1][14]
Q4: How can I supplement my culture medium with PLP or its precursor?
While E. coli can synthesize its own PLP, supplementing the culture medium can be beneficial, especially during high-level recombinant protein expression.[15] You can add pyridoxine (a more stable precursor) or PLP directly to the growth medium. A study has shown that supplementing the media with PLP at concentrations ranging from 0.01 mM to 0.1 mM can lead to a concentration-dependent increase in the yield and activity of a model PLP-dependent protein.[1][16] It is recommended to add the supplement at the time of induction.
Q5: What are the benefits of co-expressing the enzyme with chaperones?
Co-expression with molecular chaperones can significantly improve the soluble expression of difficult-to-express proteins.[6][7][17] Chaperones are proteins that assist in the proper folding of other proteins and prevent their aggregation.[6][7] For PLP-dependent enzymes that are prone to misfolding and forming inclusion bodies, co-expressing them with chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE can increase the yield of soluble and functional protein.[17][18]
Troubleshooting Guide
Encountering issues during protein expression is a common challenge. The following table provides a guide to troubleshoot common problems when expressing PLP-dependent enzymes in E. coli.
| Problem | Potential Cause | Recommended Solution |
| Low or No Protein Expression | Codon bias: The gene of interest may contain codons that are rarely used by E. coli.[12] | Synthesize a codon-optimized gene for E. coli expression. Use an E. coli strain that supplies tRNAs for rare codons (e.g., Rosetta™ strains).[12] |
| Protein toxicity: The expressed protein may be toxic to the host cells.[13] | Use a vector with a tightly regulated promoter (e.g., pBAD).[13] Lower the induction temperature and/or inducer concentration. | |
| Inefficient transcription or translation: The promoter may be weak, or the ribosome binding site may be suboptimal. | Use a strong promoter like T7.[19] Optimize the sequence of the ribosome binding site. | |
| Protein is Expressed in an Insoluble Form (Inclusion Bodies) | High expression rate: Rapid protein synthesis can overwhelm the cellular folding machinery.[9] | Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).[8][13] |
| Lack of cofactor: Insufficient PLP can lead to misfolding. | Supplement the growth medium with pyridoxine or PLP at the time of induction.[1][14] | |
| Improper folding environment: The reducing environment of the E. coli cytoplasm can prevent the formation of necessary disulfide bonds.[11][19] | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ).[6][17] Use strains that facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle®). | |
| Purified Protein Has Low Activity | Incorrectly folded protein: Even if soluble, the protein may not be in its native conformation. | Optimize refolding conditions if the protein was purified from inclusion bodies. Co-express with chaperones to promote proper folding in vivo.[6][17] |
| Loss of PLP cofactor: The PLP cofactor may have dissociated from the enzyme during purification. | Add PLP to the lysis and purification buffers. | |
| Light-induced inactivation: PLP and some PLP-dependent enzymes can be sensitive to light.[20][21] | Protect the protein from light during expression and purification.[21] | |
| Protein Precipitates After Purification | Low protein stability: The purified protein may be inherently unstable under the storage conditions. | Optimize the buffer conditions (pH, ionic strength, additives like glycerol or trehalose). Perform a buffer screen to find conditions that enhance stability. |
| High protein concentration: The protein may be prone to aggregation at high concentrations. | Store the protein at a lower concentration. Add stabilizing excipients. |
Experimental Protocols
Protocol 1: Preparation of PLP-Supplemented Growth Media
This protocol describes the preparation of Luria-Bertani (LB) medium supplemented with pyridoxine.
Materials:
-
Luria-Bertani (LB) broth powder
-
Pyridoxine hydrochloride
-
Sterile, deionized water
-
Autoclave
-
Sterile flasks
Procedure:
-
Prepare LB medium according to the manufacturer's instructions (typically 25 g of LB powder per 1 L of water).
-
Autoclave the medium for 20 minutes at 121°C.
-
Allow the medium to cool to approximately 50°C.
-
Prepare a sterile stock solution of pyridoxine hydrochloride (e.g., 100 mM in water, filter-sterilized).
-
Add the pyridoxine stock solution to the cooled LB medium to the desired final concentration (e.g., 0.1 mM).
-
Add the appropriate antibiotic for your expression plasmid.
-
The medium is now ready for inoculation with your E. coli expression strain.
Protocol 2: Co-expression with Chaperone Proteins
This protocol outlines a general procedure for co-expressing a target PLP-dependent enzyme with a chaperone system using a compatible two-plasmid system (e.g., a pET vector for the target protein and a pGro7 vector for the GroEL/GroES chaperones).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein (e.g., in a pET vector with ampicillin resistance)
-
Chaperone co-expression plasmid (e.g., pGro7 with chloramphenicol resistance)
-
LB medium with appropriate antibiotics
-
Inducers (e.g., IPTG and L-arabinose)
Procedure:
-
Co-transform the E. coli expression strain with both the target protein plasmid and the chaperone plasmid.
-
Select co-transformants on LB agar plates containing both antibiotics (e.g., ampicillin and chloramphenicol).
-
Inoculate a single colony into a starter culture of LB medium with both antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium (with both antibiotics) with the starter culture to an OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Induce the expression of the chaperones by adding the appropriate inducer (e.g., L-arabinose for the pGro7 plasmid) and incubate for 1 hour at a reduced temperature (e.g., 25°C).
-
Induce the expression of the target protein by adding IPTG to the desired final concentration (e.g., 0.1 mM).
-
Continue to incubate the culture at the reduced temperature for the desired expression time (e.g., 16-18 hours).
-
Harvest the cells by centrifugation and proceed with protein purification.
Protocol 3: In Vitro Refolding of Inclusion Bodies
This protocol provides a general method for solubilizing and refolding PLP-dependent enzymes from inclusion bodies.[22][23][24][25]
Materials:
-
Cell pellet containing inclusion bodies
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Lysozyme
-
DNase I
-
Inclusion body wash buffer (e.g., Lysis buffer with 1% Triton X-100)
-
Solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidine HCl or 8 M Urea, 10 mM DTT)
-
Refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione, 0.1 mM PLP)
-
Dialysis tubing or centrifugal concentrators
Procedure:
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Add lysozyme and DNase I and incubate on ice.
-
Sonicate the cell suspension to complete lysis.
-
Centrifuge to pellet the inclusion bodies.
-
Wash the inclusion bodies with wash buffer to remove contaminants. Repeat the wash step.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in solubilization buffer.
-
Stir at room temperature for 1-2 hours to completely solubilize the protein.
-
Centrifuge to remove any remaining insoluble material.
-
-
Refolding:
-
Rapidly dilute the solubilized protein into a large volume of ice-cold refolding buffer (aim for a 1:100 dilution).
-
Gently stir the refolding mixture at 4°C for 12-24 hours.
-
-
Concentration and Buffer Exchange:
-
Concentrate the refolded protein using a centrifugal concentrator or tangential flow filtration.
-
Perform a buffer exchange into a suitable storage buffer.
-
Visualizations
Caption: A decision-making workflow for troubleshooting poor expression of PLP-dependent enzymes.
Caption: Simplified diagram of the PLP biosynthesis and salvage pathways in E. coli.
Caption: The role of molecular chaperones in preventing protein aggregation and promoting proper folding.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mining the cellular inventory of this compound phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: PLP-Dependent Enzymes: Extraordinary Versatile Catalysts and Ideal Biotechnological Tools for the Production of Unnatural Amino Acids and Related Compounds [frontiersin.org]
- 5. beilstein-institut.de [beilstein-institut.de]
- 6. genscript.com [genscript.com]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. tebubio.com [tebubio.com]
- 10. sinobiological.com [sinobiological.com]
- 11. A concise guide to choosing suitable gene expression systems for recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 13. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. CONTROL OF PYRIDOXINE BIOSYNTHESIS IN ESCHERICHIA COLI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for preparing proteins with improved solubility by co-expressing with molecular chaperones in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 19. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Making sure you're not a bot! [opus4.kobv.de]
- 21. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 22. biotechrep.ir [biotechrep.ir]
- 23. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spectral Deconvolution for Pyyridoxal Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex pyridoxal phosphate (PLP)-dependent enzyme assays. The focus is on addressing specific issues related to spectral deconvolution techniques required to analyze complex spectral data.
Frequently Asked Questions (FAQs)
Q1: What are spectral deconvolution techniques and why are they necessary for PLP enzyme assays?
A1: this compound 5'-phosphate (PLP)-dependent enzymes catalyze a wide variety of reactions involving amino acids.[1][2] These reactions often involve multiple intermediates with distinct and overlapping UV-Visible absorbance spectra.[1][3] Spectral deconvolution techniques are a collection of mathematical and computational methods used to resolve these complex, overlapping spectra into the individual spectral components of each species (e.g., enzyme-substrate complex, intermediates, and products) present in the reaction mixture.[4][5] This is crucial for accurately determining the concentration of each species over time, which is essential for elucidating reaction mechanisms and calculating kinetic parameters.[6] Common techniques include Multivariate Curve Resolution (MCR) and Singular Value Decomposition (SVD).[6][7][8]
Q2: What are the common spectral signatures I should expect to see in a PLP enzyme assay?
A2: The UV-Vis spectrum of a PLP-dependent enzyme reaction can be complex, with several characteristic peaks corresponding to different forms of the cofactor. The internal aldimine, where PLP is covalently linked to a lysine residue in the active site, typically absorbs around 410-430 nm.[2] Upon substrate binding, an external aldimine is formed, which can cause a spectral shift. Key intermediates, such as the quinonoid intermediate, often exhibit strong absorbance at different wavelengths, sometimes as high as 485-500 nm.[3] The product, pyridoxamine 5'-phosphate (PMP), and other species will also have their own characteristic absorbance profiles.[1] The exact wavelengths and extinction coefficients will vary depending on the specific enzyme, substrate, and reaction conditions.
Q3: My spectral data is very noisy. How can I improve the signal-to-noise ratio?
A3: A poor signal-to-noise ratio can significantly hinder spectral deconvolution. Here are several strategies to improve it:
-
Increase the concentration of the enzyme or substrate: However, be mindful that high concentrations of the product, PLP, can cause product inhibition in some enzymes like PNPO.[9]
-
Optimize spectrophotometer settings: Increase the integration time or the number of scans to average. Ensure the lamp has had adequate time to warm up for a stable output.[10]
-
Use appropriate blanks: A proper blank containing all components except the one being varied (e.g., enzyme or substrate) is crucial for accurate baseline correction.
-
Data processing techniques: Singular Value Decomposition (SVD) is a powerful mathematical tool that can be used to separate signal from noise in spectral datasets.[11] By reconstructing the data using only the most significant singular values, random noise can be effectively filtered out.[8][11]
Q4: I am observing unexpected spectral changes or precipitates during my assay. What could be the cause?
A4: Unexpected spectral changes or precipitation can arise from several factors:
-
Enzyme instability: High concentrations of enzyme, especially in buffers that are not optimal for its stability, can lead to aggregation and precipitation over time.[12] Consider optimizing buffer conditions (pH, ionic strength, type of buffer) or including stabilizing agents like non-ionic detergents.[12]
-
Substrate or product instability: The product of the enzymatic reaction might be unstable and degrade into a compound with different spectral properties, leading to atypical kinetic profiles.[13]
-
Light sensitivity of PLP: PLP is a light-sensitive cofactor and can degrade upon exposure to visible light, particularly blue light, which can inactivate the enzyme.[14][15] It is often recommended to handle PLP-dependent enzymes in dark or low-light conditions.[15]
-
Buffer components: Certain buffer components can interfere with the assay. For instance, Tris buffer can affect the spectrum of PLP when exposed to light.[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the spectral analysis of PLP enzyme assays.
Problem 1: Difficulty in resolving individual spectral components.
Symptoms:
-
Multivariate Curve Resolution (MCR) or other deconvolution methods fail to converge or yield physically unrealistic spectra (e.g., negative absorbance).
-
The resolved concentration profiles are noisy and do not follow expected kinetic behavior.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient spectral variation | Ensure your experiment is designed to generate sufficient changes in the spectra. This might involve using a wider range of substrate concentrations or monitoring the reaction for a longer duration. |
| Incorrect number of components | The number of significant species in the reaction must be correctly estimated for MCR. Use Singular Value Decomposition (SVD) to help determine the rank of the data matrix, which corresponds to the number of spectrally distinct components.[7] |
| Rotational ambiguity in MCR | MCR solutions can be ambiguous. Apply appropriate constraints during the analysis, such as non-negativity (concentrations and spectra cannot be negative), unimodality (concentration profiles of intermediates should rise and then fall), or by imposing a known kinetic model.[6] |
| Poor initial estimates | The starting estimates for the spectra or concentration profiles can influence the outcome of the MCR analysis. Use evolving factor analysis (EFA) or spectra of the pure components (if known) as initial estimates. |
Problem 2: Inaccurate kinetic parameter determination.
Symptoms:
-
The kinetic parameters (kcat, Km) obtained from fitting the deconvoluted concentration profiles are inconsistent or have large errors.
-
The data does not fit well to standard Michaelis-Menten kinetics.
Possible Causes and Solutions:
| Cause | Solution |
| Errors in spectral deconvolution | Re-evaluate the deconvolution process. Ensure that the resolved spectra and concentration profiles are chemically meaningful. Try different deconvolution algorithms or constraints. |
| Complex kinetic mechanism | The reaction may not follow a simple Michaelis-Menten model. It could involve multiple intermediates, reversible steps, or product inhibition.[9] Consider fitting the data to more complex kinetic models. |
| Incorrect initial rate calculation | Ensure that initial rates are calculated from the linear portion of the product formation curve, typically before more than 10% of the substrate has been consumed.[16] |
| Data transformation issues | While Lineweaver-Burk plots are common, they can disproportionately weight data points at low substrate concentrations.[17] Use non-linear regression to fit the data directly to the Michaelis-Menten equation for more accurate parameter estimation.[17][18] |
Experimental Protocols
Protocol 1: General UV-Visible Spectroscopic Assay for a PLP-Dependent Enzyme
This protocol provides a general framework for monitoring the activity of a PLP-dependent enzyme by observing spectral changes over time.
Materials:
-
Purified PLP-dependent enzyme
-
Substrate(s)
-
This compound 5'-phosphate (PLP)
-
Reaction buffer (e.g., potassium phosphate, HEPES, pH optimized for the enzyme)[9]
-
UV-Visible spectrophotometer with temperature control and multi-wavelength or spectral scanning capabilities
-
Cuvettes (e.g., 1 cm pathlength quartz cuvettes)
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the apoenzyme (enzyme without the PLP cofactor) if necessary, or use the holoenzyme (enzyme with PLP bound). The concentration should be determined based on the enzyme's activity.
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the reaction buffer and the desired concentration of substrate. If using the apoenzyme, also add a saturating concentration of PLP and pre-incubate to allow for cofactor binding.
-
Spectrophotometer Setup: Set the spectrophotometer to the desired temperature (e.g., 37°C).[9] Configure the instrument to acquire spectra over a relevant wavelength range (e.g., 300-600 nm) at regular time intervals.
-
Initiate the Reaction: Initiate the reaction by adding the enzyme to the reaction mixture. Mix quickly and thoroughly.
-
Data Acquisition: Immediately start recording the absorbance spectra over time. The duration of the experiment will depend on the reaction rate.
-
Data Analysis: The resulting time-resolved spectral data can be analyzed using spectral deconvolution techniques (MCR, SVD) to obtain the concentration profiles of the different species involved in the reaction. These profiles can then be used to determine kinetic parameters.
Protocol 2: Data Pre-processing and Analysis using Singular Value Decomposition (SVD)
SVD is a powerful tool for noise reduction and for determining the number of significant spectral components in a dataset.[8][11]
Procedure:
-
Data Matrix Construction: Arrange the collected spectral data into a matrix A , where each column represents a spectrum at a specific time point and each row represents the absorbance at a specific wavelength.[19]
-
Perform SVD: Decompose the data matrix A into three matrices: A = U S VT .[7]
-
U contains the basis spectra (left singular vectors).
-
S is a diagonal matrix containing the singular values, which represent the weight or importance of each basis spectrum.
-
VT contains the time-dependent contribution of each basis spectrum (right singular vectors).
-
-
Determine the Number of Significant Components: Plot the singular values in descending order. The plot will typically show a sharp drop, after which the singular values plateau. The number of singular values before the plateau represents the number of significant, non-noise components in the data.[7]
-
Noise Reduction: Reconstruct the data matrix using only the significant singular values and their corresponding vectors. This filters out the noise associated with the smaller singular values.
-
Further Analysis: The resulting noise-filtered data can then be used for more robust analysis, such as fitting to a kinetic model or for Multivariate Curve Resolution.
Quantitative Data Summary
The following table summarizes typical kinetic parameters for a generic PLP-dependent enzyme, which can be determined through spectral deconvolution and kinetic analysis.
| Parameter | Symbol | Typical Range | Method of Determination |
| Michaelis Constant | Km | 1 µM - 10 mM | Non-linear regression of initial rates vs. substrate concentration.[18][20] |
| Maximum Velocity | Vmax | Varies | Non-linear regression of initial rates vs. substrate concentration.[18][20] |
| Catalytic Constant | kcat | 0.1 - 105 s-1 | kcat = Vmax / [E]total |
| Catalytic Efficiency | kcat/Km | 103 - 108 M-1s-1 | Calculated from kcat and Km |
Visualizations
Caption: Experimental workflow for kinetic analysis of PLP enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multivariate Curve Resolution (MCR). Solving the mixture analysis problem - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Multivariate curve resolution: an introduction • NIRPY Research [nirpyresearch.com]
- 6. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
- 7. biochem218.stanford.edu [biochem218.stanford.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Promotions | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. Application of Singular Value Decomposition to the Analysis of Time-Resolved Macromolecular X-Ray Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. Fitting enzyme kinetics data with Solver [protocols.io]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. jascoinc.com [jascoinc.com]
- 19. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 20. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
Technical Support Center: Enhancing the Stability and Bioavailability of Synthetic Pyyridoxal Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental stages of enhancing the stability and bioavailability of synthetic pyridoxal derivatives.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound derivative is degrading during storage and experimentation. What are the common causes and how can I prevent this?
A1: Synthetic this compound derivatives, much like their natural counterparts, are often susceptible to degradation, primarily due to photosensitivity and hydrolysis in aqueous solutions. The aldehyde group in many this compound derivatives is particularly reactive.
Common Causes of Degradation:
-
Exposure to Light: this compound derivatives are notoriously photosensitive and can degrade upon exposure to UV and even visible light. A primary photodegradation product of this compound 5'-phosphate (PLP) in water is 4-pyridoxic acid 5'-phosphate (PAP).
-
Hydrolysis: The presence of water can lead to the degradation of these compounds, especially at non-optimal pH values.
-
Oxidation: The aldehyde group can be oxidized, leading to a loss of biological activity.
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
Incompatible Excipients: Certain excipients in a formulation can interact with the derivative, causing instability.
Preventative Measures:
-
Light Protection: Always work with this compound derivatives in a dark room or under amber light. Store all solutions and solid compounds in light-protecting containers (e.g., amber vials).
-
pH Control: Maintain the pH of aqueous solutions within the optimal stability range for your specific derivative, which may require buffering.
-
Use of Antioxidants: The inclusion of antioxidants such as ascorbic acid or α-tocopherol in your formulation can help prevent oxidative degradation.
-
Low-Temperature Storage: Store stock solutions and solid compounds at recommended low temperatures (e.g., 2-8 °C) to slow down degradation kinetics.
-
Inert Atmosphere: For highly sensitive derivatives, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Formulation Strategies: Consider advanced formulation strategies like encapsulation in liposomes or complexation with cyclodextrins to provide a protective barrier against environmental factors.
Q2: I am observing low oral bioavailability in my animal studies. What are the potential reasons and how can I improve it?
A2: Low oral bioavailability of synthetic this compound derivatives can stem from poor solubility, low intestinal permeability, and/or significant first-pass metabolism.
Potential Reasons for Low Bioavailability:
-
Poor Aqueous Solubility: Many synthetic derivatives may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter systemic circulation.
-
First-Pass Metabolism: The derivative may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump it back into the intestinal lumen.
Strategies for Bioavailability Enhancement:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.
-
Lipid-Based Formulations: Formulating the derivative in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS). These systems form fine emulsions in the gut, which can enhance solubilization and absorption, potentially through the lymphatic system, thus bypassing some first-pass metabolism.
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of the drug that is designed to overcome absorption barriers. After absorption, it is converted to the active form. This can involve adding a lipophilic moiety to improve membrane permeability.
-
Use of Permeation Enhancers: Certain excipients can reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion, which often has a higher dissolution rate than the crystalline form.
Troubleshooting Guides
Stability Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid degradation of the derivative in solution. | 1. Photosensitivity. 2. Suboptimal pH. 3. Oxidation. 4. Hydrolysis. | 1. Conduct all experiments under light-protected conditions (amber glassware, low light). 2. Perform a pH-stability profile to identify the optimal pH range and use appropriate buffers. 3. Add antioxidants like ascorbic acid to the formulation. 4. Prepare fresh solutions before each experiment and consider using co-solvents to reduce water activity. |
| Inconsistent results in stability studies. | 1. Variable light exposure between samples. 2. Temperature fluctuations. 3. Inconsistent preparation of solutions. | 1. Ensure all samples are handled with identical and minimal light exposure. 2. Use a calibrated, temperature-controlled incubator or water bath for stability testing. 3. Standardize the solution preparation procedure, including the order of addition of components and mixing times. |
| Appearance of unknown peaks in HPLC chromatograms over time. | 1. Formation of degradation products. 2. Interaction with container material. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Test the stability in different types of containers (e.g., glass vs. polypropylene) to rule out leaching or adsorption. |
Bioavailability Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in in vivo pharmacokinetic data. | 1. Inconsistent dosing. 2. Food effect. 3. High intra-subject variability. | 1. Ensure accurate and consistent administration of the dose for all animals. 2. Standardize the feeding schedule of the animals, as food can affect drug absorption. 3. Increase the number of animals per group to improve statistical power. |
| Low apparent permeability (Papp) in Caco-2 assays. | 1. Poor aqueous solubility of the compound in the assay buffer. 2. The compound is a substrate for efflux transporters. 3. The Caco-2 monolayer integrity is compromised. | 1. Increase the solubility in the dosing solution using co-solvents (e.g., DMSO, ensuring |
Validation & Comparative
The Indispensable Role of Pyyridoxal 5'-Phosphate in Neurotransmitter Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyridoxal 5'-phosphate (PLP)-dependent neurotransmitter synthesis pathways with alternative enzymatic mechanisms. It includes supporting experimental data, detailed protocols, and visual representations to validate the essential role of PLP.
Introduction
This compound 5'-phosphate (PLP), the active form of vitamin B6, is a crucial coenzyme for a vast array of enzymatic reactions in the human body.[1][2][3] It is estimated that PLP-dependent enzymes account for approximately 4% of all classified enzymatic activities.[3][4] Among its most vital functions is its indispensable role in the central nervous system, where it facilitates the synthesis of several key neurotransmitters.[4][5] This guide will delve into the specific pathways for dopamine, serotonin, and GABA synthesis that are critically dependent on PLP, presenting experimental evidence that underscores its essential nature.
Key PLP-Dependent Neurotransmitter Synthesis Pathways
PLP acts as a coenzyme for decarboxylase enzymes, which catalyze the removal of a carboxyl group from a substrate. This reaction is a critical step in the production of many neurotransmitters from their amino acid precursors.[6][7]
Dopamine and Serotonin Synthesis
The synthesis of the monoamine neurotransmitters dopamine and serotonin is dependent on the PLP-requiring enzyme, Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[8][9][10] AADC catalyzes the final step in the synthesis of these neurotransmitters:
-
Dopamine: L-3,4-dihydroxyphenylalanine (L-DOPA) is converted to dopamine.[9]
-
Serotonin (5-hydroxytryptamine): 5-hydroxytryptophan (5-HTP) is converted to serotonin.[9][11]
The mechanism involves the formation of a Schiff base between PLP and the amino acid substrate, which facilitates the decarboxylation process.[1][8]
Figure 1. Synthesis of Dopamine and Serotonin via AADC.
Gamma-Aminobutyric Acid (GABA) Synthesis
The primary inhibitory neurotransmitter in the brain, GABA, is synthesized from the excitatory neurotransmitter glutamate.[12] This conversion is catalyzed by the PLP-dependent enzyme Glutamate Decarboxylase (GAD).[13][14][15] There are two isoforms of GAD, GAD65 and GAD67, both of which require PLP to be active.[14][16] GAD67 is responsible for basal GABA levels, while GAD65 is transiently activated to meet increased demand for GABA in neurotransmission.[16]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound phosphate - Wikipedia [en.wikipedia.org]
- 4. Vitamin B-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound Phosphate Hydrate? [synapse.patsnap.com]
- 7. quora.com [quora.com]
- 8. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Glutamate Decarboxylase from Lactic Acid Bacteria—A Key Enzyme in GABA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of GABA Neurotransmission by Glutamic Acid Decarboxylase (GAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GABA production by glutamic acid decarboxylase is regulated by a dynamic catalytic loop - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Substrate Specificity Among Aminotransferase Subfamilies
For Researchers, Scientists, and Drug Development Professionals
Aminotransferases, also known as transaminases, are a ubiquitous class of pyridoxal 5'-phosphate (PLP)-dependent enzymes that play a crucial role in amino acid metabolism by catalyzing the reversible transfer of an amino group from an amino acid to a keto acid.[1][2] Their ability to interconvert amino acids and keto acids makes them vital for both the synthesis and degradation of amino acids. The substrate specificity of these enzymes varies significantly across different subfamilies, dictating their precise physiological roles and their potential as biocatalysts in various industrial and pharmaceutical applications. This guide provides a comparative overview of substrate specificity among key aminotransferase subfamilies, supported by quantitative data and detailed experimental protocols.
Substrate Specificity Comparison
The substrate preference of an aminotransferase is a key determinant of its function. This specificity is often quantified by the catalytic efficiency (kcat/Km) of the enzyme for different substrates. A higher kcat/Km value indicates a greater preference for a particular substrate. The following table summarizes the substrate specificities of several major aminotransferase subfamilies.
| Aminotransferase Subfamily | Preferred Amino Donor(s) | Preferred Amino Acceptor(s) | Key Discriminating Features |
| Aspartate Aminotransferase (AAT/AST) | L-Aspartate, L-Glutamate | α-Ketoglutarate, Oxaloacetate | Narrow specificity for dicarboxylic amino acids.[2][3] |
| Alanine Aminotransferase (ALT) | L-Alanine, L-Glutamate | α-Ketoglutarate, Pyruvate | High specificity for L-alanine.[2] |
| Branched-Chain Aminotransferase (BCAT) | Leucine, Isoleucine, Valine | α-Ketoglutarate | Preference for branched-chain amino acids.[1] |
| Tyrosine Aminotransferase (TAT) | L-Tyrosine, L-Phenylalanine, L-Tryptophan, L-Aspartate, L-Glutamate | α-Ketoglutarate, Phenylpyruvate, 4-Hydroxyphenylpyruvate | Broad specificity for aromatic and dicarboxylic amino acids.[3] |
| ω-Aminotransferases (ω-TA) | β-amino acids, ω-amino acids, various primary amines | Aldehydes, Ketones | Can accept substrates without an α-carboxyl group.[1] |
Quantitative Comparison of Catalytic Efficiency
The following table presents a comparison of the catalytic efficiency (kcat/Km) of different aminotransferases for their preferred and alternative substrates. This data highlights the quantitative differences in substrate specificity.
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Source |
| Human cytosolic Aspartate Aminotransferase (cAST) | L-Aspartate | 1.4 x 10⁶ | [4] |
| L-Cysteinesulfinate | 1.1 x 10⁶ | [4] | |
| L-Alanine | 1.1 x 10³ | [4] | |
| Human cytosolic Alanine Aminotransferase (cALT) | L-Alanine | 1.2 x 10⁵ | [4] |
| L-Glutamate | 2.5 x 10⁴ | [4] | |
| L-Aspartate | < 10 | [4] | |
| Thermoproteus tenax BCAT | L-Leucine | - | [1] |
| L-Isoleucine | - | [1] | |
| L-Valine | - | [1] | |
| L-Alanine | - | [1] | |
| E. coli Tyrosine Aminotransferase | L-Tyrosine | 1.1 x 10⁵ | [5] |
| L-Phenylalanine | 1.1 x 10⁵ | [5] | |
| L-Aspartate | 2.1 x 10⁴ | [5] |
Note: The kcat/Km values for Thermoproteus tenax BCAT with its preferred branched-chain amino acid substrates were not explicitly provided in the search results, though it was noted to be active towards them.
Experimental Protocols
Accurate determination of substrate specificity relies on robust experimental methodologies. The following are detailed protocols for key experiments used to characterize aminotransferase activity.
Protocol 1: Continuous Spectrophotometric Assay for Aminotransferase Activity
This method is widely used for determining the kinetic parameters of aminotransferases by coupling the transamination reaction to a dehydrogenase reaction that results in a change in NADH absorbance.[1][6]
Principle: The production of a specific keto acid by the aminotransferase is coupled to the oxidation of NADH by a specific dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.[6]
Materials:
-
Purified aminotransferase
-
Amino donor substrate (e.g., L-Alanine)
-
Amino acceptor substrate (e.g., α-Ketoglutarate)
-
This compound 5'-phosphate (PLP)
-
NADH
-
Coupling dehydrogenase (e.g., Lactate Dehydrogenase for ALT, Malate Dehydrogenase for AST)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PLP, amino donor substrate, NADH, and the coupling dehydrogenase.
-
Add the purified aminotransferase to initiate the reaction.
-
Immediately before adding the amino acceptor, take an initial absorbance reading at 340 nm (T_initial).
-
Add the amino acceptor substrate to start the coupled reaction.
-
Monitor the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., every 30 seconds for 10 minutes).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot.
-
To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates.
-
Fit the initial rate data to the Michaelis-Menten equation to calculate kcat and Km. The specificity constant is then calculated as kcat/Km.[7]
Protocol 2: Discontinuous Assay for Aminotransferase Activity (HPLC-based)
This method is suitable for substrates that cannot be readily coupled to a dehydrogenase-based assay.
Principle: The reaction is allowed to proceed for a fixed time, then stopped, and the product is quantified using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified aminotransferase
-
Amino donor substrate
-
Amino acceptor substrate
-
PLP
-
Reaction buffer
-
Quenching solution (e.g., trichloroacetic acid)
-
HPLC system with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV or fluorescence)
-
Standards for the product of interest
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PLP, and both the amino donor and amino acceptor substrates.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the purified aminotransferase.
-
Allow the reaction to proceed for a specific time period.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the mixture to precipitate the enzyme and other proteins.
-
Analyze the supernatant by HPLC to separate and quantify the product.
-
Create a standard curve using known concentrations of the product to determine the amount of product formed in the enzymatic reaction.
-
Calculate the initial reaction rate and subsequently the kinetic parameters as described in Protocol 1.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the fundamental aminotransferase reaction and a typical experimental workflow.
Caption: General mechanism of a transamination reaction.
Caption: Experimental workflow for determining substrate specificity.
References
- 1. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]
- 2. Aminotransferases - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redesign of the substrate specificity of Escherichia coli aspartate aminotransferase to that of Escherichia coli tyrosine aminotransferase by homology modeling and site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Kinetic Showdown: Unraveling the Functional Divergence of Orthologous Pyridoxal-Dependent Enzymes
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of orthologous enzymes—proteins from different species that have evolved from a common ancestor—is paramount for drug design and comprehending metabolic diversity. This guide provides a comparative kinetic analysis of key orthologous pyridoxal-dependent enzymes, supported by experimental data and detailed methodologies.
This compound 5'-phosphate (PLP), the active form of vitamin B6, is a versatile cofactor essential for a vast array of enzymatic reactions crucial for life. PLP-dependent enzymes play central roles in amino acid metabolism, one-carbon metabolism, and neurotransmitter synthesis.[1][2] While the overall reactions catalyzed by orthologous PLP-dependent enzymes are often conserved, their kinetic parameters can exhibit significant differences, reflecting evolutionary adaptation to diverse cellular environments and metabolic demands. This guide delves into the kinetic comparisons of three key families of PLP-dependent enzymes: Serine Hydroxymethyltransferase, Tryptophan Synthase, and Aromatic L-Amino Acid Decarboxylase.
Serine Hydroxymethyltransferase: A Tale of Two Cellular Compartments
Serine Hydroxymethyltransferase (SHMT) is a pivotal enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[3] In humans, two major orthologs exist: the cytosolic SHMT1 and the mitochondrial SHMT2. A full kinetic characterization of these isoforms has revealed interesting differences in their catalytic efficiencies and regulatory properties, likely reflecting their distinct roles in cellular metabolism.[3]
Table 1: Comparative Kinetic Parameters of Human SHMT1 and SHMT2
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Human SHMT1 (Cytosolic) | L-Serine | 1300 ± 200 | 25 ± 2 | 1.9 x 10⁴ |
| Tetrahydrofolate | 16 ± 3 | 25 ± 2 | 1.6 x 10⁶ | |
| Human SHMT2 (Mitochondrial) | L-Serine | 480 ± 90 | 30 ± 3 | 6.3 x 10⁴ |
| Tetrahydrofolate | 11 ± 2 | 30 ± 3 | 2.7 x 10⁶ |
Data sourced from a comprehensive kinetic characterization study.[3]
The mitochondrial isoform, SHMT2, exhibits a higher catalytic efficiency (k_cat/K_m) for L-serine compared to its cytosolic counterpart, SHMT1.[3] This suggests that SHMT2 is better adapted to function at the lower serine concentrations typically found in the mitochondria. Furthermore, the two isoforms show differences in their susceptibility to substrate inhibition by tetrahydrofolate, a key regulatory mechanism.[3]
Tryptophan Synthase: A Partnership of Subunits
Tryptophan synthase catalyzes the final two steps in the biosynthesis of tryptophan, a crucial amino acid. The enzyme is typically a heterotetrameric complex of two α and two β subunits.[4] The α-subunit cleaves indole-3-glycerol phosphate to indole and glyceraldehyde-3-phosphate, while the β-subunit synthesizes tryptophan from indole and serine.[4] Kinetic studies of orthologous tryptophan synthase enzymes from various organisms, including Escherichia coli, Salmonella typhimurium, and the hyperthermophile Thermotoga maritima, have highlighted differences in their subunit interactions and catalytic efficiencies.
Table 2: Comparative Kinetic Parameters of Tryptophan Synthase β-Subunits
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| P. furiosus TrpB (standalone) | Indole | 0.081 ± 0.007 | 1.1 ± 0.03 | 1.4 x 10⁴ |
| L-Serine | 0.58 ± 0.06 | 1.1 ± 0.03 | 1.9 x 10³ | |
| P. furiosus TrpS (αββα complex) | Indole | 0.003 ± 0.001 | 13 ± 1 | 4.3 x 10⁶ |
| L-Serine | 0.23 ± 0.04 | 13 ± 1 | 5.7 x 10⁴ | |
| T. maritima TrpB2 (β₂-homodimer) * | Indole | 0.002 | - | 1.2 x 10⁷ |
| L-Serine | 0.1 | - | - |
Data for P. furiosus sourced from a study on directed evolution of the tryptophan synthase β-subunit.[5] Data for T. maritima sourced from a study on its novel tryptophan synthase β-subunit.[4] Note: k_cat was not reported for T. maritima TrpB2 in the provided source.
The standalone β-subunit of Pyrococcus furiosus (PfTrpB) exhibits significantly lower catalytic efficiency compared to when it is in complex with the α-subunit (PfTrpS), highlighting the importance of allosteric activation.[5] Interestingly, Thermotoga maritima possesses a second tryptophan synthase β-subunit (TrpB2) that forms a homodimer and displays a very high catalytic efficiency for indole, suggesting a role as an "indole rescue" enzyme to prevent the loss of this valuable intermediate at high temperatures.[4]
Aromatic L-Amino Acid Decarboxylase: From Bacteria to Humans
Aromatic L-amino acid decarboxylase (AADC) is a key enzyme in the synthesis of neurotransmitters such as dopamine and serotonin, as well as various biogenic amines.[6] It catalyzes the decarboxylation of L-tryptophan, L-phenylalanine, and their hydroxylated derivatives. While human AADC is crucial for neurological function, bacterial AADCs are also of interest for their potential in biocatalysis.
Table 3: Kinetic Parameters of Aromatic L-Amino Acid Decarboxylases
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Bacillus atrophaeus AADC | L-Phenylalanine | 7.2 | 7.4 | 1.0 x 10³ |
| Human AADC (Wild-Type) | L-DOPA | 0.24 ± 0.03 | 0.00058 ± 0.00004 | 2.4 |
Data for Bacillus atrophaeus AADC sourced from a biochemical characterization study.[6] Data for human AADC is for a specific variant used in a study on AADC deficiency and may not represent the absolute wild-type values under all conditions.[7]
Direct kinetic comparison between bacterial and human AADC is challenging due to different preferred substrates and assay conditions reported in the literature. The available data suggests that the bacterial enzyme from Bacillus atrophaeus has a higher turnover rate for L-phenylalanine compared to the reported k_cat of a human AADC variant for L-DOPA.[6][7] These differences likely reflect their distinct physiological roles.
Experimental Protocols
Detailed and accurate experimental protocols are essential for reproducible kinetic analysis. Below are generalized methodologies for the key experiments cited in this guide.
Enzyme Purification
Recombinant enzymes are typically overexpressed in a suitable host, such as E. coli, and purified to homogeneity using a series of chromatographic steps.
-
Expression: The gene encoding the target enzyme is cloned into an expression vector, which is then transformed into an appropriate E. coli strain. Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or high-pressure homogenization.
-
Chromatography: The crude lysate is clarified by centrifugation, and the supernatant is subjected to purification. A common strategy involves an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and/or size-exclusion chromatography to achieve high purity. Protein purity is assessed by SDS-PAGE.
Serine Hydroxymethyltransferase (SHMT) Activity Assay
A continuous spectrophotometric assay is commonly used to measure SHMT activity.[8]
-
Principle: The SHMT-catalyzed reaction is coupled to a second reaction catalyzed by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD). MTHFD oxidizes the 5,10-methylenetetrahydrofolate produced by SHMT, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored over time.
-
Reaction Mixture: A typical reaction mixture contains buffer (e.g., potassium phosphate), L-serine, tetrahydrofolate, NADP⁺, MTHFD, and the SHMT enzyme.
-
Procedure:
-
Prepare the reaction mixture without the enzyme in a cuvette.
-
Initiate the reaction by adding the SHMT enzyme.
-
Immediately monitor the change in absorbance at 340 nm using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Kinetic parameters (K_m and k_cat) are determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay
A common method for assaying AADC activity involves quantifying the product of the decarboxylation reaction using high-performance liquid chromatography (HPLC).[9][10]
-
Principle: The enzyme is incubated with its substrate (e.g., L-DOPA or L-tryptophan), and the reaction is stopped after a specific time. The product (e.g., dopamine or tryptamine) is then separated and quantified by HPLC with electrochemical or fluorescence detection.
-
Reaction Mixture: The reaction mixture typically includes a buffer (e.g., sodium phosphate), the PLP cofactor, and the AADC substrate.
-
Procedure:
-
Pre-incubate the enzyme with the PLP cofactor in the reaction buffer.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction at a constant temperature for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile) to precipitate the protein.[9]
-
Centrifuge the mixture to remove the precipitated protein.
-
Inject the supernatant into an HPLC system for product quantification.
-
The amount of product formed is used to calculate the enzyme activity. Kinetic parameters are determined by varying the substrate concentration.
-
Visualizing the Metabolic Context
The kinetic properties of these enzymes are best understood within the context of their respective metabolic pathways.
Caption: One-Carbon Metabolism Pathway.
Caption: Tryptophan Metabolism Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel tryptophan synthase beta-subunit from the hyperthermophile Thermotoga maritima. Quaternary structure, steady-state kinetics, and putative physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical characterization and synthetic application of aromatic L-amino acid decarboxylase from Bacillus atrophaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The moonlighting RNA-binding activity of cytosolic serine hydroxymethyltransferase contributes to control compartmentalization of serine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of aromatic-L-amino acid decarboxylase in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Pyyridoxal Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyridoxal analogs, focusing on their inhibitory activity against key protein targets. The information is compiled from peer-reviewed studies and presented to facilitate the rational design of novel therapeutic agents.
Overview of this compound Analogs in Drug Discovery
This compound, a form of vitamin B6, and its phosphorylated derivative, this compound-5'-phosphate (PLP), are essential cofactors for a multitude of enzymatic reactions in the body. The unique chemical reactivity of the this compound scaffold has made it an attractive starting point for the design of enzyme inhibitors and receptor antagonists. By systematically modifying the functional groups on the this compound ring, researchers have developed potent and selective modulators of various biological targets, including protein tyrosine phosphatases and purinergic receptors. This guide focuses on two such targets: Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) and the P2Y13 receptor, both of which are implicated in various disease states.
Comparative Analysis of this compound Analogs as LMW-PTP Inhibitors
Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) is a key regulator in cellular signaling pathways, and its overactivity has been linked to cancer and metabolic diseases. This compound-5'-phosphate has been identified as a micromolar inhibitor of LMW-PTP. The following table summarizes the SAR of a series of non-hydrolysable phosphonate analogs of PLP designed to improve potency and selectivity.
Data Presentation: SAR of this compound Analogs as LMW-PTP Inhibitors
| Compound | R Group Modification | Ki (μM) - IFA | Ki (μM) - IFB | Selectivity (IFB/IFA) |
| PLP | -OPO3H2 | Potent (micromolar) | Potent (micromolar) | - |
| 5 | -CH2PO3H2 | 1.84 | 15.6 | 8.5 |
| 16 | (See original publication for structure) | >1000 | 2.7 | ~370-fold for IFB |
Key Findings:
-
Replacement of the hydrolyzable phosphate group in PLP with a non-hydrolysable phosphonate (as in compound 5) maintained inhibitory activity.[1]
-
Compound 5 was identified as the most potent inhibitor for both isoforms tested.[1]
-
Compound 16 demonstrated high selectivity for the IFB isoform of LMW-PTP, with a selectivity of approximately 370-fold over the IFA isoform.[1]
Comparative Analysis of this compound Analogs as P2Y13 Receptor Antagonists
The P2Y13 receptor is an ADP-responsive G protein-coupled receptor involved in various physiological processes, including cholesterol metabolism and neuronal function. This compound-5'-phosphate-6-azophenyl-2',4'-disulfonate (PPADS), a derivative of this compound phosphate, is a known antagonist of P2 receptors. The following table presents the SAR of a series of PPADS analogs with modifications on the phenylazo ring.
Data Presentation: SAR of this compound Analogs as P2Y13 Receptor Antagonists
| Compound | Substitution on Phenylazo Ring | pIC50 | IC50 (μM) | Fold Potency vs. PPADS |
| PPADS | 2,4-disulfonate | - | 11.7 | 1 |
| MRS 2211 | 2-chloro-5-nitro | 5.97 | >10 (for P2Y1) | 45 |
| MRS 2603 | 4-chloro-3-nitro | 6.18 | 0.245 (for P2Y1) | 74 |
Key Findings:
-
The addition of electron-withdrawing groups, such as nitro and chloro groups, to the phenylazo ring of PPADS significantly increased the antagonistic potency at the P2Y13 receptor.[2][3]
-
The 2-chloro-5-nitro analog (MRS 2211) and the 4-chloro-3-nitro analog (MRS 2603) were 45- and 74-fold more potent than PPADS, respectively.[2][3]
-
MRS 2211 displayed over 20-fold selectivity for the P2Y13 receptor compared to P2Y1 and P2Y12 receptors.[2][3]
-
The antagonism of MRS 2211 was determined to be competitive.[2][3]
Experimental Protocols
A. LMW-PTP Inhibition Assay
The inhibitory activity of the this compound analogs against LMW-PTP isoforms was determined using a spectrophotometric assay.
-
Enzyme and Substrate Preparation: Recombinant LMW-PTP isoforms (IFA and IFB) were expressed and purified. p-Nitrophenyl phosphate (pNPP) was used as the substrate.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Bis-Tris (pH 6.0), 200 mM NaCl, and 1 mM EDTA.
-
Inhibition Assay:
-
The enzyme was pre-incubated with various concentrations of the inhibitor in the assay buffer for 10 minutes at room temperature.
-
The reaction was initiated by the addition of pNPP.
-
The rate of pNPP hydrolysis was monitored by measuring the increase in absorbance at 405 nm, corresponding to the formation of p-nitrophenolate.
-
-
Data Analysis: The inhibition constant (Ki) was determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using standard Michaelis-Menten kinetics for competitive inhibition.
B. P2Y13 Receptor Antagonism Assay (Phospholipase C Activation)
The antagonistic activity of the this compound analogs at the human P2Y13 receptor was assessed by measuring the inhibition of ADP-induced phospholipase C (PLC) activation in a cell-based assay.
-
Cell Line: 1321N1 human astrocytoma cells stably co-expressing the human P2Y13 receptor and the Gα16 protein were used. The Gα16 protein allows the Gαi-coupled P2Y13 receptor to signal through the PLC pathway.
-
Measurement of Inositol Phosphate (IP) Formation:
-
Cells were labeled with myo-[3H]inositol for 24 hours.
-
The cells were washed and pre-incubated with the antagonist at various concentrations for 30 minutes in a buffer containing 10 mM LiCl.
-
The cells were then stimulated with a submaximal concentration of ADP (e.g., 100 nM) for 30 minutes at 37°C.
-
The reaction was stopped by the addition of perchloric acid.
-
The total [3H]inositol phosphates were separated by anion-exchange chromatography.
-
-
Data Analysis: The concentration-response curves for the antagonists were generated, and the IC50 values (the concentration of antagonist that inhibits 50% of the ADP-induced IP formation) were calculated using non-linear regression. The pIC50 (-log IC50) values were then determined.
Mandatory Visualizations
Caption: General workflow for structure-activity relationship (SAR) studies of this compound analogs.
Caption: Simplified signaling pathway of the P2Y13 receptor and its inhibition by this compound analogs.
References
- 1. SAR of non-hydrolysable analogs of this compound 5'-phosphate against low molecular weight protein tyrosine phosphatase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound phosphate derivatives with antagonist activity at the P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound phosphate derivatives with antagonist activity at the P2Y13 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of De Novo and Salvage Pathways for PLP Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential cofactor for a vast array of enzymatic reactions crucial for cellular metabolism. Organisms have evolved two primary routes to ensure a sufficient supply of this vital molecule: the de novo biosynthesis pathway, which builds PLP from simple precursors, and the salvage pathway, which recycles existing vitamin B6 vitamers. This guide provides a comprehensive comparative analysis of these two pathways, presenting quantitative data, detailed experimental protocols, and visual representations to aid in research and drug development endeavors.
Pathway Overview: Two Roads to an Essential Cofactor
The de novo and salvage pathways represent distinct strategies for PLP acquisition. The de novo pathway is found in prokaryotes, fungi, and plants, while the salvage pathway is ubiquitous, present in virtually all organisms, including those that also possess a de novo route.[1][2]
There are two known de novo pathways:
-
DXP-dependent pathway: Primarily found in E. coli and other γ-proteobacteria, this pathway utilizes deoxyxylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine (4-PHT) as precursors.
-
DXP-independent pathway: This pathway is more widespread and is found in most bacteria, archaea, fungi, and plants. It synthesizes PLP from ribose 5-phosphate (R5P), glyceraldehyde 3-phosphate (G3P), and glutamine.
The salvage pathway is a more direct route that interconverts the various forms of vitamin B6 (this compound, pyridoxine, and pyridoxamine) into the active PLP form through the action of a kinase and an oxidase.
Below are diagrams illustrating the core logic of the de novo (DXP-independent) and salvage pathways.
Quantitative Comparison of Key Enzymes
The efficiency of each pathway is largely determined by the kinetic properties of its key enzymes. Below is a summary of available kinetic data for the core enzymes of the DXP-independent de novo pathway (PdxS/PdxT complex) and the salvage pathway (PdxK and PNPO). It is important to note that the data presented are from different organisms and experimental conditions, which may influence the kinetic parameters.
| Pathway | Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) | Reference(s) |
| De Novo | PdxS/PdxT | Actinobacillus pleuropneumoniae | Ribose 5-phosphate | 159.8 | 0.00033 | [3][4][5][6] |
| Glyceraldehyde 3-phosphate | 175.7 | 0.00038 | [3][4][5][6] | |||
| Glutamine | 1720 | 0.102 | [4] | |||
| Salvage | PdxK (this compound Kinase) | Homo sapiens | This compound | <10 | 3.33 | [7] |
| Homo sapiens | MgATP | <25 | - | [7] | ||
| Escherichia coli | This compound | 3.3 | 4.17 | [8] | ||
| PNPO (PNP/PMP Oxidase) | Homo sapiens | Pyridoxine 5'-phosphate (PNP) | 2.1 - 2.8 | 0.057 - 0.062 | [9] | |
| Homo sapiens | Pyridoxamine 5'-phosphate (PMP) | 6.2 | - | [9] | ||
| Escherichia coli | Pyridoxine 5'-phosphate (PNP) | 2 | 0.76 | [2] | ||
| Escherichia coli | Pyridoxamine 5'-phosphate (PMP) | 105 | 1.72 | [2] |
Experimental Protocols
Studying the de novo and salvage pathways requires a variety of experimental techniques. Below are detailed methodologies for key experiments.
Quantification of B6 Vitamers by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of PLP and other B6 vitamers in biological samples, adapted from established methods.[9]
1. Sample Preparation:
-
For plasma samples, deproteinization is necessary. Add an equal volume of 10% (w/v) trichloroacetic acid (TCA) to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
-
For tissue samples, homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) and then proceed with deproteinization as described for plasma.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 2.16, containing 8 mM 1-octanesulfonic acid and 10 mM triethylamine.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 0.5% to 15% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 328 nm and emission at 393 nm. Post-column derivatization with a sodium bisulfite solution (1 g/L in phosphate buffer) can enhance the fluorescence of certain vitamers.
3. Quantification:
-
Prepare standard curves for each B6 vitamer (PLP, PL, PN, PM, PNP, PMP) using known concentrations.
-
Inject the prepared sample supernatant and standards onto the HPLC system.
-
Identify and quantify the vitamers in the samples by comparing their retention times and peak areas to those of the standards.
Construction of Gene Knockouts in Bacteria
This protocol provides a general workflow for creating gene knockouts of pdx genes in bacteria, such as E. coli, using homologous recombination (recombineering).[10][11][12]
1. Preparation of the Knockout Cassette:
-
Design primers to amplify an antibiotic resistance cassette (e.g., kanamycin or chloramphenicol resistance gene).
-
The primers should include 40-50 base pair extensions that are homologous to the regions immediately upstream and downstream of the target pdx gene to be deleted.
-
Perform PCR using these primers and a plasmid containing the antibiotic resistance gene as a template.
-
Purify the PCR product.
2. Preparation of Electrocompetent Cells:
-
Grow the bacterial strain containing a plasmid that expresses a recombinase system (e.g., the lambda Red system from plasmid pKD46) at 30°C to an OD600 of 0.4-0.6.
-
Induce the expression of the recombinase by adding L-arabinose.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile water or 10% glycerol to remove salts.
3. Electroporation and Selection:
-
Electroporate the purified PCR product (knockout cassette) into the prepared electrocompetent cells.
-
Plate the transformed cells on agar plates containing the appropriate antibiotic to select for colonies where the knockout cassette has been integrated into the chromosome, replacing the target pdx gene.
4. Verification of the Knockout:
-
Confirm the correct insertion of the knockout cassette and the deletion of the target gene by PCR using primers that flank the targeted genomic region.
-
Further verification can be done by DNA sequencing of the PCR product.
Metabolic Flux Analysis using Isotopic Labeling
Metabolic flux analysis (MFA) with stable isotopes (e.g., 13C or 15N) can be used to quantify the relative contributions of the de novo and salvage pathways to the cellular PLP pool.
1. Isotopic Labeling:
-
Culture cells in a defined medium where a key precursor for one of the pathways is replaced with its isotopically labeled counterpart. For example, to trace the de novo pathway, use 13C-labeled glucose (which will be converted to R5P and G3P) or 15N-labeled glutamine. To trace the salvage pathway, provide 13C- or 15N-labeled pyridoxine.
2. Sample Collection and Analysis:
-
After a period of growth, harvest the cells and extract the intracellular metabolites, including the B6 vitamers.
-
Analyze the isotopic labeling patterns of PLP and its precursors using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
3. Flux Calculation:
-
The degree of isotope incorporation into the PLP molecule will reflect the activity of the traced pathway.
-
By using computational models and algorithms, the measured labeling patterns can be used to calculate the metabolic fluxes through each pathway, providing a quantitative measure of their relative contributions.
Concluding Remarks
The de novo and salvage pathways for PLP biosynthesis represent a fascinating example of metabolic redundancy and adaptation. While the de novo pathway provides the ability to synthesize this essential cofactor from basic metabolic intermediates, the salvage pathway offers a more energetically favorable route to recycle pre-existing vitamin B6 forms. The choice between these pathways is likely influenced by the organism's genetic makeup, its environment, and the availability of external vitamin B6.
For drug development professionals, the enzymes in both pathways present potential targets for antimicrobial agents, particularly the de novo pathway enzymes that are absent in humans. A thorough understanding of the kinetics, regulation, and interplay of these pathways is crucial for the rational design of such inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricacies of PLP biosynthesis and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound phosphate synthases PdxS/PdxT are required for Actinobacillus pleuropneumoniae viability, stress tolerance and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound phosphate synthases PdxS/PdxT are required for Actinobacillus pleuropneumoniae viability, stress tolerance and virulence | PLOS One [journals.plos.org]
- 6. This compound phosphate synthases PdxS/PdxT are required for Actinobacillus pleuropneumoniae viability, stress tolerance and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Crystal Structure of this compound Kinase from the Escherichia coli pdxK Gene: Implications for the Classification of this compound Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 11. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 12. Gene knockout [protocols.io]
A Comparative Guide to the Functional Validation of Newly Identified PLP-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile cofactor essential for a vast array of enzymatic reactions, particularly those involving amino acid metabolism.[1][2] PLP-dependent enzymes are classified into seven distinct structural fold-types (I-VII) and catalyze a wide range of chemical transformations, including transamination, decarboxylation, racemization, and elimination/substitution reactions.[3][4][5] The functional annotation of newly identified enzymes from genomic data can be challenging due to their intricate evolutionary relationships and catalytic promiscuity.[1] Therefore, rigorous experimental validation is crucial to confirm their catalytic activity and substrate specificity.
This guide provides a comparative overview of common experimental methodologies for the functional validation of novel PLP-dependent enzymes, presenting quantitative data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate techniques.
Comparative Overview of Validation Methods
The functional validation of a putative PLP-dependent enzyme typically involves a multi-step approach, from initial sequence analysis to detailed kinetic and structural characterization. The choice of method depends on the specific reaction, the available resources, and the required throughput.
Table 1: Comparison of Common Enzyme Activity Assay Methods
| Assay Method | Principle | Throughput | Pros | Cons | Typical Application |
| Spectrophotometric | Measures the change in absorbance of a substrate, product, or coupled reporter molecule that possesses a chromophore.[6] | High | Cost-effective, simple, allows for continuous monitoring (kinetic analysis).[7][8] | Requires a chromogenic substrate/product or a suitable coupling enzyme; potential for interference from other components.[8] | Transaminases (monitoring ketone formation), decarboxylases (using pH indicators).[9][10] |
| Chromatographic (HPLC/LC-MS) | Separates and quantifies substrates and products based on their physical properties. | Low to Medium | Highly specific and sensitive; can measure multiple analytes simultaneously; does not require a chromogenic substrate. | Lower throughput, requires specialized equipment, more complex sample preparation.[9] | Validating reactions with novel substrates or when spectrophotometric assays are not feasible.[11] |
| NMR Spectroscopy | Monitors the change in the nuclear magnetic resonance signals of substrates and products over time. | Low | Provides detailed structural information about products; non-invasive.[12] | Requires high enzyme and substrate concentrations; low throughput; requires specialized equipment. | Characterizing reaction products and determining kinetic constants for slow reactions.[12] |
| Mass Spectrometry (MIMS/MS-based) | Directly measures the mass of substrates and products, often used to monitor gas evolution (e.g., CO2) or identify reaction intermediates.[12] | Low to Medium | Highly sensitive and specific; can be used for complex reaction mixtures.[13] | Requires specialized instrumentation (e.g., Membrane Inlet Mass Spectrometry for gas analysis). | Decarboxylation reactions (monitoring CO2), identifying post-translational modifications.[12] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during substrate binding or turnover. | Low | Provides a complete thermodynamic profile of binding (ΔH, ΔS, Kd); label-free. | Requires relatively large amounts of pure protein; sensitive to buffer composition. | Characterizing substrate binding affinity and thermodynamics. |
Experimental Workflows and Logical Relationships
Visualizing the overall process and specific experimental setups can clarify the validation strategy.
Caption: A flowchart illustrating the key stages in the functional validation of a newly identified enzyme.
All PLP-dependent enzymes share a common catalytic mechanism initiated by the formation of a Schiff base (aldimine) between the PLP cofactor and the substrate.[5][14]
Caption: The core mechanistic steps common to most PLP-dependent enzyme reactions.
Key Experimental Protocols
Detailed and reproducible protocols are essential for accurate functional validation.
Protocol: Heterologous Expression and Purification
This protocol describes a general method for producing and purifying a His-tagged putative PLP-dependent enzyme from E. coli.
-
Cloning: Sub-clone the gene of interest into a suitable expression vector (e.g., pET-28a) to generate an N- or C-terminal His6-tagged fusion protein.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow a 1 L culture in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Cool the culture to 18-25°C and induce protein expression with 0.1-0.5 mM IPTG.
-
Supplement the culture with 0.25 mM PLP to ensure incorporation of the cofactor.
-
Incubate for 16-20 hours with shaking.
-
-
Lysis:
-
Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM HEPES pH 8.0, 300 mM NaCl, 10 mM imidazole, 250 µM PLP, 1 mM DTT, and protease inhibitors).
-
Lyse cells by sonication or high-pressure homogenization.
-
Clarify the lysate by ultracentrifugation (40,000 x g, 45 min, 4°C).
-
-
Purification:
-
Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Further purify the protein using size-exclusion chromatography (SEC) with a buffer appropriate for long-term storage (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 250 µM PLP).
-
-
Concentration and Storage: Concentrate the purified protein and store at -80°C. Confirm purity by SDS-PAGE.
Protocol: Confirmation of PLP Binding via UV-Vis Spectroscopy
The internal aldimine formed between PLP and a catalytic lysine residue has a characteristic absorbance spectrum.[15][16]
-
Sample Preparation: Dilute the purified enzyme to approximately 1 mg/mL (e.g., 40 µM) in a suitable buffer (e.g., 20 mM potassium phosphate pH 7.5, 150 mM NaCl).[15] Ensure excess PLP from purification has been removed via dialysis or a desalting column.[15]
-
Spectroscopy:
-
Confirmation (Optional):
-
Add a reducing agent like sodium borohydride (NaBH4). Reduction of the Schiff base results in a loss of the ~420 nm peak and a shift to ~325 nm, confirming the covalent linkage.
-
Incubate with a high concentration of a known substrate (e.g., 40 mM L-serine). The displacement of the internal aldimine to form an external aldimine can cause a spectral shift, further confirming enzyme-substrate interaction.[15]
-
Protocol: Kinetic Analysis using a Coupled Spectrophotometric Assay
This protocol provides an example for an aminotransferase that converts an amino acid and α-ketoglutarate to glutamate and a keto-acid. The production of glutamate is coupled to the activity of glutamate dehydrogenase (GDH), which oxidizes glutamate and reduces NAD+ to NADH. The increase in NADH is monitored at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate or a cuvette. A typical 200 µL reaction could contain:
-
100 mM Buffer (e.g., HEPES, pH 8.0)
-
200 µM PLP
-
1.5 mM NAD+
-
5 U/mL Glutamate Dehydrogenase (GDH)
-
10 mM α-ketoglutarate
-
Variable concentrations of the amino acid substrate (e.g., 0.1 mM to 20 mM).
-
-
Initiation: Pre-incubate the mixture at a constant temperature (e.g., 30°C). Initiate the reaction by adding a known amount of the purified enzyme (e.g., 1-10 µM final concentration).
-
Measurement: Immediately monitor the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) over time using a plate reader or spectrophotometer.[6][8]
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear phase of the progress curve.[18]
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Vmax and Km.[19]
-
Caption: A diagram showing the principle of a coupled enzyme assay for an aminotransferase.
Quantitative Data Summary
Presenting kinetic data in a standardized format allows for direct comparison of enzyme performance with different substrates or against known alternatives.
Table 2: Example Kinetic Data for a Novel (R)-Aminotransferase from Arthrobacter sp. [20][21]
| Substrate (Amino Donor) | Substrate (Amino Acceptor) | Apparent K_m (mM) | V_max (U/mg) |
| (R)-1-Methylbenzylamine | Pyruvate | 2.62 | 10.5 |
| (S)-1-Methylbenzylamine | Pyruvate | > 100 | < 0.1 |
| β-Phenylethylamine | Pyruvate | 15.4 | 8.2 |
| (R)-1-Methylbenzylamine | Glyoxylate | 5.5 | 4.5 |
| (R)-1-Methylbenzylamine | α-Ketoglutarate | > 100 | < 0.1 |
Data presented here is illustrative and based on published values for similar enzymes.[20][21] This table clearly demonstrates the enzyme's high stereoselectivity for the (R)-enantiomer of 1-methylbenzylamine and its strong preference for pyruvate as the amino acceptor. Such data is critical for confirming the enzyme's function and assessing its potential for biocatalytic applications.
References
- 1. A genomic overview of this compound-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound phosphate - Wikipedia [en.wikipedia.org]
- 3. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 5. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. Frontiers | Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution [frontiersin.org]
- 11. Mining the cellular inventory of this compound phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beilstein-institut.de [beilstein-institut.de]
- 15. The this compound 5′-Phosphate (PLP)-Dependent Enzyme Serine Palmitoyltransferase (SPT): Effects of the Small Subunits and Insights from Bacterial Mimics of Human hLCB2a HSAN1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Biocatalytic Application of a PLP-Dependent Amino Acid γ-Substitution Enzyme that Catalyzes C-C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 19. Enzyme Kinetics and Diagnostic Uses of Enzymes - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 20. A novel transaminase, (R)-amine:pyruvate aminotransferase, from Arthrobacter sp. KNK168 (FERM BP-5228): purification, characterization, and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of Pyridoxal-Based Chemical Probes: A Comparative Guide
Pyridoxal 5'-phosphate (PLP) is a vital coenzyme for a vast array of enzymes involved in amino acid metabolism. Chemical probes based on the this compound (PL) scaffold have emerged as powerful tools to study these PLP-dependent enzymes (PLP-DEs) in their native cellular environment. These probes are designed to be taken up by cells, phosphorylated by this compound kinase (PLK) into their active PLP-analog form, and then covalently bind to the active site lysine of PLP-DEs. This allows for the enrichment and identification of these enzymes for various research applications, including target discovery and validation.
However, the potential for off-target interactions, or cross-reactivity, with other proteins is a critical consideration. This guide delves into the specifics of this compound-based probe performance, offers a comparison with alternative probes, and provides detailed protocols for assessing their cross-reactivity.
Comparison of this compound-Based Probes: On-Target Selectivity
A study by Pfanzelt et al. (2022) developed and characterized a library of 13 this compound-based probes with modifications at the C2', C3', and C6 positions of the this compound scaffold.[1] Their on-target selectivity was assessed by quantifying the enrichment of known PLP-dependent enzymes in Staphylococcus aureus. The following table summarizes the log2 enrichment values for a selection of these probes against various PLP-DEs, illustrating how structural modifications to the this compound core can influence their binding preferences.
| Target Enzyme (S. aureus) | PLP-DE Family | PL2 (Type A) | PL3 (Type A) | PL10 (Type B) | PL13 (Type C) |
| Alanine Racemase (Alr) | Racemase | 4.8 | 5.2 | 4.5 | 4.9 |
| Aspartate Aminotransferase (AspB) | Aminotransferase | 5.5 | 5.8 | 5.1 | 5.6 |
| Serine Hydroxymethyltransferase (GlyA) | Transferase | 6.2 | 6.5 | 5.9 | 6.3 |
| Cysteine Synthase A (CysK) | Lyase | 3.9 | 4.1 | 5.3 | 4.2 |
| Ornithine Decarboxylase (SpeF) | Decarboxylase | 4.1 | 4.3 | 3.8 | 4.2 |
| Diaminopimelate Decarboxylase (LysA) | Decarboxylase | 5.9 | 6.1 | 5.5 | 6.0 |
Data adapted from Pfanzelt et al., 2022.[1] Values represent log2 enrichment factors. Higher values indicate stronger enrichment. PL10 shows enhanced specificity for Cysteine Synthase A.
Comparison with Alternative Probes
While this compound-based probes are powerful tools for studying PLP-DEs, other probe types have been developed. A notable alternative is the nucleophilic activity-based probe described by Pizzo et al. (2023), which contains an N-hydroxyalanine warhead that covalently modifies the PLP cofactor within the active site of PLP-DEs.[2]
| Probe Type | Mechanism of Action | Advantages | Disadvantages |
| This compound-Based Probes | Mimics the natural cofactor, this compound, and is metabolically activated in situ. Forms a Schiff base with an active site lysine, which is then reduced for covalent linkage.[3][4] | - Utilizes cellular machinery for activation, potentially leading to more physiologically relevant labeling.- Minimal structural modification of the core scaffold can preserve biological activity. | - Dependent on cellular uptake and enzymatic activation by this compound kinase, which can vary between cell types.- Potential for off-target interactions with other lysine residues or nucleotide-binding proteins. |
| Nucleophilic Activity-Based Probes | Contains a reactive "warhead" that covalently modifies the PLP cofactor itself within the enzyme's active site.[2] | - Directly targets the active enzyme-cofactor complex.- Can be designed to be independent of cellular metabolic activation. | - The reactive warhead may have inherent off-target reactivity with other cellular nucleophiles.- May not label apo-enzymes that are not bound to PLP. |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously assess the cross-reactivity of this compound-based and other chemical probes, a combination of proteome-wide and targeted techniques is recommended. Here, we provide detailed protocols for three key methodologies: Competitive Activity-Based Protein Profiling (ABPP), Cellular Thermal Shift Assay (CETSA), and Affinity Enrichment-Mass Spectrometry (AE-MS).
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to identify the protein targets of a chemical probe and to assess its selectivity in a complex proteome. It relies on the competition between a compound of interest and a broad-spectrum activity-based probe for binding to a family of enzymes.
Principle: If a this compound-based probe binds to a specific protein, it will prevent a broader-spectrum probe from labeling that same protein. This reduction in labeling can be quantified by mass spectrometry to identify the targets of the this compound-based probe.
Detailed Protocol:
-
Proteome Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Lyse cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 20 seconds off).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Competitive Labeling:
-
Aliquot the proteome (e.g., 1 mg of protein in 1 mL of lysis buffer) into microcentrifuge tubes.
-
Add the this compound-based probe at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Add a broad-spectrum, clickable (e.g., alkyne- or azide-functionalized) probe for the target enzyme class (e.g., a general PLP-DE probe if available, or a probe for a known off-target class) at a fixed concentration (e.g., 1 µM).
-
Incubate for another 30 minutes at 37°C.
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin-azide or biotin-alkyne) to the broad-spectrum probe.
-
For CuAAC, add freshly prepared click-chemistry cocktail (e.g., 100 µM biotin-azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4) and incubate for 1 hour at room temperature.
-
Precipitate the proteins using methanol/chloroform precipitation to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Enrich the biotin-labeled proteins using streptavidin-agarose beads for 2 hours at room temperature.
-
Wash the beads extensively with buffers of decreasing SDS concentration and finally with a urea solution (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5).
-
-
On-Bead Digestion and Mass Spectrometry:
-
Reduce the captured proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
Collect the resulting peptides and desalt them using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the peptides using a proteomics software suite (e.g., MaxQuant).
-
Calculate the relative abundance of each identified protein in the this compound probe-treated samples compared to the vehicle control.
-
Proteins that show a dose-dependent decrease in abundance are considered targets or off-targets of the this compound-based probe.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Principle: By heating intact cells treated with a this compound-based probe to various temperatures, and then quantifying the amount of soluble target protein remaining, a shift in the protein's melting curve upon probe binding can be detected, confirming a direct interaction.
Detailed Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to ~80% confluency.
-
Treat the cells with the this compound-based probe at the desired concentration or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) in a cell culture incubator.
-
-
Thermal Challenge:
-
Seal the plate and heat it in a PCR cycler with a temperature gradient or in a water bath at a specific temperature for a set time (e.g., 3 minutes). A typical temperature range to test is 40-70°C.
-
Immediately cool the plate on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding a lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using a standard protein detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
For each temperature point, normalize the amount of soluble target protein in the probe-treated sample to that in the vehicle-treated sample at the lowest temperature (no heat-induced aggregation).
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement and stabilization.
-
Affinity Enrichment-Mass Spectrometry (AE-MS)
This technique is used to identify the direct binding partners of a chemical probe from a complex protein mixture.
Principle: An immobilized version of the this compound-based probe is used as "bait" to capture its interacting proteins from a cell lysate. After washing away non-specific binders, the captured proteins are identified by mass spectrometry. A competition experiment with the free, non-immobilized probe is crucial to distinguish specific from non-specific binders.
Detailed Protocol:
-
Probe Immobilization:
-
Synthesize a version of the this compound probe with a linker suitable for immobilization (e.g., a terminal alkyne for clicking onto azide-functionalized beads, or a carboxylic acid for amide coupling to amine-functionalized beads).
-
Covalently attach the probe to agarose or magnetic beads according to the manufacturer's instructions.
-
Thoroughly wash the beads to remove any unreacted probe.
-
-
Proteome Preparation:
-
Prepare a cell lysate as described in the ABPP protocol (Step 1).
-
-
Affinity Enrichment:
-
Incubate the cell lysate (e.g., 5-10 mg of protein) with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
For the competition control, pre-incubate the lysate with an excess of the free, non-immobilized this compound probe (e.g., 100 µM) for 1 hour before adding the beads.
-
Collect the beads by centrifugation or using a magnetic stand.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., 2% SDS in 100 mM Tris-HCl pH 7.6) and heating at 95°C for 5 minutes.
-
Alternatively, perform on-bead digestion as described in the ABPP protocol (Step 4).
-
If eluting, precipitate the proteins and then perform in-solution digestion with trypsin.
-
Desalt the resulting peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by LC-MS/MS.
-
Identify and quantify the proteins in each sample.
-
Proteins that are significantly enriched on the probe-immobilized beads compared to control beads (without the probe) and whose binding is significantly reduced in the competition control are considered specific interactors.
-
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of this compound-based probe activation and target engagement.
Caption: Experimental workflow for assessing probe cross-reactivity.
Caption: Decision tree for selecting a suitable chemical probe.
Conclusion
References
- 1. Tailored this compound Probes Unravel Novel Cofactor‐Dependent Targets and Antibiotic Hits in Critical Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nucleophilic Activity-Based Probe Enables Profiling of PLP-Dependent Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mining the cellular inventory of this compound phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity Enrichment for Mass Spectrometric Interactomics [thermofisher.com]
A Comparative Guide to Catalytic Mechanisms Across PLP Enzyme Structural Folds
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of metabolic reactions. PLP-dependent enzymes are classified into distinct structural folds, each exhibiting unique variations in their catalytic mechanisms. Understanding these differences is crucial for enzyme engineering, inhibitor design, and the development of novel therapeutics. This guide provides an objective comparison of the catalytic mechanisms across five major PLP enzyme structural folds, supported by quantitative kinetic data and detailed experimental protocols.
I. Comparison of Catalytic Efficiencies
The catalytic performance of representative enzymes from each fold type highlights the diversity in their efficiency. The following table summarizes key kinetic parameters.
| Fold Type | Representative Enzyme | Organism | Substrate(s) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| Fold Type I | Aspartate Aminotransferase | Escherichia coli | L-Aspartate, α-Ketoglutarate | 1,200 | 2.5 (L-Asp), 0.2 (α-KG) | 4.8 x 10⁵ |
| Fold Type II | Tryptophan Synthase (β-subunit) | Salmonella typhimurium | Indole, L-Serine | 35 | 0.02 (Indole), 1.0 (L-Serine) | 1.75 x 10⁶ |
| Fold Type III | Alanine Racemase | Geobacillus stearothermophilus | L-Alanine | 50 | 5.0 | 1.0 x 10⁴ |
| Fold Type IV | D-Alanine Aminotransferase | Bacillus sp. YM-1 | D-Alanine, α-Ketoglutarate | 1,000 | 1.2 (D-Ala), 1.5 (α-KG) | 8.3 x 10⁵ |
| Fold Type V | Glycogen Phosphorylase | Oryctolagus cuniculus (Rabbit Muscle) | Glycogen, Phosphate | 80 | 2.0 (Glycogen), 5.0 (Pi) | 4.0 x 10⁴ |
II. Catalytic Mechanisms and Visualizations
The catalytic cycle of PLP-dependent enzymes universally begins with the formation of an external aldimine between the PLP cofactor and the amino acid substrate. However, the subsequent steps diverge significantly depending on the enzyme's structural fold and the specific reaction being catalyzed.
A. Fold Type I: Aspartate Aminotransferase - The Transamination Ping-Pong
Fold Type I enzymes, typified by aspartate aminotransferase, are the most numerous and functionally diverse. They primarily catalyze transamination reactions via a ping-pong mechanism.
Catalytic Workflow:
Caption: Catalytic cycle of Fold Type I Aspartate Aminotransferase.
B. Fold Type II: Tryptophan Synthase - β-Substitution and Substrate Channeling
Fold Type II enzymes, such as the β-subunit of tryptophan synthase, are characterized by a TIM barrel-like fold. Tryptophan synthase catalyzes the final two steps in tryptophan biosynthesis, with the β-subunit performing a β-substitution reaction. A key feature is the channeling of the indole intermediate from the α-subunit to the β-subunit.
Catalytic Workflow:
Caption: Catalytic cycle of Fold Type II Tryptophan Synthase (β-subunit).
C. Fold Type III: Alanine Racemase - Racemization through a Two-Base Mechanism
Fold Type III enzymes, including alanine racemase, possess a TIM barrel fold. Alanine racemase catalyzes the interconversion of L- and D-alanine, a crucial step in bacterial cell wall synthesis. The mechanism involves a two-base catalytic system.
Catalytic Workflow:
Caption: Catalytic cycle of Fold Type III Alanine Racemase.
D. Fold Type IV: D-Alanine Aminotransferase - Stereospecific Transamination
Fold Type IV enzymes, such as D-alanine aminotransferase, are structurally distinct from the more common Fold Type I aminotransferases. They catalyze the transamination of D-amino acids, playing a role in bacterial cell wall metabolism.
Catalytic Workflow:
Caption: Catalytic cycle of Fold Type IV D-Alanine Aminotransferase.
E. Fold Type V: Glycogen Phosphorylase - Phosphorolysis of Glycogen
Fold Type V is represented by glycogen phosphorylase, which catalyzes the rate-limiting step in glycogenolysis. Uniquely, the phosphate group of the PLP cofactor in this enzyme acts as a general acid-base catalyst, rather than the pyridine ring acting as an electron sink.
Catalytic Workflow:
Caption: Catalytic cycle of Fold Type V Glycogen Phosphorylase.
III. Experimental Protocols
Detailed methodologies for determining the kinetic parameters of the representative enzymes are provided below.
A. Aspartate Aminotransferase (Fold Type I) Activity Assay
Principle: The transamination reaction is coupled to the oxidation of NADH by malate dehydrogenase. The decrease in absorbance at 340 nm is monitored.
Reagents:
-
100 mM Potassium Phosphate buffer, pH 7.4
-
10 mM L-Aspartate
-
2 mM α-Ketoglutarate
-
0.2 mM NADH
-
10 units/mL Malate Dehydrogenase
-
Purified Aspartate Aminotransferase
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-aspartate, NADH, and malate dehydrogenase.
-
Incubate the mixture at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding α-ketoglutarate.
-
Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the aspartate aminotransferase activity.
-
Vary the concentrations of L-aspartate and α-ketoglutarate to determine Km and kcat values using Michaelis-Menten kinetics.
B. Tryptophan Synthase (Fold Type II) Activity Assay
Principle: The formation of tryptophan from indole and serine is monitored by the increase in fluorescence (Excitation: 290 nm, Emission: 340 nm).
Reagents:
-
100 mM Tris-HCl buffer, pH 7.8
-
10 mM L-Serine
-
0.5 mM Indole (dissolved in a minimal amount of ethanol)
-
50 µM PLP
-
Purified Tryptophan Synthase (β-subunit or α2β2 complex)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-serine, and PLP.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding indole.
-
Monitor the increase in fluorescence at 340 nm over time using a spectrofluorometer.
-
A standard curve of tryptophan fluorescence is used to quantify the product formation.
-
Kinetic parameters are determined by varying the concentrations of indole and L-serine.
C. Alanine Racemase (Fold Type III) Activity Assay
Principle: The conversion of L-alanine to D-alanine is coupled to the oxidation of D-alanine by D-amino acid oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate.
Reagents:
-
100 mM Sodium Pyrophosphate buffer, pH 8.5
-
50 mM L-Alanine
-
10 units/mL D-amino acid oxidase
-
5 units/mL Horseradish peroxidase
-
0.5 mM 4-aminoantipyrine
-
2 mM Phenol
-
Purified Alanine Racemase
Procedure:
-
Prepare a reaction mixture containing sodium pyrophosphate buffer, L-alanine, D-amino acid oxidase, horseradish peroxidase, 4-aminoantipyrine, and phenol.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding alanine racemase.
-
Monitor the increase in absorbance at 510 nm over time.
-
The rate of color formation is proportional to the alanine racemase activity.
-
Determine kinetic constants by varying the concentration of L-alanine.
D. D-Alanine Aminotransferase (Fold Type IV) Activity Assay
Principle: The transamination of D-alanine and α-ketoglutarate produces pyruvate, which is then reduced to lactate by lactate dehydrogenase, coupled with the oxidation of NADH. The decrease in absorbance at 340 nm is measured.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
50 mM D-Alanine
-
10 mM α-Ketoglutarate
-
0.2 mM NADH
-
10 units/mL Lactate Dehydrogenase
-
Purified D-Alanine Aminotransferase
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, D-alanine, α-ketoglutarate, NADH, and lactate dehydrogenase.
-
Incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding D-alanine aminotransferase.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
The rate of NADH oxidation is directly proportional to the enzyme activity.
-
Vary the concentrations of D-alanine and α-ketoglutarate to calculate Km and kcat.
E. Glycogen Phosphorylase (Fold Type V) Activity Assay
Principle: The phosphorolysis of glycogen produces glucose-1-phosphate, which is then converted to glucose-6-phosphate by phosphoglucomutase. Glucose-6-phosphate is subsequently oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm is monitored.
Reagents:
-
50 mM HEPES buffer, pH 7.2
-
1 mg/mL Glycogen
-
10 mM Potassium Phosphate, pH 7.2
-
1 mM NADP⁺
-
5 units/mL Phosphoglucomutase
-
2 units/mL Glucose-6-phosphate dehydrogenase
-
Purified Glycogen Phosphorylase
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, glycogen, NADP⁺, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.
-
Incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding potassium phosphate.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of NADPH formation is proportional to the glycogen phosphorylase activity.
-
Determine kinetic parameters by varying the concentrations of glycogen and phosphate.
Unveiling the Catalytic Potential: A Comparative Guide to Novel PLP Enzymes from the Human Microbiome
For researchers, scientists, and drug development professionals, the human microbiome represents a vast and largely untapped reservoir of novel enzymatic machinery. Among these, Pyridoxal-5'-phosphate (PLP)-dependent enzymes are of particular interest due to their catalytic versatility and involvement in essential metabolic pathways.[1] This guide provides a functional characterization of recently discovered PLP enzymes from the human gut microbiome, offering a comparative analysis of their performance with established alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Novel Microbiome-Derived PLP Enzymes
The functional efficiency of newly identified enzymes is a critical determinant of their potential applications. This section presents a comparative analysis of the kinetic parameters of a novel tryptophan aminotransferase from the human gut bacterium Eubacterium rectale against other microbial aminotransferases.
A study on the functional characterization of novel PLP-dependent enzymes from the human microbiome has provided valuable kinetic data for an uncharacterized protein from Eubacterium rectale, EUBREC_0560.[1] Through structural and biochemical analysis, this enzyme was identified as a tryptophan aminotransferase.[1] The steady-state kinetic parameters for EUBREC_0560 were determined using tryptophan and α-ketoglutarate as substrates.[1]
| Enzyme | Source Organism | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Tryptophan Aminotransferase (EUBREC_0560) | Eubacterium rectale | Tryptophan | 60 | - | ~10⁵ | [1] |
| α-ketoglutarate | 140 | - | ~10⁵ | [1] | ||
| Aromatic Amino Acid Aminotransferase (AroAT II) | Pyrococcus furiosus | Phenylalanine | - | - | 923 | [2] |
| Aspartate Aminotransferase (AspAT) | Pyrococcus furiosus | Aspartate | - | ~105 | - | [2] |
| Aromatic Amino Acid Aminotransferase | Pseudomonas stutzeri A15 | Tyrosine | - | 0.404 (μmol min⁻¹mg⁻¹) | - | [3] |
| (R)-amine:pyruvate aminotransferase | Arthrobacter sp. KNK168 | (R)-1-methylbenzylamine | 2620 | - | - | [4] |
| Pyruvate | 2290 | - | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the key protocols for the functional characterization of novel PLP enzymes, from gene identification to kinetic analysis.
Discovery and Cloning of Novel PLP Enzyme Genes from Metagenomic Data
A robust bioinformatics pipeline is the first step in identifying novel enzyme candidates from the vast sequence data of the human microbiome.
-
Metagenome Assembly and Gene Prediction: Raw metagenomic sequencing reads are assembled into contigs, and open reading frames (ORFs) are predicted.
-
Pattern-Based Searching: Conserved motifs of known PLP-dependent enzyme families, often coded as regular expressions, are used to search the translated ORFs. This method can identify novel enzymes that may have low overall sequence identity to known enzymes but retain the critical catalytic residues.
-
Sequence Annotation and Phylogenetic Analysis: Retrieved candidate sequences are annotated using BLASTp against protein databases like NCBI and MEROPS. Phylogenetic analysis helps in classifying the novel enzymes and understanding their evolutionary relationships with known enzyme families.
-
Gene Synthesis and Cloning: Once a candidate gene is identified, it is synthesized and cloned into an appropriate expression vector (e.g., pET28a) for recombinant protein production in a suitable host like Escherichia coli.
Recombinant Protein Expression and Purification
The production of pure, active enzyme is essential for its functional characterization.
-
Expression Host and Culture Conditions: E. coli strains such as BL21(DE3) are commonly used for recombinant protein expression. Cells are grown in a suitable medium (e.g., Luria-Bertani broth) with appropriate antibiotics at 37°C until they reach an optimal cell density (OD600 of 0.6-0.8).
-
Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). To enhance the yield of soluble protein, the culture temperature is often lowered to 16-25°C for an extended incubation period (12-18 hours).
-
Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: For His-tagged proteins, the clarified lysate is loaded onto a Ni-NTA affinity column. After washing to remove non-specifically bound proteins, the target enzyme is eluted using a buffer containing a high concentration of imidazole.
-
Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified using size-exclusion chromatography to separate the target enzyme from any remaining protein contaminants and aggregates.
Enzyme Activity and Kinetic Assays
Accurate determination of enzyme activity and kinetic parameters is fundamental to understanding its function.
-
Substrate Screening Assay: A preliminary screen is performed to identify potential substrates for the novel enzyme. This can be done by monitoring changes in the cofactor's absorbance spectrum. For aminotransferases, the conversion of the PLP-enzyme (absorbance peak ~420 nm) to the PMP-enzyme (absorbance peak ~330 nm) upon incubation with an amino acid substrate is a key indicator of activity. The reaction mixture typically contains the purified enzyme and a potential amino acid substrate in a suitable buffer. The spectral change is monitored using a spectrophotometer.
-
Steady-State Kinetic Analysis: To determine the Michaelis-Menten constant (K_m_) and the catalytic rate constant (k_cat_), enzyme activity is measured at varying substrate concentrations. For an aminotransferase, the assay typically follows the formation of the product or the consumption of a substrate. A common method is a coupled-enzyme assay where the production of an α-keto acid is coupled to the oxidation of NADH by a dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.
-
The reaction mixture contains the purified enzyme, a fixed concentration of one substrate (e.g., α-ketoglutarate), and varying concentrations of the other substrate (e.g., tryptophan).
-
The reaction is initiated by the addition of the enzyme.
-
Initial reaction rates are measured and plotted against the substrate concentration.
-
The kinetic parameters (K_m_ and k_cat_) are then determined by fitting the data to the Michaelis-Menten equation.
-
Mandatory Visualizations
To facilitate a deeper understanding of the processes and pathways discussed, the following diagrams have been generated using the DOT language.
Figure 1: Experimental workflow for the discovery and functional characterization of novel PLP enzymes.
Figure 2: General mechanism of a PLP-dependent aminotransferase reaction.
Figure 3: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by microbial tryptophan metabolites.
References
- 1. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular analysis of the role of two aromatic aminotransferases and a broad-specificity aspartate aminotransferase in the aromatic amino acid metabolism of Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic amino acid aminotransferase activity and indole-3-acetic acid production by associative nitrogen-fixing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Allosteric Regulation of Pyridoxine 5′-Phosphate Oxidase (PNPO) Across Species
A detailed guide for researchers, scientists, and drug development professionals on the nuanced allosteric control of a key enzyme in vitamin B6 metabolism.
Pyridoxine 5′-phosphate oxidase (PNPO) is a critical flavin mononucleotide (FMN)-dependent enzyme that catalyzes the final, rate-limiting step in the biosynthesis of pyridoxal 5′-phosphate (PLP), the active form of vitamin B6.[1][2] PLP is an essential cofactor for a vast number of enzymes involved in diverse metabolic pathways, including amino acid and neurotransmitter synthesis.[1][2] Given its central role, the activity of PNPO is tightly regulated to maintain PLP homeostasis. One of the key regulatory mechanisms is allosteric feedback inhibition by its product, PLP. This guide provides a comparative overview of the allosteric regulation of PNPO in humans, Escherichia coli, and Saccharomyces cerevisiae (baker's yeast), highlighting species-specific differences that are crucial for understanding its physiological roles and for the development of targeted therapeutics.
Quantitative Comparison of PNPO Kinetics and Allosteric Inhibition
The kinetic parameters and the allosteric inhibition of PNPO by PLP exhibit significant differences across species. The following tables summarize key quantitative data for human, E. coli, and yeast PNPO.
Table 1: Michaelis-Menten Kinetic Parameters of PNPO
| Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| Human | PNP | ~0.3-0.8 | ~0.2 | [3] |
| PMP | ~0.4 | - | ||
| E. coli | PNP | 2 | 0.76 | [1] |
| PMP | 105 | 1.72 | [1] | |
| S. cerevisiae | PNP | 2.7 | - | [4] |
| PMP | 18 | - | [4] |
Table 2: Allosteric Inhibition of PNPO by this compound 5'-Phosphate (PLP)
| Species | Inhibition Type | Ki (µM) | α-coefficient | β-coefficient | Reference |
| Human | Parabolic Mixed-Type | ~0.1-0.3 | 2.72 ± 0.65 | 0.15 ± 0.04 | [5] |
| E. coli | Linear Mixed-Type | ~0.2-0.5 | ~14 | 0 | [5][6] |
| S. cerevisiae | Not Reported | - | - | - | [4][7] |
Ki: Inhibition constant for PLP binding to the allosteric site. α-coefficient: Factor by which Km for the substrate and Ki for the inhibitor are increased upon binding of the other ligand. β-coefficient: Factor by which kcat is reduced when PLP is bound to the allosteric site.
Comparative Analysis of Allosteric Mechanisms
Human PNPO: In humans, PLP acts as a parabolic mixed-type inhibitor.[5] This indicates that PLP can bind to both a distinct allosteric site and the active site. The binding of PLP to the allosteric site reduces the enzyme's catalytic efficiency but does not completely abolish it (β ≈ 0.15).[5] The coupling between the allosteric and active sites is weaker compared to the E. coli enzyme.[6] The allosteric site in human PNPO is located in a similar region to the E. coli enzyme, but the specific amino acid residues involved in PLP binding are different.[8]
Escherichia coli PNPO: E. coli PNPO exhibits a more stringent allosteric regulation by PLP, characterized as linear mixed-type inhibition.[6][9] The binding of PLP to its allosteric site leads to complete inactivation of the enzyme (β = 0).[6] This is due to a strong allosteric coupling where the binding of PLP induces a conformational change that prevents the substrate from binding effectively at the active site.[10] The allosteric site in E. coli PNPO has been identified as an "arginine cage" formed by three arginine residues (Arg23, Arg24, and Arg215) that trap the PLP molecule.[10]
Saccharomyces cerevisiae PNPO: In contrast to humans and E. coli, allosteric feedback inhibition by PLP has not been reported for the primary PNPO enzyme in S. cerevisiae, which is encoded by the PDX3 gene.[4][7] Early studies on the purified enzyme from baker's yeast focused on its kinetic properties and did not describe any allosteric regulation by the product.[4] This suggests that yeast may employ different mechanisms to regulate PLP levels, possibly at the level of gene expression through pathways like the PHO pathway, which responds to phosphate availability.[11][12]
Signaling Pathways and Regulatory Logic
The allosteric regulation of PNPO is a key component of the vitamin B6 salvage pathway, ensuring a balanced supply of the essential cofactor PLP.
Caption: Allosteric regulation of PNPO across species.
Experimental Protocols
The characterization of PNPO allosteric regulation involves a combination of enzyme kinetics, and biophysical techniques to measure binding affinities.
PNPO Enzyme Activity Assay (Spectrophotometric)
This continuous assay measures the formation of PLP, which reacts with a component in the buffer (e.g., Tris) to form a Schiff base that absorbs light at a specific wavelength.[1][13]
Materials:
-
Purified PNPO enzyme
-
Assay buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM 2-mercaptoethanol[2]
-
Substrate stock solution (PNP or PMP)
-
FMN stock solution
-
PLP stock solution (for inhibition studies)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and FMN (to ensure the enzyme is saturated with the cofactor).
-
Add the purified PNPO enzyme to the reaction mixture. For inhibition assays, also add the desired concentration of PLP.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (PNP or PMP) at various concentrations.
-
Monitor the increase in absorbance at 414 nm (for the PLP-Tris aldimine) over time.
-
Calculate initial reaction velocities from the linear phase of the absorbance change.
-
Determine kinetic parameters (Km, Vmax) by fitting the initial velocity data to the Michaelis-Menten equation. For inhibition studies, determine Ki and other inhibition parameters by global fitting of the data to the appropriate inhibition models.[5]
Caption: Spectrophotometric PNPO enzyme activity assay workflow.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between PNPO and its allosteric inhibitor, PLP.
Materials:
-
Purified PNPO enzyme dialyzed against the assay buffer
-
PLP solution prepared in the same dialysis buffer
-
Isothermal titration calorimeter
Procedure:
-
Load the purified PNPO solution into the sample cell of the calorimeter.
-
Load the PLP solution into the injection syringe.
-
Perform a series of injections of the PLP solution into the PNPO solution while monitoring the heat changes associated with binding.
-
A control titration of PLP into the buffer is performed to subtract the heat of dilution.
-
The integrated heat data is then fit to a suitable binding model to determine the thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to study the kinetics of binding and dissociation (kon and koff rates) between PNPO and PLP in real-time.
Materials:
-
Purified PNPO enzyme
-
PLP solution
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit for immobilization
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilize the purified PNPO enzyme onto the surface of a sensor chip using standard amine coupling chemistry.
-
Inject a series of concentrations of PLP over the sensor surface and monitor the change in the refractive index, which is proportional to the amount of bound PLP.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of PLP.
-
Regenerate the sensor surface to remove any remaining bound PLP.
-
The resulting sensorgrams are globally fit to a kinetic binding model to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
Conclusion
The allosteric regulation of pyridoxine 5′-phosphate oxidase presents a fascinating case of evolutionary divergence in metabolic control. While humans and E. coli utilize a sophisticated feedback inhibition mechanism involving a dedicated allosteric site for the product PLP, the nature and strength of this regulation differ significantly. In contrast, the PNPO enzyme in S. cerevisiae appears to be regulated by other means, highlighting the adaptability of metabolic networks. These species-specific differences are not only of fundamental biological interest but also have important implications for drug development. For instance, the unique features of the E. coli PNPO allosteric site could be exploited for the design of species-specific inhibitors as potential antimicrobial agents. A thorough understanding of these regulatory nuances is therefore paramount for researchers in both basic science and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of the this compound 5’-phosphate allosteric site in Escherichia coli pyridoxine 5’-phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Identification of the this compound 5′‐phosphate allosteric site in human pyridox(am)ine 5′‐phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric feedback inhibition of pyridoxine 5'-phosphate oxidase from Escherichia coli [iris.cnr.it]
- 10. Identification and characterization of the this compound 5'-phosphate allosteric site in Escherichia coli pyridoxine 5'-phosphate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcription regulation of the Saccharomyces cerevisiae PHO5 gene by the Ino2p and Ino4p basic helix-loop-helix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular phosphate serves as a signal for the regulation of the PHO pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Pyridoxal: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The correct disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of pyridoxal and its common forms, such as this compound-5-phosphate and this compound hydrochloride. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining compliance with regulatory standards.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or if there is a risk of aerosolization. Work should be conducted in a well-ventilated area or under a chemical fume hood. |
Waste Identification and Hazard Assessment
Proper identification and segregation of chemical waste are the foundational steps in the disposal process. This ensures that incompatible materials are not mixed, preventing potentially dangerous chemical reactions.
This compound's classification as a hazardous substance can vary. While some Safety Data Sheets (SDS) may not classify this compound-5-phosphate as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), other SDS for forms like this compound hydrochloride may state that it is considered a hazardous substance.[1] Given this potential ambiguity, it is best practice to handle all forms of this compound waste with caution and to consult your institution's specific guidelines. In the absence of clear institutional directives, treating the waste as potentially hazardous is the most prudent approach.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its physical state (solid or liquid) and concentration.
Solid this compound waste includes pure this compound, its salts, and any material heavily contaminated with solid this compound.
-
Collection : Carefully sweep up or vacuum the solid this compound, avoiding dust generation.[2] Place the collected material into a clearly labeled, sealed, and leak-proof container.
-
Labeling : The container must be labeled as "Hazardous Waste" (or as required by your institution) and should clearly identify the contents as "this compound Waste." The date of waste generation should also be included.
-
Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Liquid waste containing this compound, such as experimental solutions, should be handled as follows:
-
Small Quantities of Dilute Aqueous Solutions : For very small quantities of dilute, non-hazardous aqueous solutions, some institutional guidelines may permit disposal down the sanitary sewer with copious amounts of water. However, it is imperative to obtain approval from your institution's EHS office before doing so.[2] Unauthorized drain disposal is a regulatory violation.
-
Concentrated or Organic Solvent Solutions : All other liquid this compound waste, including concentrated solutions and solutions in organic solvents, must be collected for hazardous waste disposal.
-
Collection : Pour the liquid waste into a compatible, leak-proof container with a secure cap. Do not mix incompatible waste streams.
-
Labeling : Clearly label the container with "Hazardous Waste," the chemical name ("this compound solution" and the solvent), and the approximate concentration.
-
Storage : Store the container in a designated hazardous waste accumulation area, within secondary containment to prevent spills.
-
Disposal : Contact your EHS office for pickup and disposal.
-
Labware (e.g., glassware, pipette tips) and other materials (e.g., paper towels, gloves) contaminated with this compound require proper decontamination and disposal.
-
Grossly Contaminated Items : Items with visible solid this compound residue should be treated as solid this compound waste and placed in the designated solid waste container.
-
Lightly Contaminated Reusable Labware :
-
Decontamination : Triple rinse the labware with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent). The first rinse should be collected as hazardous liquid waste.[3] Subsequent rinses with water may be permissible for drain disposal, subject to institutional approval.
-
Disposal of Rinsate : The collected first rinsate must be disposed of as hazardous liquid waste.
-
-
Contaminated Disposable Items : Disposable items such as gloves, wipes, and plasticware that have come into contact with this compound should be placed in a sealed bag or container, labeled as "Hazardous Waste: this compound Contaminated Debris," and disposed of through your EHS office.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, contributing to a secure research environment and protecting our ecosystem. Always prioritize safety and consult your institution's specific guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridoxal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pyridoxal, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a culture of safety and build trust in your laboratory practices.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Scenario | Recommended PPE |
| Routine Handling (Weighing, preparing solutions in a well-ventilated area or fume hood) | - Gloves: Chemical-resistant gloves (e.g., nitrile).[1] - Eye Protection: Safety glasses with side shields or chemical safety goggles.[1][2] - Lab Coat: Standard laboratory coat. - Respiratory Protection: Generally not required if handled in a well-ventilated area or fume hood.[3] If dust is generated and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] |
| Spill Cleanup | - Gloves: Chemical-resistant gloves.[1] - Eye Protection: Chemical safety goggles.[3] - Lab Coat: Standard laboratory coat. - Respiratory Protection: For large spills or in poorly ventilated areas, a particulate filter respirator is recommended.[1] |
| Emergency Situations (e.g., large, uncontrolled release) | - Gloves: Chemical-resistant gloves.[1] - Eye Protection: Chemical safety goggles and a face shield.[5] - Body Protection: Chemical-resistant suit or coveralls.[5] - Respiratory Protection: Self-contained breathing apparatus (SCBA) may be necessary depending on the scale of the release.[6] |
Operational Plan for Safe Handling of this compound
A systematic approach to handling this compound from receipt to use is crucial for maintaining a safe laboratory environment.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
Storage
-
Store this compound in a cool, dry, and well-ventilated area.[4][7]
-
Keep the container tightly closed to prevent exposure to moisture, as it is hygroscopic.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[4]
-
Protect from light.[8]
Handling and Use
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Spill Response
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and restrict access.
-
Alert your institution's emergency response team.
-
Provide ventilation to the area if it is safe to do so.
-
Disposal Plan for this compound Waste
Proper disposal of this compound waste is essential to prevent environmental contamination and comply with regulations.
Waste Identification and Collection
-
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, weigh boats, paper towels), should be collected in a designated, labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Waste Disposal
-
Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[4]
-
Contact your institution's EHS department for specific disposal procedures. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]
Visualizing Safe Handling and Emergency Protocols
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows.
Caption: Workflow for the routine handling of this compound from receipt to disposal.
Caption: Emergency response workflow for a this compound spill.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. meritpharm.com [meritpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
